Mal-PEG3-C1-NHS ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O9/c19-12-1-2-13(20)17(12)5-6-24-7-8-25-9-10-26-11-16(23)27-18-14(21)3-4-15(18)22/h1-2H,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNJNZTVSYYDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mal-PEG3-C1-NHS Ester: A Technical Guide for Bioconjugation in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG3-C1-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and practical applications, complete with experimental protocols and data presentation to assist researchers in its effective utilization.
This compound features three key components: a maleimide (B117702) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This trifecta of functional moieties allows for the covalent and specific linkage of two different biomolecules, typically a protein and a therapeutic agent. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the NHS ester efficiently acylates primary amines, such as those on lysine (B10760008) residues. The hydrophilic PEG spacer enhances the solubility of the entire conjugate, mitigates potential immunogenicity, and provides spatial separation between the conjugated molecules.[1][2][3]
Chemical Properties and Structure
The structural characteristics of this compound are fundamental to its function as a molecular bridge.
Diagram of the Chemical Structure of this compound
Caption: Chemical structure of this compound.
| Property | Value |
| Molecular Formula | C16H20N2O9 |
| Molecular Weight | 384.34 g/mol |
| CAS Number | 2230016-26-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Mechanism of Action in Bioconjugation
The utility of this compound lies in its ability to facilitate a two-step conjugation process, enabling precise control over the linking of biomolecules.
-
Reaction with Primary Amines: The NHS ester group reacts with primary amines (-NH2), typically on lysine residues of an antibody or other protein, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[4]
-
Reaction with Sulfhydryl Groups: Following the initial conjugation, the maleimide group is available to react with a sulfhydryl group (-SH) on a second molecule, such as a cysteine residue on a peptide or a thiol-containing cytotoxic drug. This Michael addition reaction forms a stable thioether bond and is optimal at a pH of 6.5 to 7.5.[4]
Diagram of the Two-Step Conjugation Reaction
Caption: General two-step reaction mechanism.
Applications in Research and Drug Development
The primary application of this compound is in the construction of ADCs. In this context, an antibody is first functionalized with the linker, and then a cytotoxic drug is attached. This creates a targeted delivery system where the antibody directs the potent drug to cancer cells, minimizing off-target toxicity.
Other applications include:
-
Protein-Protein Conjugation: Linking two different proteins to create bifunctional entities.
-
Surface Immobilization: Attaching proteins to surfaces for applications in diagnostics and biomaterials.
-
PEGylation: The addition of the PEG spacer can improve the pharmacokinetic properties of therapeutic proteins.
Experimental Protocols
The following are generalized protocols for the use of this compound in the preparation of an antibody-drug conjugate. It is crucial to optimize these conditions for each specific antibody and drug combination.
Materials
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Thiol-containing drug.
-
Reaction buffers (e.g., PBS at various pH values).
-
Desalting columns or dialysis equipment for purification.
Two-Step Conjugation Protocol
Step 1: Reaction of this compound with Antibody
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a buffer at pH 7.2-8.5. Ensure the buffer does not contain primary amines.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis against a buffer at pH 6.5-7.5.
Step 2: Conjugation of Drug to Antibody-Linker Intermediate
-
Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent.
-
Conjugation Reaction: Add the drug to the purified antibody-linker intermediate at a molar ratio of 1.5 to 5-fold excess of the drug over the antibody.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: To cap any unreacted maleimide groups, add a thiol-containing compound such as N-acetylcysteine.
-
Final Purification: Purify the final ADC conjugate using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess drug and other impurities.
Diagram of a Typical Experimental Workflow for ADC Preparation
Caption: A typical workflow for preparing an ADC.
Data Presentation and Characterization
The successful synthesis of an ADC using this compound requires thorough characterization to determine key quality attributes. The following table summarizes important parameters and the techniques used for their assessment.
| Parameter | Typical Range | Analytical Technique(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| Conjugation Efficiency | > 90% | SDS-PAGE, HIC |
| Aggregate Content | < 5% | Size-Exclusion Chromatography (SEC) |
| In Vitro Stability | > 95% after 7 days in plasma | HIC-HPLC, ELISA |
| Purity | > 95% | SEC, Reversed-Phase HPLC |
Note: The "Typical Range" values are representative and must be established for each specific ADC.
Conclusion
This compound is a versatile and valuable tool for researchers in the life sciences and drug development. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex bioconjugates. By understanding its chemical properties and following optimized experimental protocols, scientists can effectively leverage this linker to advance their research, particularly in the promising field of antibody-drug conjugates.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mal-PEG3-C1-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-PEG3-C1-NHS ester. It details its chemical structure, physicochemical properties, and its critical role in the field of bioconjugation, with a particular focus on the development of Antibody-Drug Conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering both theoretical understanding and practical guidance.
Introduction to this compound
This compound is a versatile chemical tool designed for the covalent linkage of molecules. It features two distinct reactive moieties at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for a controlled, sequential conjugation of two different molecules, making it an invaluable asset in the construction of complex biomolecular architectures.
The core utilities of this compound lie in its ability to:
-
Facilitate Site-Specific Conjugation: The differential reactivity of its end groups enables precise control over the conjugation process.
-
Enhance Solubility: The integrated PEG3 spacer imparts hydrophilicity to the linker, which can improve the solubility of the resulting conjugate in aqueous environments.[1][2][3]
-
Provide a Flexible Spacer: The PEG chain offers a flexible connection between the conjugated molecules, which can help to preserve their biological activity by minimizing steric hindrance.
Its primary application is in the development of ADCs, where it serves as a stable, non-cleavable linker to attach a potent cytotoxic drug to a monoclonal antibody.[4][5]
Chemical Structure and Properties
The designation "this compound" describes its constituent parts: a maleimide (B117702) group (Mal), a three-unit polyethylene glycol spacer (PEG3), a single carbon atom which is less commonly specified in literature but implied in the propanoate structure (C1), and an N-hydroxysuccinimide ester (NHS ester).
Structural Information
| Attribute | Details |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)ethoxy)propanoate |
| Synonyms | Mal-PEG3-NHS ester, Maleimide-PEG3-NHS ester |
| CAS Number | 1537892-36-6 |
| Molecular Formula | C17H22N2O9 |
| Molecular Weight | 398.37 g/mol |
| SMILES | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCN2C(=O)C=CC2=O |
Physicochemical Properties
| Property | Value | References |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in DMSO, DMF, DCM | [6] |
| Purity | Typically >95% | |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. | |
| Stability | Moisture-sensitive, particularly the NHS ester group. Should be used immediately after reconstitution. |
Reactivity and Conjugation Chemistry
The utility of this compound stems from the orthogonal reactivity of its two terminal groups: the NHS ester and the maleimide.
NHS Ester Reactivity with Primary Amines
The N-hydroxysuccinimide ester is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction, known as acylation, results in the formation of a stable and irreversible amide bond.
-
Optimal Reaction pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[7] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[7][8]
-
Reaction Buffers: Amine-free buffers such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) are recommended. Buffers containing primary amines, like Tris, should be avoided as they will compete in the reaction.[7]
-
Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.[7][8]
Table 1: Influence of pH on NHS Ester Stability and Reactivity
| pH | Half-life of NHS Ester Hydrolysis | Amidation Reaction Rate | Conjugate Yield | References |
| 7.0 | 4-5 hours (at 0°C) | Slow | Moderate | [7] |
| 8.0 | 210 minutes | Moderate | High | [9] |
| 8.5 | 180 minutes | Fast | Optimal | [9] |
| 8.6 | 10 minutes (at 4°C) | Very Fast | Decreased due to hydrolysis | [7] |
| 9.0 | 125 minutes | Very Fast | High, but with increased hydrolysis | [9] |
Maleimide Reactivity with Thiols
The maleimide group reacts specifically with sulfhydryl (thiol) groups, such as those found on cysteine residues, to form a stable thioether bond. This reaction is a Michael addition.
-
Optimal Reaction pH: The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5.[10] Within this range, the reaction is highly specific for thiols. Above pH 7.5, the maleimide group can also react with primary amines.
-
Stability of the Thioether Bond: While generally considered stable, the thioether bond formed can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the bloodstream. However, studies have shown that for some conjugates, a significant portion remains intact over several days in human plasma.[11][12]
Table 2: Maleimide-Thiol Conjugation Efficiency and Kinetics
| Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency | pH | References |
| 2:1 | 30 minutes | 84 ± 4% | 7.0 | [10] |
| 5:1 | 2 hours | 58 ± 12% | 7.4 | [10] |
Experimental Protocols
The following are generalized protocols for the use of this compound in a typical two-step bioconjugation, such as the synthesis of an antibody-drug conjugate.
Step 1: Activation of the Antibody with this compound
This step involves the reaction of the NHS ester end of the linker with the primary amines (lysine residues) on the antibody.
-
Antibody Preparation:
-
Dialyze the antibody into an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the required amount of the linker in a water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts (N-hydroxysuccinimide) using a desalting column, spin filtration, or dialysis against the reaction buffer.
-
Step 2: Conjugation of the Thiol-Containing Drug to the Activated Antibody
This step involves the reaction of the maleimide groups on the activated antibody with the thiol group of the cytotoxic drug.
-
Drug Preparation:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
-
Conjugation Reaction:
-
Add a slight molar excess of the drug solution to the purified, maleimide-activated antibody.
-
Incubate the reaction for 1-4 hours at room temperature in a buffer with a pH of 6.5-7.5.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug and other small molecules using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Logical Relationship of Reactive Moieties
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker with well-defined reactivity, making it an essential tool in modern bioconjugation. Its application in the synthesis of antibody-drug conjugates highlights its importance in the development of targeted therapeutics. By understanding its chemical properties and optimizing reaction conditions, researchers can effectively utilize this linker to create stable and functional biomolecular conjugates for a wide range of applications in research, diagnostics, and medicine.
References
- 1. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action Mechanism of Mal-PEG3-C1-NHS Ester: A Technical Guide for Bioconjugation
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action for Mal-PEG3-C1-NHS ester, a heterobifunctional crosslinker integral to the fields of drug development, proteomics, and molecular biology. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, provides quantitative data for reaction optimization, and offers detailed experimental protocols for the effective use of this versatile linker.
Executive Summary
This compound is a covalent crosslinking reagent featuring two distinct reactive moieties at either end of a three-unit polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester facilitates the formation of stable amide bonds with primary amines, while the maleimide (B117702) group enables specific conjugation to sulfhydryl (thiol) groups. This dual functionality allows for the controlled, stepwise conjugation of two different biomolecules, a critical process in the construction of antibody-drug conjugates (ADCs), the immobilization of proteins, and the creation of sophisticated bioassays. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. This guide will detail the reaction mechanisms, influencing factors, and practical application of this powerful bioconjugation tool.
Core Mechanism of Action
The utility of this compound lies in its two chemically distinct reactive groups, which can be selectively targeted to different functional groups on biomolecules.
NHS Ester Reaction with Primary Amines
The NHS ester moiety reacts with primary amines (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) and other molecules.[1] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient under neutral to slightly alkaline conditions (pH 7.2-9).[2]
dot
Caption: NHS Ester Reaction Pathway with a Primary Amine.
Maleimide Reaction with Thiols
The maleimide group is highly reactive towards sulfhydryl groups (-SH), which are present in the side chains of cysteine residues in proteins and peptides. The reaction is a Michael addition, where the thiolate anion (the deprotonated form of the thiol) acts as a nucleophile and attacks one of the vinyl carbons of the maleimide ring.[3] This forms a stable, covalent thioether bond.[2] The maleimide-thiol reaction is highly specific and efficient at a pH range of 6.5-7.5.[2] At pH values above 7.5, the maleimide group can also react with primary amines, losing its thiol specificity.[4]
dot
Caption: Maleimide Reaction Pathway with a Sulfhydryl Group.
Quantitative Data for Reaction Optimization
The efficiency and specificity of the conjugation reactions are highly dependent on several parameters. The following tables summarize key quantitative data to aid in the design of experimental protocols.
Table 1: Reaction Conditions for NHS Ester - Amine Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 7.2 - 8.5[1] | Reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. |
| Temperature | 4°C - Room Temperature (25°C) | Lower temperatures can be used to minimize degradation of sensitive proteins. |
| Reaction Time | 30 minutes - 2 hours[2] | Can be extended for more dilute reactants. |
| Buffer | Phosphate, Borate, Carbonate/Bicarbonate, HEPES[1] | Avoid buffers containing primary amines (e.g., Tris, Glycine).[1] |
| NHS Ester Half-life | 4-5 hours at pH 7.0, 0°C[1] | Decreases to 10 minutes at pH 8.6, 4°C.[1] |
Table 2: Reaction Conditions for Maleimide - Thiol Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5[2] | Highly selective for thiols in this range. Above pH 7.5, reactivity with amines increases.[4] |
| Temperature | 4°C - Room Temperature (25°C) | |
| Reaction Time | 30 minutes - 2 hours[2] | |
| Buffer | Phosphate, Tris, HEPES | Buffers should be free of thiol-containing reagents. |
| Relative Reactivity | ~1000x faster with thiols than amines at pH 7.0[4] |
Experimental Protocols
The following protocols provide a general framework for a two-step conjugation process using this compound. Optimization may be required for specific applications.
Step 1: Reaction of this compound with an Amine-Containing Protein
This protocol describes the first step of activating a protein with primary amines using the NHS ester functionality of the crosslinker.
Materials:
-
Amine-containing protein (e.g., antibody)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[2] The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[2]
-
Removal of Excess Crosslinker: Remove non-reacted this compound using a desalting column equilibrated with a suitable buffer for the next conjugation step (e.g., a buffer with a pH of 6.5-7.5 for the maleimide reaction).
dot
Caption: Workflow for Activating an Amine-Containing Protein.
Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule
This protocol outlines the conjugation of the maleimide-activated protein with a molecule containing a free sulfhydryl group.
Materials:
-
Maleimide-activated protein (from Step 1)
-
Thiol-containing molecule (e.g., a peptide, drug, or another protein)
-
Thiol-free reaction buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5)
-
(Optional) Reducing agent (e.g., TCEP) if thiols are in a disulfide bond
-
(Optional) Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
Procedure:
-
Thiol-Containing Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If the sulfhydryl groups are present as disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation: Mix the maleimide-activated protein with the thiol-containing molecule. The molar ratio should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining unreacted maleimide groups.
-
Purification: The final conjugate can be purified from unreacted components using methods such as size exclusion chromatography or dialysis.
dot
Caption: Workflow for Conjugating to a Thiol-Containing Molecule.
Conclusion
This compound is a powerful and versatile tool for creating specific and stable bioconjugates. A thorough understanding of its dual-action mechanism, coupled with careful optimization of reaction conditions, is paramount to achieving high-yield and high-purity conjugates. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists and researchers to harness the full potential of this heterobifunctional crosslinker in their research and development endeavors.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
The Pivotal Role of the PEG Spacer in Mal-PEG3-C1-NHS Ester for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Mal-PEG3-C1-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This technical guide delves into the core of this linker, focusing on the often-overlooked yet crucial role of its three-unit polyethylene (B3416737) glycol (PEG) spacer. Contrary to a common misconception, the "PEG3" designation in this context does not refer to the Paternally Expressed Gene 3 (PEG3), but rather to this specific PEG chain length. This guide will elucidate the function of the PEG spacer in modulating the physicochemical and pharmacokinetic properties of bioconjugates, provide a comparative analysis of different PEG linker lengths, and offer detailed experimental protocols for the use of this compound.
Introduction: The Architecture of a Versatile Linker
The this compound is comprised of three key functional components:
-
Maleimide (B117702) group: Reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.
-
N-Hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues of antibodies.
-
PEG3 spacer: A short, hydrophilic chain of three repeating ethylene (B1197577) glycol units that connects the maleimide and NHS ester groups.
The strategic combination of these components allows for a controlled, two-step conjugation process, enabling the precise linkage of two different molecules, such as an antibody and a cytotoxic drug.
The Functional Significance of the PEG3 Spacer
The polyethylene glycol spacer is not merely a passive connector; it plays an active and vital role in determining the overall properties and performance of the final bioconjugate.[1]
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate in aqueous environments.[2] The hydrophilic nature of the PEG spacer helps to mitigate this issue by increasing the overall water solubility of the ADC, thereby preventing aggregation and improving its stability and handling.[] Even short PEG spacers, such as PEG3, contribute to this effect, facilitating bioconjugation reactions in aqueous buffers with minimal organic co-solvents.[2]
Improved Pharmacokinetics and Biodistribution
The inclusion of a PEG linker can significantly impact the pharmacokinetic (PK) profile of an ADC.[4] The hydrophilic PEG chain can create a hydration shell around the drug-linker, which can:
-
Prolong circulation half-life: By increasing the hydrodynamic radius and shielding the ADC from renal clearance and uptake by the reticuloendothelial system.[]
-
Reduce immunogenicity: PEGylation is known to mask potential immunogenic epitopes on the drug or linker, reducing the likelihood of an immune response against the ADC.[]
-
Enhance tumor accumulation: Improved circulation time and reduced non-specific uptake can lead to greater accumulation of the ADC at the tumor site.[1]
Steric Hindrance and Accessibility
The PEG spacer provides a flexible and defined distance between the conjugated molecules. This can be advantageous in several ways:
-
Minimizing steric hindrance: The spacer can prevent the bulky antibody from interfering with the binding of the cytotoxic drug to its intracellular target.
-
Improving accessibility: The flexible chain allows the reactive ends of the linker to more easily access their target functional groups on the biomolecules.
Data Presentation: The Impact of PEG Chain Length
The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of an ADC. While direct comparative data for a PEG3 linker against a wide range of other lengths in a single study is limited, the following tables summarize general trends and available data for short to medium PEG chains.
Table 1: Physicochemical Properties of ADCs with Varying PEG Linker Lengths
| PEG Linker Length | Hydrophilicity | Tendency for Aggregation | Required Organic Co-solvent for Conjugation |
| No PEG | Low | High | High |
| PEG3 | Moderate | Reduced | Low to Moderate[2] |
| PEG4 | Moderate-High | Reduced | Low[2] |
| PEG8 | High | Significantly Reduced | Low[2] |
| PEG12 | Very High | Very Low | Very Low[2] |
| PEG24 | Very High | Very Low | Minimal[2] |
Table 2: Pharmacokinetic Properties of ADCs with Varying PEG Linker Lengths
| PEG Linker Length | Plasma Clearance | Circulation Half-life | Non-specific Uptake |
| No PEG | Rapid | Short | High |
| PEG3 | Moderate | Increased | Reduced |
| PEG4 | Moderate | Increased | Reduced[5] |
| PEG8 | Slower | Significantly Increased | Significantly Reduced[5] |
| PEG12 | Slow | Long | Low[6] |
| PEG24 | Slowest | Longest | Very Low[7] |
Note: The data for PEG3 in these tables are extrapolated based on the observed trends for other short PEG linkers. Specific values can vary depending on the antibody, payload, and conjugation chemistry.
Experimental Protocols
The following is a detailed protocol for the preparation of an antibody-drug conjugate using this compound. This protocol is a general guideline and may require optimization for specific antibodies and drug payloads.
Materials and Reagents
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.5, amine-free)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Thiol-containing cytotoxic drug
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., Tris buffer or N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Reaction buffers (e.g., PBS, pH 6.5-7.5 for maleimide reaction; PBS, pH 7.2-8.5 for NHS ester reaction)
Step-by-Step Conjugation Procedure
This protocol describes a two-step conjugation process where the linker is first attached to the antibody via the NHS ester, followed by the conjugation of the drug to the maleimide group.
Step 1: Antibody Modification with this compound
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.2-8.5.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column, SEC, or TFF, exchanging the buffer to PBS, pH 6.5-7.0.
Step 2: Conjugation of the Drug to the Modified Antibody
-
Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 1.5-5 fold molar excess of the drug solution to the maleimide-activated antibody solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing in a light-protected environment.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine or another thiol-containing compound and incubate for 30 minutes.
-
Final Purification: Purify the resulting ADC from unconjugated drug and other small molecules using SEC or TFF. The final ADC should be formulated in a suitable storage buffer.
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[8]
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC).[9]
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in cell-based assays using target antigen-expressing cell lines.
Visualizing the Process: Diagrams and Workflows
Chemical Reaction Pathway
Caption: Two-step conjugation workflow using this compound.
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and characterization.
Conclusion
The this compound is a powerful and versatile tool for the development of advanced bioconjugates. The integral PEG3 spacer, though short, plays a critical role in enhancing the solubility, stability, and pharmacokinetic properties of the final product. By understanding the function of each component of this linker and by carefully optimizing the conjugation conditions, researchers can leverage the this compound to create highly effective and targeted therapeutics. This guide provides a foundational understanding and practical protocols to aid in the successful application of this important bioconjugation reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 4. adcreview.com [adcreview.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to NHS Ester Reactivity with Primary Amines for Bioconjugation
N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for covalently linking molecules to proteins, peptides, antibodies, and other biomolecules.[1][] Their popularity stems from their high reactivity and selectivity toward primary aliphatic amines, the simplicity of the reaction mechanism, and the stability of the resulting amide bond under physiological conditions.[] This technical guide provides a comprehensive overview of the core principles governing the reactivity of NHS esters with primary amines, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in optimizing their conjugation strategies.
Core Reaction Chemistry: Mechanism and Selectivity
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester.[1][] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[1][] This covalent linkage is effectively irreversible under typical physiological conditions.[]
NHS esters exhibit high selectivity for primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1][] While side reactions with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine or sulfhydryl groups can occur, the resulting ester and thioester bonds are significantly less stable and can be hydrolyzed or displaced by amines.[1][3]
Key Factors Influencing Reaction Efficiency
The success of an NHS ester conjugation reaction is governed by a delicate balance of several experimental parameters. The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive. Optimizing conditions to favor aminolysis over hydrolysis is critical for achieving high conjugation yields.
The reaction pH is the most critical factor.[4][5] The primary amine nucleophile must be in its unprotonated state to be reactive. Therefore, the reaction is typically performed at a pH slightly above the pKa of the target amino groups (for lysine, pKa ≈ 10.5), ensuring a sufficient concentration of the reactive free amine.
-
Low pH (< 7): The amino group is protonated (R-NH3+), rendering it non-nucleophilic, and the reaction will not proceed efficiently.[4][5][6]
-
Optimal pH (7.2 - 8.5): This range provides a good compromise between having a sufficient concentration of the reactive deprotonated amine and minimizing the rate of NHS ester hydrolysis.[7][8] An optimal pH of 8.3-8.5 is frequently recommended for labeling biomolecules.[4][5][6]
-
High pH (> 9.0): While the concentration of the reactive amine is high, the rate of hydrolysis of the NHS ester increases dramatically, which can significantly lower the overall yield of the desired conjugate.[4][6][9]
In aqueous solutions, water can act as a nucleophile and hydrolyze the NHS ester, forming a carboxylic acid and releasing NHS. This is the primary competing reaction that reduces conjugation efficiency.[1][9][10] The rate of hydrolysis is highly dependent on pH and temperature.
Table 1: Half-life of NHS Esters due to Hydrolysis at Various pH Values and Temperatures
| NHS Ester Type | pH | Temperature (°C) | Half-life | Citation |
|---|---|---|---|---|
| General NHS Ester | 7.0 | 0 | 4 - 5 hours | [7][8] |
| General NHS Ester | 8.6 | 4 | 10 minutes | [7][8] |
| Porphyrin (P3-NHS) | 8.0 | Room Temp. | 210 minutes | [11] |
| Porphyrin (P3-NHS) | 8.5 | Room Temp. | 180 minutes | [11] |
| Porphyrin (P3-NHS) | 9.0 | Room Temp. | 125 minutes | [11] |
| Porphyrin (P4-NHS) | 8.0 | Room Temp. | 190 minutes | [11] |
| Porphyrin (P4-NHS) | 8.5 | Room Temp. | 130 minutes | [11] |
| Porphyrin (P4-NHS) | 9.0 | Room Temp. | 110 minutes |[11] |
Note: P3-NHS and P4-NHS are specific porphyrin derivatives studied to illustrate the kinetics. Half-life can vary depending on the specific molecule.
The concentrations of both the biomolecule and the NHS ester reagent influence the reaction outcome. Higher concentrations of the target amine can more effectively outcompete the hydrolysis reaction.[1] It is generally recommended to use a protein concentration of at least 2 mg/mL. A molar excess (typically 5-20 fold) of the NHS ester is used to drive the reaction to completion, compensating for loss due to hydrolysis.[1][5]
Table 2: Effect of Concentration on Amidation Yield
| NHS Ester Type | NHS Ester Conc. (mM) | Amine Conc. (mM) | Yield of Amide | Citation |
|---|---|---|---|---|
| Porphyrin (P3-NHS) | 1.0 | 2.0 | 88% | [11] |
| Porphyrin (P3-NHS) | 0.316 | 0.632 | 74% | [11] |
| Porphyrin (P3-NHS) | 0.1 | 0.2 | 56% | [11] |
| Porphyrin (P4-NHS) | 1.0 | 2.0 | 97% | [11] |
| Porphyrin (P4-NHS) | 0.316 | 0.632 | 89% | [11] |
| Porphyrin (P4-NHS) | 0.1 | 0.2 | 73% |[11] |
Conditions: Room temperature, pH 8.5. Data from a study on specific porphyrin derivatives.[11]
The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][8] Recommended buffers include phosphate (B84403), carbonate-bicarbonate, borate, or HEPES at a pH between 7.2 and 8.5.[4][7][8]
Many NHS esters have poor aqueous solubility and must first be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction buffer.[1][4][5][7] It is crucial to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[5]
General Experimental Protocol
The following is a generalized protocol for labeling a protein with an NHS ester reagent. Adjustments to molar excess, reaction time, and temperature may be required based on the specific reactants.
-
Protein or other amine-containing biomolecule in an amine-free buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate, pH 8.3-8.5).[4][5]
-
NHS ester reagent.
-
Quenching buffer (optional): 1 M Tris-HCl or Glycine, pH ~7.4.[8]
-
Purification system (e.g., size-exclusion chromatography/desalting column).[1][4]
-
Prepare Biomolecule Solution: Dissolve the protein or biomolecule in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amine contaminants.[4][8]
-
Calculate Reagent Amounts: Determine the required amount of NHS ester based on the desired molar excess (e.g., 10-fold molar excess over the biomolecule).[5][6]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the calculated amount of NHS ester in a small volume of high-quality DMSO or DMF.[1][4] The NHS ester solution should be used promptly as the reagent is susceptible to hydrolysis even from atmospheric moisture.
-
Perform Conjugation: Add the NHS ester stock solution directly to the stirring biomolecule solution.[1]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice/at 4°C.[4][7][8] Incubation at lower temperatures can help minimize hydrolysis for sensitive biomolecules or slow reactions.[7]
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.[8] This will consume any unreacted NHS ester.
-
Purify Conjugate: Remove excess, unreacted NHS ester, the NHS leaving group, and any hydrolyzed reagent from the labeled biomolecule.[4][5] Size-exclusion chromatography (e.g., a desalting column) is the most common method for purifying protein conjugates.[1][4]
Troubleshooting Common Issues
Low conjugation efficiency is a frequent challenge, often attributable to a few key factors:[9]
-
Hydrolysis of NHS Ester: The reagent may have been compromised by moisture during storage or the reaction conditions may excessively favor hydrolysis (e.g., pH is too high or reaction time in aqueous buffer is too long). Always use freshly prepared NHS ester solutions.[9]
-
Incorrect pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.[9]
-
Competing Nucleophiles: The presence of primary amine-containing buffers or other contaminants in the biomolecule solution.[9]
-
Poor Reagent Solubility: The NHS ester did not fully dissolve in the organic solvent or precipitated upon addition to the aqueous buffer.[9]
By carefully controlling these parameters, researchers can successfully leverage the robust and versatile chemistry of NHS esters for a wide array of applications in drug development, diagnostics, and fundamental scientific research.
References
- 1. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are indispensable reagents in the fields of biotechnology, drug development, and diagnostics. These versatile molecules possess two distinct reactive moieties, enabling the covalent linkage of two different biomolecules, such as proteins, peptides, nucleic acids, or small molecule drugs.[1][2] This targeted approach to bioconjugation minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers, and allows for the precise construction of complex biomolecular architectures.[2][3] This guide provides a comprehensive overview of the core principles, chemistries, and applications of heterobifunctional crosslinkers, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their bioconjugation endeavors.
Core Concepts in Heterobifunctional Crosslinking
The power of heterobifunctional crosslinkers lies in their ability to facilitate controlled, sequential reactions.[4] By selecting a crosslinker with reactive ends that target specific functional groups on each molecule of interest, researchers can direct the conjugation process with high specificity. The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that connects them. The nature of these components dictates the crosslinker's utility in various applications.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are primarily classified based on the functional groups they target. The most common reactive groups and their targets are:
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive groups, targeting the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins.[1][2]
-
Sulfhydryl-Reactive Groups: Maleimides, pyridyl disulfides, and iodoacetamides are commonly used to target the sulfhydryl groups of cysteine residues.[1][2]
-
Carbonyl-Reactive Groups: Hydrazides and alkoxyamines react with aldehydes and ketones, which can be naturally present on glycoproteins or introduced chemically.
-
Photoreactive Groups: Aryl azides and diazirines remain inert until activated by UV light, at which point they can non-selectively react with nearby C-H or N-H bonds.[1] This allows for the capture of transient interactions.
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation. Factors such as the length of the spacer arm, solubility, and cleavability must be considered. The following table summarizes the properties of several widely used heterobifunctional crosslinkers.
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Cleavable | Key Features |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32[5][6] | 8.3[5][7] | NHS-ester, Maleimide (B117702) | No | Water-insoluble, membrane-permeable.[7] |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37[1][8] | 8.3[1][8] | Sulfo-NHS ester, Maleimide | No | Water-soluble, membrane-impermeable.[8] |
| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 402.18 | 10.6 | NHS-ester, Iodoacetamide | No | Reacts with amines and sulfhydryls. |
| Succinimidyl 6-(3-[2-pyridyldithio]propionamido)hexanoate | LC-SPDP | 425.52[9][10][11] | 15.7[9][10][11] | NHS-ester, Pyridyldisulfide | Yes (by reducing agents) | Cleavable disulfide bond.[9] |
| N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | Sulfo-SANPAH | 492.40[12][13] | 18.2[12][14][15] | Sulfo-NHS ester, Phenylazide | No | Photoreactive.[14] |
| Maleimide-PEGn-NHS ester | Mal-PEGn-NHS | Variable (e.g., 865.92 for n=12)[16] | Variable (e.g., 53.3 for n=12)[16] | NHS-ester, Maleimide | No | PEG spacer enhances solubility and reduces immunogenicity.[17] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 191.70[18][19][20] | 0 (Zero-length)[21] | Carbodiimide | No | Mediates direct amide bond formation between carboxylates and amines.[21] |
Key Chemistries and Experimental Protocols
Amine-to-Sulfhydryl Crosslinking using NHS-ester and Maleimide
This is one of the most widely used strategies in bioconjugation, particularly for creating antibody-drug conjugates (ADCs). The NHS ester reacts with primary amines on the antibody, and the maleimide group subsequently reacts with a sulfhydryl group on the drug or payload.
The process is typically a two-step reaction to minimize unwanted side reactions. First, the amine-containing molecule is reacted with the NHS-ester end of the crosslinker. After removing the excess crosslinker, the sulfhydryl-containing molecule is added to react with the maleimide group.
This protocol provides a general guideline for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)
-
SMCC crosslinker
-
Thiol-containing drug
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.
-
SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with the reaction buffer. This prevents hydrolysis of the maleimide group.
-
-
Conjugation to Thiol-containing Drug:
-
Add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15-30 minutes.
-
-
Purification:
-
Purify the antibody-drug conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and other small molecules.
-
Zero-Length Crosslinking using EDC and NHS
Zero-length crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage. N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added to improve the efficiency and stability of the reaction.[5]
This protocol describes the conjugation of a peptide containing a carboxyl group to a carrier protein with primary amines.
Materials:
-
Carboxyl-containing peptide
-
Amine-containing carrier protein (e.g., BSA, KLH)
-
EDC
-
Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Prepare Reactants:
-
Dissolve the carboxyl-containing peptide and the amine-containing carrier protein in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Add EDC (final concentration ~4 mM) and Sulfo-NHS (final concentration ~10 mM) to the solution containing the peptide and carrier protein.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation:
-
The reaction mixture is then typically adjusted to a pH of 7.2-7.5 by adding the Coupling Buffer to facilitate the reaction with the amines on the carrier protein.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Stop the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5-10 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Click Chemistry
Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible.[22] The most common click chemistry reaction used in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A strain-promoted azide-alkyne cycloaddition (SPAAC) that does not require a copper catalyst has also been developed for applications in living systems.
This protocol is a general guideline for conjugating an azide-modified biomolecule to an alkyne-modified biomolecule.
Materials:
-
Azide-modified biomolecule
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 20 mM stock solution of the copper ligand (e.g., THPTA) in water.
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (freshly prepared).
-
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the azide- and alkyne-modified biomolecules in the reaction buffer.
-
-
Initiate the Reaction:
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC).
-
-
Purification:
-
Purify the conjugate using standard methods such as dialysis, SEC, or affinity chromatography to remove the copper catalyst and unreacted components.
-
Special Considerations for Crosslinker Selection
Cleavable vs. Non-Cleavable Linkers
-
Non-cleavable linkers form a stable, irreversible bond between the two molecules.[23] This is desirable for applications requiring long-term stability of the conjugate, such as in many antibody-drug conjugates.
-
Cleavable linkers contain a labile bond that can be broken under specific conditions, such as reduction of a disulfide bond or cleavage by an enzyme.[23] This allows for the release of one of the conjugated molecules, which is advantageous for applications like drug delivery, where the payload needs to be released at the target site, and for affinity purification and mass spectrometry analysis of protein-protein interactions.
PEGylated Linkers
Incorporating a polyethylene (B3416737) glycol (PEG) spacer arm into a heterobifunctional crosslinker offers several advantages:
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the crosslinker and the resulting conjugate, which is particularly beneficial for hydrophobic drugs or proteins.
-
Reduced Immunogenicity: The PEG spacer can shield the conjugate from the immune system, reducing its immunogenicity and increasing its circulation half-life.
-
Reduced Steric Hindrance: The flexible PEG chain can reduce steric hindrance between the conjugated molecules, helping to preserve their biological activity.
Conclusion
Heterobifunctional crosslinkers are powerful tools that enable the precise and controlled covalent linkage of different biomolecules. A thorough understanding of their chemistries, properties, and the availability of detailed experimental protocols is crucial for their successful application in research and drug development. By carefully selecting the appropriate crosslinker and optimizing the reaction conditions, researchers can construct novel bioconjugates with tailored properties for a wide range of applications, from targeted therapeutics to advanced diagnostic assays. This guide provides a solid foundation of technical knowledge to aid in the rational design and execution of bioconjugation strategies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. Sulfo-SANPAH Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (Sulfo-SANPAH) - ProteoChem [proteochem.com]
- 4. LC-SPDP: Efficient Cross-Linker for Proteomics [campbellscience.com]
- 5. proteochem.com [proteochem.com]
- 6. medkoo.com [medkoo.com]
- 7. SMCC Crosslinker 100 mg (CAS 64987-85-5) - Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) - ProteoChem [proteochem.com]
- 8. Sulfo-SMCC Crosslinker 100 mg CAS # 92921-24-9 - Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) - ProteoChem [proteochem.com]
- 9. covachem.com [covachem.com]
- 10. LC-SPDP Crosslinker - Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate (LC-SPDP) - ProteoChem [proteochem.com]
- 11. medkoo.com [medkoo.com]
- 12. proteochem.com [proteochem.com]
- 13. covachem.com [covachem.com]
- 14. Sulfo-SANPAH 1 gram - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (Sulfo-SANPAH) - ProteoChem [proteochem.com]
- 15. medkoo.com [medkoo.com]
- 16. scbt.com [scbt.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Zero-Length Crosslinker - Creative Biolabs [creative-biolabs.com]
- 19. EDC hydrochloride | Crosslinker | TargetMol [targetmol.com]
- 20. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. thomassci.com [thomassci.com]
- 22. covachem.com [covachem.com]
- 23. korambiotech.com [korambiotech.com]
Introduction to Antibody-Drug Conjugates and the Role of the Linker
An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a class of targeted biopharmaceutical drugs designed to deliver highly potent cytotoxic agents directly to cancer cells.[1] An ADC is composed of three primary components: a monoclonal antibody (mAb) that specifically targets an antigen on the surface of tumor cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker is a critical element that dictates the overall success, stability, and therapeutic index of the ADC.[1] An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing the premature release of the cytotoxic payload that could lead to off-target toxicity.[1] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the active drug.[1] Linkers are broadly categorized into two types: cleavable and non-cleavable, distinguished by their mechanism of payload release.[1][2]
Non-Cleavable Linkers: A Deeper Dive
Non-cleavable linkers are characterized by the absence of a specific chemical motive designed for cleavage within the cell.[3][4] Instead, they form a highly stable bond, typically a thioether bond, between the antibody and the payload.[1][5] The release of the cytotoxic agent from an ADC employing a non-cleavable linker is entirely dependent on the complete proteolytic degradation of the antibody backbone.[6][7]
This process occurs after the ADC binds to its target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[8][9] Within the harsh environment of the lysosome, proteases degrade the antibody into its constituent amino acids.[6][9] This degradation liberates the payload, which remains attached to the linker and the amino acid (typically lysine (B10760008) or cysteine) to which it was conjugated.[10][11][12] This resulting complex—amino acid-linker-payload—is the active cytotoxic entity.[3][11][12]
Common Chemistry of Non-Cleavable Linkers
The most prevalent type of non-cleavable linker is based on a thioether bond.[1][5] A widely used example is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is featured in the clinically approved ADC, Ado-trastuzumab emtansine (T-DM1 or Kadcyla®).[1][13] The SMCC linker connects the antibody's lysine residues to the thiol group of the payload, DM1.[1] The cyclohexane (B81311) ring in the linker provides steric hindrance, which contributes to the stability of the resulting thioether bond by reducing the rate of hydrolysis.[9]
Mechanism of Action of Non-Cleavable ADCs
The mechanism of action for an ADC with a non-cleavable linker is a multi-step process that relies heavily on the cell's natural biological pathways for protein degradation.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Advantages and Disadvantages
The choice of a non-cleavable linker offers a distinct set of advantages and disadvantages that must be carefully considered during ADC design.
Advantages
-
Enhanced Plasma Stability: The primary advantage of non-cleavable linkers is their superior stability in the bloodstream compared to many cleavable counterparts.[1][2] This stability minimizes the premature release of the cytotoxic payload, which can lead to a reduction in off-target toxicity and a wider therapeutic window.[1][2][6]
-
Improved Safety Profile: By ensuring the payload is only released after internalization and degradation within the target cell, non-cleavable linkers can offer a more predictable and favorable safety profile.[2]
Disadvantages
-
Lack of Bystander Effect: The active metabolite released from a non-cleavable ADC is typically a charged molecule (due to the amino acid residue).[10] This charge impairs its ability to diffuse across cell membranes, largely preventing it from killing adjacent, antigen-negative tumor cells—a phenomenon known as the "bystander effect".[2][7] This can be a limitation in treating heterogeneous tumors where not all cells express the target antigen.
-
Dependence on Lysosomal Degradation: The efficacy of these ADCs is entirely dependent on efficient internalization and trafficking to the lysosome.[9] Tumors with impaired lysosomal function or inefficient ADC processing may exhibit resistance.
-
Potentially Altered Payload Potency: The final active metabolite includes the linker and an amino acid, which can sometimes alter the potency of the original payload.[2] The payload must be selected to ensure it remains highly active in this modified form.[9]
Quantitative Data and Comparative Analysis
Quantitative assessment of an ADC's performance is critical. Key parameters include in vitro cytotoxicity, measured by the half-maximal inhibitory concentration (IC50), and pharmacokinetic properties like plasma half-life.
Table 1: Comparative Properties of Linker Types
| Feature | Non-Cleavable Linkers | Cleavable Linkers (e.g., Val-Cit) |
| Release Mechanism | Total antibody degradation in the lysosome[6][7] | Enzymatic (e.g., Cathepsin B), pH, or reductive cleavage[14] |
| Released Product | Payload-Linker-Amino Acid Complex[10][11] | Unmodified (or nearly unmodified) payload[7] |
| Plasma Stability | Generally higher[1][2] | Variable, can be susceptible to premature cleavage[15][16] |
| Bystander Effect | Generally absent or very limited[2] | Often present and potent, if payload is membrane-permeable[7] |
| Therapeutic Window | Potentially wider due to lower off-target toxicity[6] | Can be narrower if premature payload release occurs |
| Tumor Heterogeneity | Less effective | More effective due to bystander killing |
Table 2: Example Pharmacokinetic Data for Ado-trastuzumab emtansine (T-DM1)
T-DM1 is the benchmark ADC with a non-cleavable thioether (SMCC) linker.
| Parameter | Value | Reference(s) |
| Linker Type | Non-cleavable (SMCC) | [1] |
| Payload | DM1 (Mertansine derivative) | [5] |
| Terminal Half-Life (t½) | Approx. 3.5 - 4.0 days | [8][9][10][13] |
| Clearance (CL) | 0.676 L/day | [9][13] |
| Volume of Distribution (Vc) | 3.127 L (mostly confined to plasma) | [9][13] |
Note: Pharmacokinetic values are derived from human clinical trial data.
Table 3: Example In Vitro Cytotoxicity Data
IC50 values demonstrate the concentration of an ADC required to inhibit the growth of 50% of cancer cells. These values are highly dependent on the cell line, payload, and drug-to-antibody ratio (DAR).
| ADC / Payload | Linker Type | Target Cell Line | IC50 (Approx. Range) | Reference(s) |
| T-DM1 | Non-cleavable | HER2+ (SK-BR-3) | 0.007 - 0.018 µg/mL | [8] |
| T-DM1 | Non-cleavable | HER2+ (BT-474) | 0.085 - 0.148 µg/mL | [8] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | HER2+ (SK-BR-3) | 8.8 pM (approx. 13 ng/mL) | [3] |
| MMAE (Free Payload) | N/A | Various | 10⁻¹¹ mol/L | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented illustrates the high potency achievable with non-cleavable linker ADCs in antigen-positive cells.
Key Experimental Protocols
Evaluating the performance of an ADC with a non-cleavable linker involves a series of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the IC50 of an ADC against both antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MCF7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12][17]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in the appropriate cell culture medium.[17] Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plates for a defined period, typically 72 to 120 hours, at 37°C in a humidified CO2 incubator.[12][15]
-
Viability Assessment:
-
For MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[12][18] The mitochondrial dehydrogenases of living cells convert the yellow MTT to a purple formazan (B1609692) crystal.[17] Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the crystals.[17][18]
-
For XTT Assay: Add the XTT reagent, which is converted to a water-soluble orange formazan product by viable cells, simplifying the procedure as no solubilization step is needed.[17]
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[18]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[17]
Caption: Experimental workflow for an in vitro cytotoxicity assay.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the integrity of the conjugate and the amount of prematurely released payload over time.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (mouse, rat, monkey, human) at 37°C.[15][19] Include a buffer control.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[20][21]
-
Sample Preparation:
-
Quantification:
-
Intact ADC: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the average drug-to-antibody ratio (DAR) at each time point.[11][21] A stable ADC will show minimal loss in DAR over time.
-
Free Payload: Quantify the concentration of the released payload in the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[15][19]
-
-
Analysis: Plot the average DAR or the concentration of free payload over time to determine the ADC's plasma half-life and the rate of drug deconjugation.[15]
Conclusion and Future Outlook
Non-cleavable linkers are a cornerstone of modern ADC design, offering a robust solution for enhancing plasma stability and minimizing off-target toxicity.[1] The clinical success of Ado-trastuzumab emtansine has validated this approach, demonstrating that the benefits of high stability can outweigh the limitation of a reduced bystander effect, particularly for tumors with high and homogeneous antigen expression.[11]
Future research is focused on expanding the utility of non-cleavable linkers. This includes developing novel linker chemistries that further improve stability and pharmacokinetics, as well as pairing them with new, highly potent payloads that retain their activity even with an attached amino acid residue. As the understanding of ADC biology deepens, non-cleavable linkers will continue to be an essential tool for creating safer and more effective targeted cancer therapies.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADC Plasma Stability Assay [iqbiosciences.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Role of PEG Linkers in Advanced Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the targeted and efficient delivery of therapeutic agents remains a paramount challenge. Poly(ethylene glycol), or PEG, has emerged as a cornerstone technology in overcoming many of the pharmacokinetic and pharmacodynamic hurdles associated with drug delivery. The covalent attachment of PEG chains to a therapeutic molecule, a process known as PEGylation, utilizes PEG linkers to significantly enhance the drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[][2][3][4][5][6][7][8] This guide provides an in-depth technical overview of the applications of PEG linkers in drug delivery, focusing on quantitative data, detailed experimental methodologies, and the visualization of relevant biological and experimental pathways.
PEG linkers are not merely inert spacers; they are versatile tools that can be engineered to control the release of a drug, target specific tissues, and improve the overall therapeutic index of a wide range of molecules, from small drugs to large biologics like antibodies.[][3] The unique physicochemical properties of PEG, including its hydrophilicity, biocompatibility, and lack of toxicity, make it an ideal candidate for bioconjugation.[2][9][10][11] This guide will explore the nuances of PEG linker chemistry, their impact on drug performance, and the experimental considerations for their successful implementation in drug development.
Core Concepts: Cleavable vs. Non-Cleavable PEG Linkers
The functionality of a PEGylated drug is critically influenced by the nature of the linker used. PEG linkers can be broadly categorized into two main types: non-cleavable and cleavable.[10][12][13]
Non-Cleavable PEG Linkers: These linkers form a stable, permanent bond between the drug and the PEG chain.[10][12] The drug is released primarily through the degradation of the entire conjugate, for instance, the breakdown of an antibody in an antibody-drug conjugate (ADC).[13]
-
Advantages:
-
Exceptional Stability: Their robust structure ensures consistent performance and a longer circulation time.[10][12]
-
Reduced Risk of Off-Target Release: The stability minimizes premature drug release, enhancing safety.[12]
-
Simplified Design: The synthetic process is often more straightforward as it doesn't require the incorporation of labile bonds.[10][12]
-
-
Applications: Non-cleavable linkers are frequently employed in PEGylated drugs where the goal is to improve pharmacokinetic profiles by increasing solubility and reducing immunogenicity.[12]
Cleavable PEG Linkers: These linkers are engineered with specific chemical bonds that can be broken under certain physiological conditions, allowing for the controlled release of the drug at the target site.[10][13]
-
Cleavage Mechanisms:
-
pH-Sensitive (Acid-Labile): Hydrazone bonds are designed to hydrolyze in the acidic environment of tumors or endosomes.[10][12]
-
Reductively Cleavable: Disulfide bonds can be cleaved by the high intracellular concentrations of glutathione.[12]
-
Enzymatically Cleavable: Peptide bonds can be specifically hydrolyzed by enzymes that are overexpressed in target tissues, such as cathepsin B in tumor cells.[10][12]
-
-
Advantages:
-
Targeted Drug Release: Enables the precise delivery of the therapeutic payload to the site of action.[10][12]
-
Reduced Systemic Toxicity: By minimizing the exposure of healthy tissues to the active drug, side effects can be significantly decreased.[10][12]
-
Bystander Effect: In cancer therapy, the released drug can diffuse out of the target cell and kill neighboring cancer cells, a phenomenon known as the "bystander effect."[13]
-
The choice between a cleavable and non-cleavable linker is a critical design parameter that depends on the specific therapeutic application, the nature of the drug, and the desired pharmacokinetic and pharmacodynamic profile.[10]
Quantitative Impact of PEG Linkers on Pharmacokinetics and Efficacy
The introduction of PEG linkers can dramatically alter the performance of a therapeutic agent. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key pharmacological parameters.
Table 1: Effect of PEG Linker Size on the Pharmacokinetics of an Affibody-Drug Conjugate
| Conjugate | PEG Molecular Weight (kDa) | Half-life (min) | Half-life Extension (-fold vs. HM) | In Vitro Cytotoxicity Reduction (-fold vs. HM) | Maximum Tolerated Dose (mg/kg) |
| ZHER2-SMCC-MMAE (HM) | 0 | 19.6 | 1.0 | 1.0 | 5.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 49.0 | 2.5 | 4.5 | 10.0 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 219.5 | 11.2 | 22.0 | 20.0 |
Data extracted from a study on affibody-based drug conjugates targeting HER2.[14]
Table 2: Influence of PEGylation on the Pharmacokinetics of Various Molecules
| Molecule | PEG Molecular Weight (kDa) | Effect on Half-life | Reference |
| PEG (intravenous injection in mice) | 6 | 18 min | [15][] |
| PEG (intravenous injection in mice) | 50 | 16.5 hr | [15][] |
| Interferon-α | 5 (linear) | Systemic clearance decreased from 6.6-29.2 L/hr to 2.5-5 L/hr | [15] |
| Interferon-α | 12 (linear) | Systemic clearance decreased to 0.725 L/hr | [15] |
| Interferon-α | 40 (branched) | Systemic clearance decreased to 0.06-0.10 L/hr | [15] |
| Interferon-α (Pegasys® and PegIntron®) | Not specified | 5-10 fold longer half-life than non-PEGylated form | [7] |
Table 3: Characteristics of PEGylated Nanoparticles for Drug Delivery
| Nanoparticle System | Drug | Average Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Reference |
| PEGylated Chitosan Nanoparticles | Tenofovir Alafenamide | 219.6 | ~90 | ~14 | ~60% release in 48h at pH 7.4 | [17] |
| PEGylated PLGA Nanoparticles | Doxorubicin | ~110 | ~95 | Not specified | >80% sustained release over 8 days | [18] |
| PEGylated Guar Gum Nanoparticles | Acyclovir | 234.8 - 879.6 | 60 - 95 | Not specified | 54.28 - 62.58% sustained release at 24 hours | [19] |
| PEGylated Fe3O4 Magnetic Nanoparticles | Caffeic Acid Phenethyl Ester (CAPE) | 163.2 | Not specified | Not specified | pH-dependent sustained release | [20] |
| Folic Acid-Functionalized DPLA-co-PEG Nanomicelles | Letrozole | 241.3 | Not specified | Not specified | Extended release up to 50 hours | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of PEGylated drug delivery systems.
Protocol 1: General Procedure for Protein PEGylation using an NHS-Ester Activated PEG
This protocol describes a common method for conjugating a PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein surface.[22][23]
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester (e.g., MS(PEG)n from Thermo Scientific)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7-9
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or the reaction buffer.
-
Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution. The molar ratio of PEG to protein will determine the degree of PEGylation and needs to be optimized for each specific protein.[23] A common starting point is a 10-fold molar excess of PEG.[24]
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.
-
Purification: Remove excess PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[24]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight, and use techniques like HPLC, MALDI-TOF mass spectrometry, or LC-MS to determine the degree and sites of PEGylation.[24]
Protocol 2: Synthesis of PEGylated PLGA Nanoparticles via Nanoprecipitation
This protocol outlines a method for preparing drug-loaded PEGylated nanoparticles.[18]
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
PEGylated PLGA (PLGA-PEG)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Acetone (B3395972) (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Polymer-Drug Solution: Dissolve PLGA, PLGA-PEG, and the drug in acetone to form a clear organic solution. The ratio of PLGA to PLGA-PEG will determine the surface density of PEG on the nanoparticles.
-
Nanoprecipitation: Add the organic solution dropwise into deionized water under constant stirring. The rapid diffusion of the solvent into the aqueous phase causes the polymers to precipitate, forming nanoparticles and encapsulating the drug.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing any unencapsulated drug. Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step 2-3 times.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose (B13894) or trehalose).
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge.[20]
-
Morphology: Visualize the nanoparticle shape and surface using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[17][18]
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent and quantify the drug content using UV-Vis spectroscopy or HPLC.[17][18]
-
In Vitro Drug Release: Incubate the nanoparticles in a release buffer (e.g., PBS at pH 7.4 and pH 5.5) at 37°C. At predetermined time points, collect samples, separate the nanoparticles from the buffer, and quantify the amount of released drug.[17][18]
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the application of PEG linkers.
Experimental Workflow for PEGylation and Characterization
Caption: Workflow for protein PEGylation, purification, and analysis.
Logical Relationship of Cleavable Linkers in Targeted Drug Delivery
Caption: Mechanism of action for cleavable PEG linkers in ADCs.
Signaling Pathway Modulation by Nanoparticle-Delivered Therapeutics
Caption: Inhibition of PI3K/Akt and MAPK pathways by targeted nanoparticles.[25]
Conclusion
PEG linkers represent a powerful and versatile platform in the field of drug delivery.[] By carefully selecting the linker chemistry—cleavable or non-cleavable—and optimizing the PEG chain's length and structure, drug developers can significantly improve the pharmacokinetic and safety profiles of therapeutic agents.[7][14][26] The quantitative data clearly demonstrate the profound impact of PEGylation on circulation half-life, drug efficacy, and tolerability. The provided experimental protocols offer a foundational framework for the synthesis and characterization of PEGylated conjugates, while the diagrams illustrate the logical and biological pathways central to their function. As research continues, innovations in PEGylation, such as site-specific conjugation and the development of biodegradable linkers, will further expand the utility of this technology, paving the way for safer and more effective therapies.[7][11]
References
- 2. adcreview.com [adcreview.com]
- 3. purepeg.com [purepeg.com]
- 4. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns | Semantic Scholar [semanticscholar.org]
- 5. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 6. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 8. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. purepeg.com [purepeg.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. purepeg.com [purepeg.com]
- 13. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. enovatia.com [enovatia.com]
- 25. researchgate.net [researchgate.net]
- 26. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mal-PEG3-C1-NHS Ester (CAS Number: 2230016-26-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG3-C1-NHS ester, with the CAS number 2230016-26-7, is a heterobifunctional crosslinker integral to the field of bioconjugation.[1][2] It is specifically designed as a non-cleavable linker, featuring a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4][5] This architecture allows for the sequential and specific covalent bonding of two different biomolecules, typically a protein and a therapeutic agent.[6][7]
The primary application of this compound is in the synthesis of antibody-drug conjugates (ADCs).[4] ADCs are a targeted form of cancer therapy that utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to tumor cells, thereby minimizing systemic toxicity.[8] The PEG spacer in the linker enhances the solubility and stability of the resulting conjugate.[5][9]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for calculating molar quantities for conjugation reactions and for the characterization of the resulting conjugates.
| Property | Value | Reference |
| CAS Number | 2230016-26-7 | [1][4] |
| Molecular Formula | C16H20N2O9 | [9] |
| Molecular Weight | 384.34 g/mol | [9] |
| Appearance | Liquid | [9] |
| Purity | >95% | [9] |
| Solubility | Soluble in DMSO and DMF | [7] |
| Storage | Store at -20°C with desiccant. Moisture-sensitive. |
Reaction Mechanism
The utility of this compound lies in its two distinct reactive moieties that target different functional groups, allowing for a controlled, two-step conjugation process.
-
NHS Ester Reaction with Primary Amines: The N-hydroxysuccinimide ester reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in antibodies and other proteins. This reaction forms a stable amide bond and is typically carried out in a buffer with a pH of 7.2-8.5.
-
Maleimide Reaction with Thiols: The maleimide group specifically reacts with sulfhydryl groups (-SH), such as those on cysteine residues, to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.
The polyethylene glycol (PEG) spacer is hydrophilic, which helps to improve the solubility of the crosslinker and the final bioconjugate in aqueous solutions.
Applications
The principal application of this compound is in the development of antibody-drug conjugates (ADCs).[4] In this context, the NHS ester end of the linker is first reacted with lysine residues on a monoclonal antibody. Subsequently, the maleimide end is used to conjugate a thiol-containing cytotoxic drug.
Beyond ADCs, this versatile crosslinker can be employed in various other bioconjugation applications, including:
-
Protein-Peptide Conjugation: Linking proteins to peptides for various research applications.
-
Immobilization of Proteins: Attaching proteins to surfaces or beads for assays or purification.
-
Fluorescent Labeling: Conjugating fluorescent probes to proteins for imaging studies.
Experimental Protocols
The following is a general, two-step protocol for the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using this compound. It is important to note that optimal reaction conditions, such as molar excess of the linker and incubation times, may need to be determined empirically for each specific application.
Materials
-
Protein containing primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule (e.g., cytotoxic drug)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns or dialysis equipment for purification
-
Quenching reagent (optional, e.g., Tris or glycine)
Step 1: Reaction of this compound with the Antibody
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted crosslinker using a desalting column or by dialysis against the reaction buffer (e.g., PBS, pH 7.2-7.5). This step is crucial to prevent hydrolysis of the NHS ester and to avoid interference in the subsequent step.
-
Step 2: Reaction of the Maleimide-Activated Antibody with the Thiol-Containing Molecule
-
Reaction:
-
Immediately after purification, add the thiol-containing molecule to the maleimide-activated antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To cap any unreacted maleimide groups, a quenching reagent such as cysteine or 2-mercaptoethanol (B42355) can be added to a final concentration of 1-10 mM.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess drug and other reagents.
-
-
Characterization:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
-
Visualizations
Bioconjugation Workflow
The following diagram illustrates the two-step experimental workflow for creating an antibody-drug conjugate using this compound.
Caption: Two-step bioconjugation workflow using this compound.
Structure of an Antibody-Drug Conjugate
The following diagram shows the general structure of an antibody-drug conjugate created with this compound.
Caption: General structure of an ADC with a Mal-PEG3-C1 linker.
References
- 1. This compound 2230016-26-7 | MedChemExpress [medchemexpress.eu]
- 2. Mal-PEG3-CH2 NHS ester | CAS: 2230016-26-7 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MAL-PEG3-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 6. Maleimide Mal NHS ester, CAS 55750-62-4 | AxisPharm [axispharm.com]
- 7. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
The Core of Connection: An In-depth Technical Guide to Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological research and therapeutic development, the ability to specifically and stably link molecules is paramount. This process, known as bioconjugation, forms the chemical foundation for a vast array of applications, from targeted drug delivery and advanced diagnostics to the fundamental study of biological processes. This guide provides a comprehensive overview of the core principles and techniques of bioconjugation chemistry, offering detailed experimental protocols and a comparative analysis of the most prevalent methods to empower researchers in their scientific endeavors.
Introduction to Bioconjugation
Bioconjugation is the chemical strategy of forming a stable, covalent link between two molecules, at least one of which is a biomolecule.[1] This powerful technique allows for the creation of hybrid molecules that combine the distinct properties of their components, leading to novel functionalities.[] For instance, the specificity of an antibody can be harnessed to deliver a potent drug directly to a cancer cell, minimizing off-target effects.[3] This principle is the cornerstone of antibody-drug conjugates (ADCs), a rapidly growing class of cancer therapeutics. Beyond ADCs, bioconjugation is integral to the development of diagnostic probes, imaging agents, and innovative biomaterials.[][4]
The success of any bioconjugation strategy hinges on the choice of chemical reaction. An ideal bioconjugation reaction is highly selective for the target functional groups, proceeds efficiently under mild, aqueous conditions to preserve the integrity of the biomolecule, and forms a stable linkage that can withstand the biological environment.[][5]
Key Bioconjugation Chemistries
A variety of chemical reactions have been developed and refined for bioconjugation, each with its own set of advantages and limitations. The choice of a particular chemistry depends on the nature of the biomolecule, the desired properties of the conjugate, and the specific application. This section delves into the most widely used bioconjugation techniques.
Amine-Reactive Chemistry: The Workhorse of Bioconjugation
The primary amino groups present on the side chains of lysine (B10760008) residues and the N-terminus of proteins are abundant and readily accessible targets for conjugation.[] N-hydroxysuccinimide (NHS) esters are the most common reagents for targeting these amines, forming stable amide bonds.[]
Reaction Mechanism: NHS esters react with primary amines via nucleophilic acyl substitution. The reaction is typically carried out at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[7]
Figure 1: NHS Ester Reaction with a Primary Amine. This diagram illustrates the reaction between an NHS ester and a primary amine on a protein, resulting in a stable amide bond and the release of N-hydroxysuccinimide.
Thiol-Reactive Chemistry: Specificity and Stability
The sulfhydryl group of cysteine residues provides a more specific target for conjugation than the abundant primary amines.[] Maleimide (B117702) chemistry is the most prevalent method for targeting thiols, forming a stable thioether bond.[1]
Reaction Mechanism: Maleimides react with thiols via a Michael addition reaction. This reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5.[9]
Figure 2: Thiol-Maleimide Conjugation. This diagram shows the reaction between a thiol group on a protein and a maleimide reagent, leading to the formation of a stable thioether linkage.
Bioorthogonal Chemistries: Precision in Complexity
Bioorthogonal reactions are a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[] These reactions offer exceptional specificity and are invaluable for studying biomolecules in their natural environment.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of click chemistry.[10] It involves the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole ring.[10] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that is more suitable for live-cell applications.[11]
Figure 3: Click Chemistry Workflow. This workflow illustrates the general principle of click chemistry, where an azide-modified biomolecule reacts with an alkyne-modified probe to form a stable triazole linkage.
The Staudinger ligation is another powerful bioorthogonal reaction that occurs between an azide and a phosphine (B1218219). This reaction forms a stable amide bond and has been widely used for labeling and modifying biomolecules.[12][13] The traceless Staudinger ligation is an advancement that avoids the incorporation of the phosphine oxide byproduct into the final conjugate.[14]
Figure 4: Staudinger Ligation Signaling Pathway. This diagram depicts the reaction pathway of the Staudinger ligation, starting from the azide and phosphine reactants, proceeding through an aza-ylide intermediate, and yielding a stable amide bond.
Quantitative Comparison of Bioconjugation Chemistries
The selection of an appropriate bioconjugation method is critical and depends on a variety of factors. The following table provides a summary of key quantitative parameters for the discussed chemistries to aid in this decision-making process.
| Chemistry | Target Functional Group | Reaction pH | Reaction Time | Linkage Stability | Selectivity | Bioorthogonality |
| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5[7] | 0.5 - 4 hours[7] | Good; stable amide bond.[] Susceptible to hydrolysis at high pH.[7] | Moderate; reacts with all accessible primary amines. | No |
| Thiol-Maleimide | Thiols (-SH) | 6.5 - 7.5[9] | 1 - 4 hours | Good; stable thioether bond. Can undergo retro-Michael addition.[15] | High; specific for thiols. | No |
| Click Chemistry (CuAAC) | Azides (-N₃), Alkynes (-C≡CH) | 4 - 11[16] | 15 - 60 minutes[17] | Excellent; stable triazole ring.[5] | Excellent | Yes (with caution due to copper toxicity) |
| Click Chemistry (SPAAC) | Azides (-N₃), Strained Alkynes | Physiological | Minutes to hours | Excellent; stable triazole ring. | Excellent | Yes |
| Staudinger Ligation | Azides (-N₃), Phosphines | Physiological | 2 - 12 hours | Excellent; stable amide bond.[12] | Excellent | Yes |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the key bioconjugation reactions discussed. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol: NHS Ester Conjugation to a Protein
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to the desired concentration.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Conjugation: Add the NHS ester stock solution to the protein solution with gentle mixing. A 10-20 fold molar excess of the NHS ester to the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[]
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the protein conjugate from excess reagent and byproducts using a suitable chromatography method, such as size-exclusion chromatography.[]
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol: Thiol-Maleimide Conjugation to a Protein
Materials:
-
Thiol-containing protein solution (1-10 mg/mL in thiol-free buffer, e.g., PBS, pH 7.0)
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5.[1]
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Conjugation: Add the maleimide stock solution to the protein solution with gentle mixing. A 10-20 fold molar excess of the maleimide to the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the protein conjugate from excess reagent and byproducts using a suitable chromatography method.
-
Characterization: Determine the DOL using UV-Vis spectroscopy or mass spectrometry.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified biomolecule
-
Alkyne-modified probe
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-modified probe in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of copper to ligand is common.
-
Initiate Reaction: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) state.[19]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using chromatography or chelation resins.[11]
-
Characterization: Characterize the final conjugate to confirm the formation of the triazole linkage.
Protocol: Staudinger Ligation
Materials:
-
Azide-modified biomolecule
-
Phosphine reagent
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dissolve the azide-modified biomolecule and the phosphine reagent in the aqueous buffer.
-
Initiate Ligation: Combine the solutions of the azide and phosphine. The reaction is typically performed at room temperature.
-
Incubation: Allow the reaction to proceed for 2-12 hours. The progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the conjugate from unreacted starting materials and byproducts using standard chromatography techniques.
-
Characterization: Confirm the formation of the amide bond in the final conjugate using appropriate analytical methods.
Applications in Drug Development
Bioconjugation chemistry is a cornerstone of modern drug development, enabling the creation of highly targeted and effective therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a prime example of the power of bioconjugation. They consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic drug, and a chemical linker that connects the two. This design allows for the selective delivery of the cytotoxic agent to cancer cells, thereby increasing its therapeutic index and reducing systemic toxicity. The choice of conjugation chemistry is critical for the stability and efficacy of ADCs.
Figure 5: Schematic of an Antibody-Drug Conjugate. This diagram illustrates the three key components of an ADC: the antibody for targeting, the cytotoxic drug for therapeutic effect, and the linker that connects them.
PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic protein or peptide.[20] This bioconjugation strategy can improve the pharmacokinetic properties of the therapeutic by increasing its hydrodynamic size, which reduces renal clearance and extends its circulation half-life.[20] PEGylation can also shield the therapeutic from proteolytic degradation and reduce its immunogenicity.[21]
Diagnostic Imaging and Probes
Bioconjugation is used to attach imaging agents, such as fluorescent dyes or radioisotopes, to targeting molecules like antibodies or peptides.[4] These bioconjugates can then be used to visualize and quantify specific biomarkers in vitro and in vivo, aiding in disease diagnosis and monitoring treatment response.
Conclusion
Bioconjugation chemistry is a dynamic and indispensable field that bridges the gap between synthetic chemistry and biology. The continued development of novel and more efficient conjugation strategies will undoubtedly fuel further advancements in medicine, diagnostics, and our fundamental understanding of the biological world. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the power of bioconjugation in their own work, paving the way for the next generation of innovative solutions to complex biological and medical challenges.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. m.youtube.com [m.youtube.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. interchim.fr [interchim.fr]
- 17. broadpharm.com [broadpharm.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
An In-depth Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The lynchpin of this powerful therapeutic modality is the linker, a critical component that connects the antibody to the payload. The choice of linker chemistry profoundly influences the stability, efficacy, and safety profile of an ADC. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved to release the cytotoxic agent upon internalization into the target cancer cell. This guide provides a comprehensive technical overview of ADC linkers, focusing on their classification, mechanisms of action, and the experimental evaluation of their performance.
Classification of ADC Linkers
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers. The choice between these two strategies is a critical decision in the design of an effective and safe ADC, as it dictates the mechanism of drug release and ultimately, the therapeutic window.
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This controlled release mechanism can enhance the therapeutic index of the ADC. There are three primary types of cleavable linkers based on their cleavage mechanism:
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.
Non-Cleavable Linkers
Non-cleavable linkers, in contrast, do not have a specific chemical trigger for cleavage. The payload is released only after the complete lysosomal degradation of the antibody component of the ADC. This results in the release of the payload with the linker and the amino acid residue to which it was attached. A common example is the thioether linker formed from the reaction of a maleimide (B117702) group with a cysteine residue on the antibody. Non-cleavable linkers are generally associated with greater stability in circulation and a reduced bystander effect, which is the killing of adjacent antigen-negative cells.[1]
Data Presentation: Comparative Analysis of Linker Properties
The selection of a linker is a data-driven process. The following tables summarize key quantitative data from various studies to facilitate a comparative analysis of different linker technologies.
Table 1: In Vitro Plasma Stability of Cleavable Linkers
| Linker Type | Linker Chemistry | ADC Example | Species | Stability Metric | Reference |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Trastuzumab-vc-MMAE | Human | >95% intact ADC after 7 days | [2] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Anti-CD30-vc-MMAE | Mouse | ~50% payload loss after 7 days | [2] |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Human | t½ ≈ 2-3 days | [3] |
| Glutathione-Sensitive | Disulfide (SPDB) | Anti-CD22-SPDB-DM4 | Human | ~80% intact ADC after 7 days | [4] |
| Glutathione-Sensitive | Hindered Disulfide | Anti-HER2-DM1 | Mouse | >90% intact ADC after 7 days | [4] |
Table 2: In Vitro Lysosomal Cleavage of Peptide Linkers
| Linker Sequence | ADC Payload | Cell Line | % Cleavage (4 hours) | % Cleavage (24 hours) | Reference |
| Val-Cit | MMAE | SK-BR-3 | ~60% | >90% | [5] |
| Val-Ala | MMAE | SK-BR-3 | ~50% | ~85% | [5] |
| Phe-Lys | MMAE | SK-BR-3 | ~70% | >95% | [5] |
| Gly-Gly-Phe-Gly | DXd | NCI-N87 | ~40% | ~80% | [6] |
Table 3: Impact of Linker on In Vitro Cytotoxicity (IC50)
| Linker Type | ADC | Target Cell Line | IC50 (ng/mL) | Reference |
| Protease-Sensitive (Val-Cit) | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | 15 | [7] |
| Non-cleavable (SMCC) | Trastuzumab-SMCC-DM1 | SK-BR-3 (HER2+) | 30 | [7] |
| Protease-Sensitive (Val-Cit) | Anti-CD22-vc-MMAE | BJAB (CD22+) | 0.5 | [4] |
| Non-cleavable (MCC) | Anti-CD22-MCC-DM1 | BJAB (CD22+) | 1.2 | [4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADC linker performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control sample in PBS.
-
Incubation: Incubate the samples at 37°C with gentle shaking.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C.
-
Sample Analysis by LC-MS:
-
To determine the average Drug-to-Antibody Ratio (DAR):
-
Thaw the plasma samples.
-
Perform immunocapture of the ADC using protein A/G magnetic beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
-
To measure released payload:
-
Extract the free payload from the plasma samples using protein precipitation with a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the free payload by LC-MS.
-
-
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time to calculate the half-life (t½) of the ADC in plasma.
In Vitro Lysosomal Cleavage Assay
Objective: To determine the rate of linker cleavage and payload release in a simulated lysosomal environment.
Methodology:
-
Preparation of Lysosomal Homogenate:
-
Isolate lysosomes from a relevant cell line or use commercially available rat liver lysosomes.
-
Prepare a lysosomal homogenate in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
-
ADC Incubation:
-
Incubate the test ADC (e.g., at 10 µM) with the lysosomal homogenate at 37°C.
-
Include a control sample with denatured lysosomal homogenate (e.g., by boiling) to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Analysis by LC-MS:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload at each time point.
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the rate of lysosomal cleavage.
Mandatory Visualizations
Signaling Pathway of ADC Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Plasma Stability Analysis
Caption: Experimental workflow for assessing ADC stability in plasma.
Logical Relationship of Linker Properties and ADC Performance
Caption: Interplay of linker properties and their impact on ADC performance.
Conclusion
The linker is a critical design feature of an antibody-drug conjugate that dictates its overall therapeutic success. A deep understanding of the different linker chemistries, their mechanisms of action, and their impact on the pharmacokinetics, efficacy, and toxicity of the ADC is paramount for the rational design of next-generation cancer therapeutics. The careful selection and optimization of the linker, guided by robust in vitro and in vivo characterization, will continue to be a key area of innovation in the development of safer and more effective ADCs.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of Polyethylene Glycol Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of polyethylene (B3416737) glycol (PEG) linkers, their synthesis, and their application in bioconjugation and drug delivery. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics and diagnostics.
Fundamental Chemical Properties of PEG Linkers
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (-(CH₂CH₂O)n-).[1] Their unique physicochemical properties make them invaluable tools in various biomedical applications, including drug delivery, bioconjugation, and surface modification.[1][2]
1.1. Structure and Composition
The basic structure of a linear PEG linker is a chain of repeating ethylene oxide units. However, PEG linkers can be synthesized in various architectures to suit specific applications:
-
Linear PEGs: A single, straight chain of ethylene glycol units.[3]
-
Branched PEGs: Multiple PEG chains radiating from a central core, which can increase the hydrodynamic volume and steric hindrance.[3]
-
Homobifunctional PEGs: Possess identical reactive functional groups at both ends of the PEG chain, making them suitable for crosslinking applications.
-
Heterobifunctional PEGs: Feature different reactive functional groups at each end, allowing for sequential and site-specific conjugation of two different molecules.[3]
The molecular weight of PEG linkers can be either polydisperse , meaning it is a mixture of polymers with a range of molecular weights, or monodisperse (also known as discrete PEG), where each molecule has a precisely defined number of ethylene glycol units and thus a specific molecular weight.[3] Monodisperse PEGs are particularly valuable for applications requiring high purity and batch-to-batch consistency.
1.2. Solubility and Hydrophilicity
A key characteristic of PEG linkers is their exceptional water solubility, which arises from the ability of the ether oxygen atoms in the repeating ethylene oxide units to form hydrogen bonds with water molecules.[2] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs and biomolecules.[4] The solubility of PEG is dependent on its molecular weight and the solvent. While highly soluble in water and many organic solvents, the solubility tends to decrease as the molecular weight increases.[5][6][7]
Table 1: Solubility of Polyethylene Glycol (PEG) in Various Solvents
| Molecular Weight (Da) | Water | Ethanol | DMSO |
| 200 | Miscible[8][9][10] | Soluble[5] | Soluble |
| 400 | Miscible[11] | Soluble[5] | Soluble |
| 1000 | Freely Soluble[12] | Soluble[5] | Soluble |
| 2000 | Freely Soluble[12] | Soluble[5] | Soluble |
| 5000 | Freely Soluble[12] | Soluble[5] | Soluble |
1.3. Flexibility
The single covalent bonds within the PEG backbone allow for a high degree of conformational freedom, making PEG linkers highly flexible.[1] This flexibility is advantageous in bioconjugation as it allows the linked molecules to maintain their native conformation and biological activity.
1.4. Biocompatibility and Low Immunogenicity
PEG is generally considered biocompatible and non-toxic, and it is approved by regulatory agencies for various biomedical applications.[2] The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which can mask it from the immune system, thereby reducing its immunogenicity.[13] However, it is important to note that anti-PEG antibodies have been observed in some cases, which can affect the efficacy and safety of PEGylated therapeutics. The immunogenicity of PEG can be influenced by factors such as the molecular weight of the PEG, the extent of PEGylation, and the nature of the conjugated protein.[14]
Chemical Reactivity and Functionalization
PEG linkers can be functionalized with a wide variety of reactive groups at their termini, enabling covalent attachment to a broad range of molecules, including proteins, peptides, small molecule drugs, and nanoparticles. The choice of functional group is dictated by the target molecule and the desired conjugation chemistry.
Table 2: Common Functional Groups of PEG Linkers and Their Reaction Specificities
| Functional Group | Target Moiety | Resulting Linkage | Typical Reaction Conditions | Reaction Efficiency |
| Amine-Reactive | ||||
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | pH 7.0-8.5[15] | High[16] |
| Aldehyde | Primary Amines (-NH₂) | Secondary Amine (after reduction) | pH 6.5-7.5 (reductive amination)[17] | Moderate to High[18] |
| Thiol-Reactive | ||||
| Maleimide (B117702) | Thiols (-SH) | Thioether | pH 6.5-7.5[19] | Very High[20][21] |
| Pyridyl Disulfide | Thiols (-SH) | Disulfide (cleavable) | pH 7.0-8.0 | High |
| Click Chemistry | ||||
| Azide | Alkyne | Triazole | Copper(I) catalyst or strain-promoted[22] | Very High[20] |
| Alkyne | Azide | Triazole | Copper(I) catalyst or strain-promoted[22] | Very High[20] |
| DBCO (Dibenzocyclooctyne) | Azide | Triazole | Copper-free (strain-promoted)[23] | Very High[24] |
| Carboxyl-Reactive | ||||
| Amine | Carboxylic Acids (-COOH) | Amide | Requires activating agents (e.g., EDC, NHS)[15] | Moderate to High |
| Cleavable Linkers | ||||
| Hydrazone | Carbonyls | Hydrazone | Acidic pH (e.g., endosomes)[11] | pH-dependent |
| Disulfide | Disulfide | Reducing agents (e.g., glutathione (B108866) in cells)[16] | Condition-dependent | |
| Valine-Citrulline Dipeptide | Cathepsin B (in lysosomes)[25] | Enzyme-dependent |
Experimental Protocols
3.1. Protocol for NHS-Ester PEGylation of a Protein
This protocol describes a general procedure for conjugating an NHS-ester functionalized PEG linker to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-ester PEG linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Linker-Payload Preparation: Immediately before use, dissolve the NHS-ester PEG linker in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the PEG linker stock solution to the protein solution with gentle stirring. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point for optimization.[18]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG linker and other byproducts by size-exclusion chromatography.
3.2. Protocol for Thiol-Maleimide Conjugation
This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG linker to a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
Maleimide-PEG linker
-
Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation)
-
Anhydrous DMF or DMSO
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce any existing disulfide bonds using a reducing agent like TCEP, followed by its removal.
-
Linker Preparation: Immediately before use, dissolve the maleimide-PEG linker in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the maleimide-PEG linker solution to the protein solution. A 10- to 20-fold molar excess of the maleimide linker is typically used.[15]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the PEGylated protein using size-exclusion chromatography to remove unreacted linker.
Visualization of Key Processes
4.1. Signaling Pathway: Receptor-Mediated Endocytosis of a PEGylated Nanoparticle
The following diagram illustrates the process of a ligand-targeted, PEGylated nanoparticle being internalized by a cell through receptor-mediated endocytosis, a common pathway for targeted drug delivery.[3][14][26][27]
Caption: Receptor-mediated endocytosis of a targeted PEGylated nanoparticle.
4.2. Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG Linker
This diagram outlines a typical workflow for the synthesis of an antibody-drug conjugate (ADC) where a cytotoxic drug is attached to an antibody via a heterobifunctional PEG linker.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
4.3. Logical Relationship: Architectures of PEG Linkers
This diagram illustrates the different structural classifications of PEG linkers.
Caption: Classification of Polyethylene Glycol (PEG) Linker Architectures.
References
- 1. Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]
- 3. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. phexcom.com [phexcom.com]
- 6. sanyo-chemical.co.jp [sanyo-chemical.co.jp]
- 7. arpc-ir.com [arpc-ir.com]
- 8. ctsconservation.com [ctsconservation.com]
- 9. PEG 200 [chembk.com]
- 10. atamankimya.com [atamankimya.com]
- 11. jnfuturechemical.com [jnfuturechemical.com]
- 12. fao.org [fao.org]
- 13. Polyethylene Glycol 200 400 2000 4000 6000 Supplier With REACH - News [gpcchem.com]
- 14. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. purepeg.com [purepeg.com]
- 17. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiol Reactive | BroadPharm [broadpharm.com]
- 20. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 23. openpr.com [openpr.com]
- 24. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 25. adcreview.com [adcreview.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development
The thiol-maleimide reaction stands as a cornerstone in the field of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions. This Michael addition reaction provides a robust method for covalently linking molecules, proving indispensable for researchers, scientists, and drug development professionals. Its primary application lies in the site-selective modification of cysteine residues in proteins and peptides, enabling the creation of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs).[1][2] This in-depth guide elucidates the fundamental principles of the thiol-maleimide reaction, including its mechanism, kinetics, and critical experimental parameters, while also providing detailed protocols and addressing potential side reactions to ensure successful conjugation strategies.
Core Principles: Mechanism and Reaction Kinetics
The conjugation of a thiol (sulfhydryl group) to a maleimide (B117702) proceeds via a Michael addition mechanism.[2] In this reaction, a nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond, resulting in the formation of a stable covalent thioether bond in the form of a thiosuccinimide product.[2][3][] The reaction's efficiency is driven by the ring strain and the cis-conformation of the carbonyl groups within the maleimide structure, which allows the reaction to proceed rapidly without a catalyst, particularly in polar solvents like water or DMSO.[1][5]
The reaction rate is highly dependent on the pH of the medium. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2] Within this window, the thiol exists in equilibrium with its more nucleophilic thiolate form, facilitating a rapid reaction with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1] As the pH increases above 7.5, the deprotonation of primary amines (e.g., from lysine (B10760008) residues) increases, leading to a loss of chemoselectivity as these amines begin to react competitively with the maleimide.[1] Conversely, at pH values below 6.5, the concentration of the reactive thiolate species decreases, slowing the reaction rate.[6]
This reaction is considered a "click chemistry" reaction due to its high efficiency, selectivity, and ability to proceed under mild, aqueous conditions.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Key Parameters for Thiol-Maleimide Conjugation
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing amine reactivity and maleimide hydrolysis.[2] | [1][2] |
| Temperature | 4°C to 25°C (Room Temp) | Reactions are typically faster at room temperature (30 min - 2 hours) but can be performed at 4°C overnight (8-16 hours) for sensitive proteins.[7] | [7] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. The optimal ratio should be determined empirically.[7] | [7][8] |
| Reaction Buffers | Phosphate, Tris, HEPES | Buffers should be free of extraneous thiols. Buffers should be degassed to prevent thiol oxidation.[8] | [2][8] |
Table 2: Reaction Rates and Stability of Thioether Adducts
| Parameter | Value | Conditions | Reference(s) |
| Relative Reaction Rate | Thiol reaction is ~1,000x faster than amine reaction | pH 7.0 | [1][2] |
| Conjugation Efficiency (cRGDfK peptide) | 84 ± 4% | 2:1 maleimide:thiol ratio, 30 min, RT, 10 mM HEPES pH 7.0 | [8] |
| Conjugation Efficiency (11A4 nanobody) | 58 ± 12% | 5:1 maleimide:protein ratio, 2 hours, RT, PBS pH 7.4 | [8] |
| Adduct Half-Life (NEM-MPA with Glutathione) | 20 hours | pH 7.4, 37°C | [9] |
| Adduct Half-Life (NEM-N-acetylcysteine with Glutathione) | 80 hours | pH 7.4, 37°C | [9] |
| Maleimide Hydrolysis Rate (8armPEG10k-maleimide) | 6.55 x 10⁻⁵ s⁻¹ | pH 7.4, 37°C | [10] |
Potential Side Reactions and Mitigation Strategies
While highly selective, the thiol-maleimide reaction is susceptible to several side reactions that can impact the homogeneity and stability of the final conjugate.
-
Maleimide Hydrolysis: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5.[2] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols.[1][2] To minimize this, it is crucial to work within the optimal pH range of 6.5-7.5 and use freshly prepared maleimide solutions.[2]
-
Retro-Michael Reaction: The thioether bond of the thiosuccinimide product can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[2][9] This reversibility can lead to "payload migration" in vivo, where a conjugated drug is transferred to other thiol-containing molecules like serum albumin.[1]
-
Thiosuccinimide Ring-Opening: Following conjugation, the succinimide (B58015) ring can be hydrolyzed to form a succinamic acid thioether.[1] This ring-opened product is significantly more stable and is resistant to the retro-Michael reaction.[9][11] This hydrolysis can be intentionally promoted by incubating the conjugate at a slightly basic pH to increase the long-term stability of the linkage.[11][12]
-
Thiazine (B8601807) Rearrangement: A significant side reaction can occur when conjugating to an N-terminal cysteine residue.[3] This involves an intramolecular nucleophilic attack by the N-terminal amine on the succinimide ring, leading to a stable six-membered thiazine ring.[3] The rate of this rearrangement increases at a more basic pH.[3][13]
Below is a diagram illustrating the main reaction and potential side reactions.
Caption: Reaction pathways for thiol-maleimide conjugation.
Detailed Experimental Protocols
Successful conjugation requires careful attention to protocol details, from sample preparation to final purification.
Protocol 1: Reduction of Protein Disulfide Bonds
Many proteins, such as antibodies, contain cysteine residues that are involved in disulfide bonds, which are unreactive towards maleimides.[8] These must be reduced to free thiols prior to conjugation.
Materials:
-
Thiol-containing protein (e.g., IgG)
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[7]
-
To prevent re-oxidation of thiols, flush the reaction vessel with an inert gas.
-
Add a 10-100 fold molar excess of TCEP to the protein solution. TCEP is preferred as it does not need to be removed prior to the maleimide addition.
-
Incubate the reaction mixture for 20-30 minutes at room temperature.
-
If using DTT, it must be removed after reduction (e.g., via dialysis or a desalting column) as its free thiols will react with the maleimide reagent.
Protocol 2: General Maleimide-Thiol Conjugation
This protocol outlines the general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye or drug-linker).
Materials:
-
Reduced, thiol-containing protein solution (from Protocol 1)
-
Maleimide-functionalized reagent
-
Anhydrous solvent for maleimide reagent (e.g., DMSO or DMF)
-
Degassed reaction buffer (pH 7.0-7.5)
Methodology:
-
Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF. This solution should be prepared fresh.
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[7] Add the maleimide solution dropwise while gently stirring.
-
If an organic solvent is used for the maleimide stock, ensure its final concentration in the reaction mixture does not exceed 10%, as higher concentrations can denature sensitive proteins.[1]
-
Flush the reaction vessel with inert gas, seal, and protect from light if using a light-sensitive reagent.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[7]
-
Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.
-
Purify the conjugate from excess reagents using methods such as size-exclusion chromatography (gel filtration), dialysis, or HPLC.[8]
Protocol 3: Characterization of the Conjugate
It is essential to characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR).
Methodology (using UV-Vis Spectroscopy):
-
Dilute the purified conjugate to a suitable concentration (e.g., 0.1 mg/mL).
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the conjugated molecule (e.g., the dye or drug).
-
Calculate the corrected protein absorbance (A₂₈₀_corr) to account for the absorbance of the conjugated molecule at 280 nm:
-
A₂₈₀_corr = A₂₈₀ - (A_max × CF), where CF is the correction factor (A₂₈₀ / A_max) of the free conjugated molecule.
-
-
Calculate the final protein concentration using the Beer-Lambert law (A = εcl) with the corrected absorbance and the protein's extinction coefficient.
-
Calculate the concentration of the conjugated molecule using its A_max and extinction coefficient.
-
The degree of labeling is the molar ratio of the conjugated molecule to the protein.
Experimental and Application Workflows
The following diagrams illustrate common workflows involving the thiol-maleimide reaction.
Caption: A typical experimental workflow for bioconjugation.
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
A preeminent application of thiol-maleimide chemistry is in the development of ADCs, a class of targeted therapeutics that deliver a potent cytotoxic drug specifically to cancer cells.[2][5] An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, linked to a cytotoxic payload. The thiol-maleimide reaction is frequently employed to attach the drug-linker to engineered cysteine residues on the antibody, creating a homogenous ADC with a defined drug-to-antibody ratio (DAR).[2]
Caption: Targeted therapy pathway of an Antibody-Drug Conjugate.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mal-PEG3-C1-NHS Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG3-C1-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2][3] This linker features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][4][5] The NHS ester selectively reacts with primary amines (e.g., lysine (B10760008) residues on proteins) under slightly basic conditions to form stable amide bonds.[6][7][8] The maleimide group, on the other hand, specifically targets sulfhydryl groups (e.g., cysteine residues) at a neutral pH to create a stable thioether linkage.[9][10][11][12] The PEG spacer enhances solubility and reduces the immunogenicity of the resulting conjugate.[1]
These application notes provide detailed protocols for the use of this compound in a typical two-step bioconjugation strategy, ideal for linking a targeting protein (e.g., an antibody) to a payload molecule (e.g., a cytotoxic drug).
Key Applications
-
Antibody-Drug Conjugates (ADCs): Covalently linking a potent cytotoxic drug to a monoclonal antibody for targeted cancer therapy.[1][2][3][13]
-
Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and diagnostic assays.[1]
-
Peptide Modification: Modifying peptides to improve their pharmacokinetic properties or to attach them to larger carrier molecules.
-
Vaccine Development: Creating conjugate vaccines to enhance the immune response.[1]
-
Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces for biosensor development.
Chemical Structure and Reaction Scheme
Caption: Two-step bioconjugation workflow using this compound.
Quantitative Data Summary
The following tables provide typical reaction parameters and expected outcomes for the bioconjugation protocols described below. These values are starting points and may require optimization for specific applications.
Table 1: Reaction Conditions for NHS Ester and Maleimide Chemistries
| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide Reaction (Thiol-reactive) |
| Target Functional Group | Primary Amines (-NH₂) | Sulfhydryl/Thiol Groups (-SH) |
| Optimal pH Range | 7.2 - 8.5[5][6] | 6.5 - 7.5[5][9] |
| Recommended Buffers | Phosphate-buffered saline (PBS), Borate, Bicarbonate | PBS, Tris, HEPES[9][12][14] |
| Buffers to Avoid | Buffers containing primary amines (e.g., Tris, Glycine)[5] | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) |
| Molar Excess of Linker/Dye | 5-20 fold over protein[11] | 10-20 fold over protein[10][14] |
| Typical Reaction Time | 1-4 hours at Room Temperature or overnight at 4°C[6] | 2 hours at Room Temperature or overnight at 4°C[10][11][12] |
| Typical Conjugation Efficiency | 50-90% | 80-95% |
Table 2: Storage and Stability of Reagents and Conjugates
| Reagent/Product | Storage Condition | Shelf Life |
| This compound (solid) | -20°C with desiccant[5] | Up to 1 year |
| Reconstituted NHS ester solution (in anhydrous DMSO/DMF) | -20°C[6][10] | 1-2 months[6] |
| Reconstituted Maleimide solution (in anhydrous DMSO/DMF) | -20°C[10] | Up to 1 month[10] |
| Purified Protein Conjugate | 4°C (short-term) or -20°C/-80°C (long-term) with cryoprotectant[7][10][11] | Up to 1 year at -20°C[10][11] |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Protein (e.g., Antibody) to a Thiol-Containing Payload
This protocol outlines the sequential reaction of this compound, first with an amine-containing protein and subsequently with a thiol-containing molecule.
Caption: Experimental workflow for a two-step bioconjugation.
Materials:
-
Protein to be modified (e.g., antibody) containing primary amines.
-
Thiol-containing payload (e.g., drug, peptide, or oligonucleotide).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer 1 (Amine-reactive): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3.[7]
-
Reaction Buffer 2 (Thiol-reactive): 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0-7.5.
-
(Optional) Reducing agent for proteins with disulfide bonds (e.g., TCEP).
-
Quenching reagent (e.g., Tris or glycine (B1666218) for NHS ester reaction, cysteine or β-mercaptoethanol for maleimide reaction).
-
Purification supplies (e.g., desalting columns, size-exclusion chromatography system).
Procedure:
Step 1: Activation of the Amine-Containing Protein with this compound
-
Prepare the Protein:
-
Dissolve the protein in Reaction Buffer 1 to a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines. If the protein is in a buffer containing Tris or glycine, it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
Prepare the Linker Solution:
-
Conjugation Reaction (Amine-NHS Ester):
-
Removal of Excess Linker:
-
Remove the non-reacted linker using a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer 2.[5] This buffer exchange also prepares the activated protein for the next reaction step.
-
Step 2: Conjugation of the Activated Protein to the Thiol-Containing Payload
-
Prepare the Thiol-Containing Payload:
-
Conjugation Reaction (Thiol-Maleimide):
-
Quenching the Reaction (Optional):
-
To cap any unreacted maleimide groups, add a final concentration of 10 mM cysteine or β-mercaptoethanol and incubate for 15-30 minutes at room temperature.
-
-
Purification of the Final Conjugate:
-
Characterization and Storage:
-
Characterize the final conjugate to determine the degree of labeling (DOL) and confirm its purity and integrity.
-
For long-term storage, add cryoprotectants like glycerol (B35011) (to 50%) and store at -20°C or -80°C.[7][10][11] For short-term storage, 4°C is suitable.[10]
-
Signaling Pathway Diagram: Targeted Drug Delivery via ADC
Caption: Mechanism of action for an antibody-drug conjugate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of reaction buffer. | Verify the pH of all buffers. Use pH 7.2-8.5 for the NHS ester reaction and pH 6.5-7.5 for the maleimide reaction.[5][6][9] |
| Hydrolysis of NHS ester or maleimide. | Prepare linker solutions immediately before use.[5] Ensure DMSO/DMF is anhydrous. | |
| Insufficient free amines or thiols. | Quantify the number of available functional groups. For thiols, ensure complete reduction of disulfide bonds. | |
| Competing nucleophiles in the buffer. | Use amine-free buffers (e.g., PBS, bicarbonate) for the NHS ester reaction and thiol-free buffers for the maleimide reaction.[5] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%.[5] |
| Protein instability at reaction pH. | Perform a pH stability study for your protein. Consider a shorter reaction time or lower temperature. | |
| High Degree of Labeling (DOL) / Aggregation | Molar excess of linker is too high. | Reduce the molar ratio of linker to protein in the initial reaction step. |
| Low Recovery After Purification | Non-specific binding to purification resin. | Pre-treat the column with a blocking agent (e.g., BSA). Optimize the purification buffer (e.g., adjust salt concentration). |
| Aggregation and loss of protein. | Analyze the sample for aggregates before and after purification. Consider using a different purification method. |
References
- 1. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:2230016-26-7 | Chemsrc [chemsrc.com]
- 4. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. biotium.com [biotium.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. biotium.com [biotium.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Mal-PEG3-CH2 NHS ester | CAS: 2230016-26-7 | AxisPharm [axispharm.com]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Mal-PEG3-C1-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug, enabling targeted delivery to cancer cells. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Mal-PEG3-C1-NHS ester is a heterobifunctional linker designed for ADC synthesis, featuring a maleimide (B117702) group for conjugation to thiol-containing molecules (such as a cytotoxic drug or a carrier) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce immunogenicity.[1][]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.
Chemical Properties and Mechanism of Action
This compound is a non-cleavable linker.[3][4] Its structure consists of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[1] This reaction is most efficient at a pH range of 7-9.
-
Maleimide Group: This group specifically reacts with free sulfhydryl (thiol) groups to form a stable thioether bond.[1] This reaction is most efficient at a pH range of 6.5-7.5.
-
PEG3 Spacer: The short polyethylene glycol chain increases the hydrophilicity of the linker, which can improve the solubility of the resulting ADC, prevent aggregation, and potentially enhance its pharmacokinetic properties.[1][5]
The synthesis of an ADC using this compound typically follows a two-step sequential conjugation strategy to ensure specificity and avoid cross-reactivity.
Data Presentation
The following tables provide representative data for the synthesis and characterization of an ADC prepared using a Mal-PEG-NHS ester linker. These values should be considered as a reference, and optimal conditions may vary depending on the specific antibody, drug, and experimental setup.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C17H22N2O9 |
| Molecular Weight | 398.37 g/mol [6] |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF[1] |
| Storage | Store at -20°C, desiccated[7] |
Table 2: Recommended Reaction Conditions for ADC Synthesis
| Parameter | Step 1: Antibody-Linker Conjugation | Step 2: Drug-Linker Conjugation |
| Reactants | Antibody + this compound | Thiolated Drug + Antibody-Linker |
| Molar Ratio | 1 : 5-10 (Linker : Antibody) | 1.5 : 1 (Drug : Thiol on Antibody) |
| Reaction Buffer | Phosphate Buffered Saline (PBS) | Phosphate Buffered Saline (PBS) |
| pH | 7.2 - 8.0 | 6.5 - 7.0 |
| Temperature | 4°C or Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Co-solvent | <10% DMSO or DMF | <10% DMSO or DMF |
Table 3: Representative Characterization of a Trastuzumab-MMAE ADC with a PEG Linker
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, LC-MS |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Stability (7 days in plasma) | >90% ADC intact | ELISA, LC-MS |
| Cell Viability IC50 (SK-BR-3 cells) | ~10 ng/mL | Cell-based cytotoxicity assay |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of these protocols for your specific antibody and drug is recommended.
Protocol 1: Preparation of a Thiol-Containing Drug Payload
If the cytotoxic drug does not already contain a free thiol group, it must be modified to introduce one prior to conjugation with the maleimide-functionalized antibody. This can be achieved using various chemical modification strategies, which are beyond the scope of this protocol. Ensure the thiolated drug is purified and characterized before proceeding.
Protocol 2: Two-Step ADC Synthesis
This protocol describes the sequential conjugation of this compound to an antibody, followed by the conjugation of a thiol-containing drug.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Thiol-containing cytotoxic drug
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2 and pH 6.8
-
Quenching reagent (e.g., Tris or glycine (B1666218) for NHS ester, N-acetylcysteine for maleimide)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes and standard laboratory equipment
Procedure:
Step 1: Conjugation of this compound to the Antibody
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS at pH 7.2 - 8.0. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column (e.g., PD-10) equilibrated with PBS at pH 6.8. This buffer exchange also prepares the antibody-linker conjugate for the next reaction step.
Step 2: Conjugation of Thiolated Drug to the Antibody-Linker Conjugate
-
Drug Preparation: Dissolve the thiol-containing drug in DMSO or DMF.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiolated drug to the purified antibody-linker conjugate from Step 1.
-
Incubation: Incubate the reaction for 2 to 16 hours at room temperature with gentle mixing, protected from light.
-
Quenching: (Optional) Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes at room temperature.
-
Final Purification: Purify the ADC from unreacted drug and other byproducts using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). The final ADC should be stored in a suitable buffer at the recommended temperature.
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for their separation. The average DAR can be calculated from the peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to confirm conjugation and determine the DAR.
2. Analysis of Aggregation and Purity
-
Size Exclusion Chromatography (SEC)-HPLC: SEC is used to assess the presence of aggregates and to determine the purity of the ADC monomer.
3. In Vitro Cytotoxicity Assay
-
The potency of the ADC can be evaluated using a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo®) on a cancer cell line that expresses the target antigen of the antibody.
Mandatory Visualizations
Caption: Chemical structure of this compound linker.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Generalized signaling pathway for ADC-mediated cell killing.
References
Application Notes and Protocols for Protein Labeling with Mal-PEG3-C1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG3-C1-NHS ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of two different biomolecules.[1] This linker contains two reactive groups: a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amine groups.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous environments.[2] This reagent is particularly useful in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery.[3] The maleimide group forms a stable thioether bond with sulfhydryl groups, typically found in cysteine residues, at a pH range of 6.5-7.5.[1][4] The NHS ester forms a stable amide bond with primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, at a pH of 7-9.[1][5]
Reaction Principle
The labeling process involves a two-step sequential reaction to ensure specificity and avoid self-conjugation. First, the NHS ester of the linker reacts with the primary amines on the first protein (Protein 1). After removing the excess, unreacted linker, the maleimide end of the Protein 1-linker conjugate is then reacted with the free thiol groups on the second protein (Protein 2).
Key Experimental Protocols
Protocol 1: Labeling of Amine-Containing Protein (Protein 1) with this compound
This protocol details the reaction of the NHS ester group of the linker with the primary amines of the first protein.
Materials:
-
Protein 1 (to be labeled)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.3-8.5[6][7]
-
Purification/Desalting column (e.g., gel filtration)[7]
Procedure:
-
Protein Preparation: Dissolve Protein 1 in the Reaction Buffer to a concentration of 1-10 mg/mL.[8]
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[5] The concentration will depend on the desired molar excess.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.[1] The final concentration of the organic solvent should not exceed 10%.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[5] If the label is light-sensitive, protect the reaction from light.[5]
-
Purification: Remove excess, non-reacted linker using a desalting column or dialysis.[1]
Protocol 2: Conjugation of Thiol-Containing Protein (Protein 2) to Labeled Protein 1
This protocol describes the reaction of the maleimide group of the Protein 1-linker conjugate with the sulfhydryl groups of the second protein.
Materials:
-
Labeled Protein 1 (from Protocol 1)
-
Protein 2 (containing free thiol groups)
-
Reaction Buffer: Phosphate, Tris, or HEPES buffer, pH 7.0-7.5[9]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Inert gas (Nitrogen or Argon)[9]
-
Purification column (e.g., Size-Exclusion Chromatography, Ion-Exchange Chromatography)[]
Procedure:
-
Protein 2 Preparation: Dissolve Protein 2 in the Reaction Buffer to a concentration of 1-10 mg/mL.[11] If necessary, reduce disulfide bonds by adding a ~10-fold molar excess of TCEP and incubating for about 30 minutes under an inert gas atmosphere.[9]
-
Conjugation Reaction: Add the purified, labeled Protein 1 to the solution of Protein 2 at a molar ratio of 1:1 to 1:5 (labeled Protein 1:Protein 2). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C under an inert gas atmosphere and protected from light.
-
Purification of the Conjugate: Separate the final protein-protein conjugate from unreacted components using an appropriate chromatography method such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[] SEC is effective at separating molecules based on size, which is useful for removing unreacted protein.[12][13] IEX separates based on charge, which can be altered by PEGylation.[][13]
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | NHS Ester Reaction (Protocol 1) | Maleimide Reaction (Protocol 2) |
| Target Group | Primary Amines (-NH2) | Sulfhydryl/Thiol (-SH) |
| pH | 8.3 - 8.5[6][7] | 7.0 - 7.5[9] |
| Buffer | Bicarbonate or Phosphate Buffer[8] | Phosphate, Tris, or HEPES Buffer[9] |
| Molar Excess (Linker:Protein) | 10-50 fold[1] | N/A |
| Molar Ratio (Labeled P1:P2) | N/A | 1:1 to 1:5 (optimize empirically) |
| Reaction Time | 1-4 hours at RT or overnight at 4°C[5] | 2 hours at RT or overnight at 2-8°C |
| Solvent for Linker | Anhydrous DMSO or DMF[5] | N/A |
Table 2: Purification and Characterization Methods for PEGylated Proteins
| Method | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Removal of unreacted linker and proteins.[12] |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge.[] | Separation of native and PEGylated proteins and positional isomers.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Supplementary purification method.[14] |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on polarity/hydrophobicity.[] | Analytical identification of PEGylation sites and separation of isomers.[] |
| Mass Spectrometry (MS) | Determines accurate molecular weight.[15] | Confirms the degree of PEGylation and identifies conjugation sites.[15][16] |
Visualizations
Caption: Experimental workflow for protein-protein conjugation.
Caption: Chemical linkage relationships in the final conjugate.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. glenresearch.com [glenresearch.com]
- 9. biotium.com [biotium.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enovatia.com [enovatia.com]
Application Notes and Protocols: A Step-by-Step Guide for Maleimide-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the successful conjugation of maleimide-functionalized molecules to thiol-containing biomolecules. Maleimide-thiol chemistry is a cornerstone of bioconjugation due to its high selectivity, efficiency, and mild reaction conditions, making it an invaluable tool in research, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Introduction to Maleimide-Thiol Chemistry
The conjugation reaction between a maleimide (B117702) and a thiol proceeds through a Michael addition mechanism.[1][2] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, resulting in the formation of a stable covalent thioether bond.[2] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2][3]
Key advantages of maleimide-thiol conjugation include:
-
High Selectivity: The maleimide group demonstrates high reactivity towards sulfhydryl groups, minimizing non-specific reactions with other functional groups.[]
-
Stable Bond Formation: The resulting thioether bond is generally stable under physiological conditions.[]
-
Mild Reaction Conditions: The conjugation can be performed at or near neutral pH and room temperature, which helps to preserve the structure and function of sensitive biomolecules.[5]
-
Broad Applicability: This chemistry is widely used for labeling proteins, peptides, and other biomolecules with fluorescent dyes, PEG, and cytotoxic drugs for various applications, including the development of ADCs.[1][][5]
Factors Influencing Conjugation Efficiency
Several parameters must be carefully controlled to ensure the success and specificity of the maleimide-thiol conjugation.
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing maleimide hydrolysis and reaction with amines.[2][6] |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) can be used for overnight reactions to maintain protein stability.[2] |
| Maleimide to Thiol Molar Ratio | 10:1 - 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[2][7][8] This may need optimization for specific molecules.[9][10] |
| Buffer Composition | Phosphate, Tris, HEPES | Buffers should be free of thiol-containing compounds.[11][12] Degassing the buffer is crucial to prevent oxidation of thiols.[7][11][12] |
| Reducing Agents | TCEP | Tris(2-carboxyethyl)phosphine (TCEP) is often used to reduce disulfide bonds and free up thiol groups for conjugation.[7][11] It does not need to be removed prior to the maleimide addition. |
| Solvent for Maleimide | DMSO or DMF | Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are recommended for dissolving maleimide reagents before adding them to the aqueous reaction buffer.[11][12] |
Experimental Protocols
The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Protocol 1: Preparation of Thiol-Containing Protein
This protocol is for proteins that have existing free thiols or require the reduction of disulfide bonds.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[2][11]
-
TCEP (tris(2-carboxyethyl)phosphine) solution (freshly prepared in degassed buffer)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2][11]
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[7]
-
Flush the reaction vial with an inert gas, seal it, and incubate for 20-60 minutes at room temperature.[2][11]
Protocol 2: Maleimide-Thiol Conjugation
Materials:
-
Reduced thiol-containing protein solution (from Protocol 1)
-
Maleimide-activated reagent
-
Anhydrous DMSO or DMF
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7][13]
-
Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[2][8]
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][7] If using a fluorescent maleimide, protect the reaction from light.
Protocol 3: Purification of the Conjugate
Materials:
-
Conjugation reaction mixture
-
Purification system (e.g., size-exclusion chromatography/gel filtration, dialysis, or HPLC)[2][11]
-
Appropriate buffer for purification
Procedure:
-
Purify the resulting conjugate using a suitable method to remove excess, unreacted maleimide and reducing agent.[2][11]
-
For small-scale reactions, ultrafiltration vials can be used to remove free dye from the conjugate.[13]
-
Monitor the purification process (e.g., by measuring absorbance at 280 nm for protein).
Protocol 4: Characterization and Storage
Degree of Labeling (DOL) Calculation: For fluorescently labeled proteins, the DOL can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.[7]
Corrected A280 = A280 - (Amax × Correction Factor)
The correction factor accounts for the dye's absorbance at 280 nm.[7]
Storage: For immediate use, the purified conjugate can be stored at 2-8°C, protected from light.[7] For long-term storage, consider adding stabilizers like BSA and sodium azide (B81097) and storing at -20°C in 50% glycerol.[7]
Visualizing the Chemistry and Workflow
Maleimide-Thiol Reaction Mechanism
Caption: Michael addition reaction of a maleimide with a thiol to form a stable thioether bond.
Experimental Workflow for Maleimide-Thiol Conjugation
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
Application Notes and Protocols: Amine-Reactive Crosslinker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive crosslinkers are essential chemical tools for covalently linking molecules, particularly biomolecules such as proteins, peptides, and antibodies.[1] These reagents contain at least two reactive groups that specifically target primary amines (-NH₂), which are abundantly found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[2] The ability to form stable covalent bonds makes these crosslinkers invaluable for a wide range of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), protein immobilization on surfaces, and the development of diagnostic assays.[2]
This document provides a detailed overview of the reaction chemistry of common amine-reactive crosslinkers, comprehensive experimental protocols, and quantitative data to guide researchers in their successful application.
Types of Amine-Reactive Crosslinkers
A variety of chemical groups can react with primary amines, but the most commonly used in bioconjugation include N-hydroxysuccinimide (NHS) esters and isothiocyanates.[3][4]
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[1][2] They react with primary amines through nucleophilic acyl substitution.[2]
-
Isothiocyanates: These compounds react with primary amines to form stable thiourea (B124793) linkages.[5][6] While also effective, the reaction conditions and resulting bond stability can differ from those of NHS esters.
Other less common amine-reactive groups include imidoesters, aldehydes, and epoxides.[3][2] This document will focus on the chemistry and application of NHS esters and isothiocyanates.
Reaction Chemistry
The fundamental principle of amine-reactive crosslinking lies in the nucleophilic attack of the primary amine's lone pair of electrons on an electrophilic center within the crosslinker.[1][2]
N-Hydroxysuccinimide (NHS) Ester Reaction
NHS esters react with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[3] This reaction is highly dependent on pH. The primary amine needs to be in its deprotonated, nucleophilic state for the reaction to occur.[7] However, NHS esters are also susceptible to hydrolysis, which increases at higher pH.[7][8] Therefore, a compromise in pH is necessary to achieve optimal reaction efficiency.
Caption: NHS Ester Reaction with a Primary Amine.
Isothiocyanate Reaction
Isothiocyanates react with primary amines through a nucleophilic addition mechanism to form a stable thiourea bond.[5] Similar to NHS esters, the reactivity is pH-dependent, with the reaction being more favorable at a slightly basic pH where the amine is deprotonated.[6][9]
Caption: Isothiocyanate Reaction with a Primary Amine.
Quantitative Data Summary
The efficiency of amine-reactive crosslinking is influenced by several factors. The following tables summarize key quantitative data for NHS ester and isothiocyanate reactions.
Table 1: Reaction Conditions for Amine-Reactive Crosslinkers
| Parameter | NHS Esters | Isothiocyanates |
| Optimal pH Range | 7.2 - 8.5[3][10] | 9.0 - 9.5[9] |
| Typical Reaction Time | 0.5 - 4 hours at RT or 4°C[3] | Varies, can be several hours |
| Recommended Buffers | Phosphate (B84403), Bicarbonate/Carbonate, Borate, HEPES[3] | Bicarbonate/Carbonate, Borate |
| Incompatible Buffers | Amine-containing buffers (e.g., Tris, Glycine)[3][7] | Amine-containing buffers |
| Common Solvents for Stock | DMSO, DMF (amine-free)[11][12] | DMSO, DMF |
Table 2: Stability of Resulting Covalent Bonds
| Bond Type | Formed From | Stability | Notes |
| Amide | NHS Ester + Amine | Highly Stable[13][14] | The half-life in water is estimated to be in the range of years.[9] |
| Thiourea | Isothiocyanate + Amine | Reasonably Stable[9] | Generally considered stable for most bioconjugation applications. |
Experimental Protocols
The following are generalized protocols for protein labeling using amine-reactive crosslinkers. It is recommended to perform small-scale trial reactions to determine the optimal crosslinker-to-protein molar ratio.[7]
Protocol 1: General Protein Labeling with an NHS Ester
This protocol describes a general procedure for labeling a protein with a fluorescent dye or biotin (B1667282) containing an NHS ester.
Caption: Workflow for Protein Labeling with NHS Esters.
Materials:
-
Protein of interest
-
NHS ester labeling reagent (e.g., fluorescent dye-NHS ester, Biotin-NHS ester)
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5[7][11]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[12]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[7]
-
Purification system: Desalting column or dialysis cassettes
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7][12] Ensure the buffer is free of any primary amines.[3]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[4]
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing.[7] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[11][15]
Protocol 2: Two-Step Crosslinking using a Heterobifunctional Crosslinker (e.g., Sulfo-SMCC)
This protocol is for conjugating two different proteins using a heterobifunctional crosslinker containing both an NHS ester and a maleimide (B117702) group (e.g., Sulfo-SMCC). This allows for a controlled, sequential reaction.[3][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NP [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Conjugating Mal-PEG3-C1-NHS Ester to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of Mal-PEG3-C1-NHS ester to antibodies, a critical process in the development of Antibody-Drug Conjugates (ADCs). The heterobifunctional nature of this linker allows for the attachment of a payload to an antibody through two distinct chemical reactions. This document outlines the necessary materials, procedures, and characterization methods for successful conjugation.
This compound is a non-cleavable linker containing a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable amide bond.[3] The maleimide group reacts with sulfhydryl groups, typically from cysteine residues, to form a stable thioether bond.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[][5]
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | NHS Ester Reaction (Lysine Conjugation) | Maleimide Reaction (Cysteine Conjugation) |
| Target Residue | Primary Amines (e.g., Lysine) | Sulfhydryls (e.g., Cysteine) |
| pH | 7.0 - 9.0[3] | 6.5 - 7.5[3] |
| Optimal pH | 8.0 - 8.5[] | 7.0 - 7.2 |
| Buffer | Amine-free (e.g., PBS, Borate, Carbonate)[6][7] | Phosphate, HEPES, Tris[8] |
| Linker Molar Excess | 3-20 fold over antibody[6][9] | 5-20 fold over antibody/available thiols[][8] |
| Reaction Temperature | 4°C or Room Temperature[3] | Room Temperature[] |
| Reaction Time | 30 - 60 minutes at RT, 2 hours at 4°C[6][7] | 1 - 2 hours[] |
Table 2: Example Drug-to-Antibody Ratio (DAR) as a Function of Linker Molar Excess
| Molar Excess of Linker:Antibody | Average DAR (Lysine Conjugation) | Average DAR (Cysteine Conjugation) |
| 5:1 | 2-3 | 1-2 |
| 10:1 | 4-6 | 3-4 |
| 20:1 | >6 | ~4 |
Note: These are representative values. The optimal molar excess and resulting DAR must be determined empirically for each specific antibody and payload. The drug-to-antibody ratio (DAR) is a critical quality attribute that affects the efficacy and toxicity of an ADC.[10]
Experimental Protocols
Protocol 1: Conjugation to Antibody Lysine Residues via NHS Ester
This protocol targets the primary amines on lysine residues of the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[9]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)[9]
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Linker Preparation:
-
The this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[3][7]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][9]
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[3][8]
-
-
Conjugation Reaction:
-
Add the calculated volume of the linker stock solution to the antibody solution. A 10 to 20-fold molar excess of the linker is a common starting point.[6] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis.[][9]
-
Protocol 2: Conjugation to Antibody Cysteine Residues via Maleimide
This protocol is for site-specific conjugation to cysteine residues. This may require prior reduction of interchain disulfide bonds in the antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP, DTT)
-
This compound (to be conjugated to a payload first) or a pre-made Maleimide-PEG3-Payload
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., N-ethylmaleimide or cysteine)
-
Desalting columns
-
Reaction tubes
Procedure:
-
Antibody Reduction (if necessary):
-
To expose free sulfhydryl groups, the antibody's disulfide bonds may need to be partially or fully reduced.
-
Incubate the antibody (at 1-2 mg/mL in PBS) with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[][8]
-
Immediately remove the excess reducing agent using a desalting column equilibrated with a degassed buffer (e.g., PBS, pH 7.0-7.5).[]
-
-
Payload-Linker Preparation:
-
In a separate reaction, the NHS ester end of the this compound is first reacted with an amine-containing payload.
-
Alternatively, use a pre-synthesized Maleimide-PEG3-Payload.
-
Dissolve the maleimide-activated payload in DMSO or DMF to a stock concentration of 10 mM.[]
-
-
Conjugation Reaction:
-
Add the maleimide-activated payload solution to the reduced antibody solution. A 5 to 20-fold molar excess over the antibody is a typical starting point.[][8]
-
Incubate for 1-2 hours at room temperature with gentle mixing.[]
-
-
Quenching:
-
Quench the reaction by adding a solution of cysteine or N-ethylmaleimide to cap any unreacted maleimide groups.[] Incubate for 15-30 minutes.
-
-
Purification:
Characterization of the Antibody-Linker Conjugate
Determination of Drug-to-Antibody Ratio (DAR):
The DAR is a critical parameter for any ADC and can be determined by several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload, the concentrations of each can be determined, and the DAR calculated using the Beer-Lambert law.[]
-
Mass Spectrometry (LC-MS): This is a powerful technique to determine the exact mass of the conjugate and can resolve species with different numbers of attached linkers, providing a distribution of drug loading.[10][]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated linkers, and the weighted average DAR can be calculated from the peak areas.[]
Visualizations
Caption: Workflow for conjugating this compound to antibody lysine residues.
Caption: Chemical reaction pathway for two-step antibody-drug conjugation.
Caption: Workflow for site-specific conjugation to antibody cysteine residues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:2230016-26-7 | Chemsrc [chemsrc.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biotium.com [biotium.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. agilent.com [agilent.com]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Mal-PEG3-C1-NHS Ester: A Heterobifunctional Linker for Peptide-Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG3-C1-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of amine-containing molecules to sulfhydryl-containing molecules. This linker features an N-hydroxysuccinimide (NHS) ester reactive group and a maleimide (B117702) reactive group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond. The maleimide group reacts specifically with sulfhydryl groups, typically from cysteine residues in a peptide, to form a stable thioether bond.[1] The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.[2]
This application note provides detailed protocols for the use of this compound to link a cysteine-containing peptide to a carrier protein, such as Bovine Serum Albumin (BSA). It also includes methods for the characterization and stability assessment of the resulting conjugate.
Chemical Properties and Reaction Scheme
The conjugation process using this compound is a two-step reaction. First, the NHS ester end of the linker is reacted with the primary amines on the protein. After removal of the excess linker, the maleimide-activated protein is then reacted with the sulfhydryl group of the cysteine-containing peptide.[3]
Reaction Conditions:
| Reaction Step | Reactive Groups | Optimal pH Range | Recommended Buffers |
| Step 1: Amination | NHS ester + Primary Amine | 7.2 - 8.5[4] | Phosphate buffer, Bicarbonate/Carbonate buffer, HEPES buffer |
| Step 2: Thiolation | Maleimide + Sulfhydryl | 6.5 - 7.5[3] | Phosphate buffer, HEPES buffer |
Experimental Protocols
Materials and Reagents
-
This compound (store at -20°C with desiccant)[3]
-
Carrier Protein (e.g., Bovine Serum Albumin, BSA)
-
Cysteine-containing peptide (purity >90%)[5]
-
Reaction Buffers:
-
Amine Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5
-
Thiol Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5
-
-
Quenching Reagents: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvent for linker: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10K MWCO)
-
Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, HPLC, Mass Spectrometer
Protocol 1: Two-Step Peptide-Protein Conjugation
This protocol describes the conjugation of a cysteine-containing peptide to a carrier protein (BSA) using this compound.
Step 1: Activation of Carrier Protein with this compound
-
Prepare the Carrier Protein: Dissolve BSA in Amine Reaction Buffer to a final concentration of 5 mg/mL.[5]
-
Prepare the Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]
-
Reaction: Add a 20-fold molar excess of the dissolved linker to the BSA solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.
-
Purification: Remove excess, non-reacted linker using a desalting column or dialysis against the Thiol Reaction Buffer.
Step 2: Conjugation of Activated Protein to Cysteine-Containing Peptide
-
Prepare the Peptide: Dissolve the cysteine-containing peptide in Thiol Reaction Buffer to a final concentration of 2 mg/mL. If the peptide has disulfide bonds, it may be necessary to reduce them first by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Reaction: Add a 1.5 to 5-fold molar excess of the peptide solution to the maleimide-activated BSA solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
Quenching (Optional): To quench the reaction, add a solution of free cysteine or 2-mercaptoethanol (B42355) to a final concentration of 50 mM.
-
Purification: Purify the peptide-protein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted peptide and quenching reagents.
Protocol 2: Characterization of the Conjugate
1. SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated protein.
-
The conjugation efficiency can be estimated by densitometry of the stained gel.[7][8]
2. LC-MS Analysis:
-
For more precise characterization, analyze the conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
This will confirm the mass of the conjugate and can be used to determine the peptide-to-protein ratio.
Protocol 3: In Vitro Stability Assay
This protocol assesses the stability of the thioether bond in the presence of a challenging thiol, such as in human plasma.
-
Incubation: Incubate the purified peptide-protein conjugate in human plasma at a concentration of 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Analysis: Analyze the aliquots by LC-MS to quantify the amount of intact conjugate remaining.
-
Half-life Determination: Calculate the half-life of the conjugate by plotting the percentage of intact conjugate versus time.
Data Presentation
The following tables present representative data for the conjugation of a model cysteine-containing peptide (e.g., a 10-amino acid peptide, MW ~1200 Da) to BSA (MW ~66.5 kDa) using this compound.
Table 1: Effect of Reactant Molar Ratio on Conjugation Efficiency
| Molar Ratio (Peptide : Activated Protein) | Conjugation Efficiency (%) | Average Peptides per Protein |
| 1.5 : 1 | 65 | 1.0 |
| 3 : 1 | 85 | 2.5 |
| 5 : 1 | 95 | 4.7 |
| 10 : 1 | >98 | 9.8 |
Conjugation efficiency was determined by densitometry of SDS-PAGE gels.
Table 2: Stability of BSA-Peptide Conjugate in Human Plasma at 37°C
| Time (hours) | Intact Conjugate (%) |
| 0 | 100 |
| 1 | 98 |
| 4 | 95 |
| 8 | 92 |
| 24 | 85 |
| 48 | 78 |
| 72 | 70 |
The estimated half-life of the conjugate in human plasma is approximately 120 hours. The stability of the maleimide-thiol linkage can be influenced by the specific chemical environment. Hydrolysis of the succinimide (B58015) ring can occur, which can in some cases increase the stability of the linkage against thiol exchange reactions.[10]
Visualizations
Caption: Experimental workflow for peptide-protein conjugation.
Caption: Example of a signaling pathway activated by a peptide conjugate.
Conclusion
The this compound is a versatile and efficient linker for the conjugation of peptides to proteins. The two-step reaction protocol allows for controlled and specific bioconjugation. By following the detailed protocols and characterization methods outlined in this application note, researchers can successfully synthesize and evaluate peptide-protein conjugates for a wide range of applications in research, diagnostics, and therapeutics. The stability of the resulting thioether bond is generally robust, making this linker suitable for in vivo applications. However, it is always recommended to empirically determine the stability of the specific conjugate in a relevant biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 6. biotium.com [biotium.com]
- 7. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein quantification in complex samples using gel electrophoresis with online intrinsic fluorescence imaging and Gaussian fitting arithmetic - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Identification of peptide binding sites within BSA using rapid, laser-induced covalent cross-linking combined with high-performance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Two-Step Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-step protein crosslinking is a powerful technique used to capture and stabilize protein-protein interactions (PPIs), providing valuable insights into cellular pathways, protein complex structures, and the mechanisms of drug action.[1][2] This method offers greater control compared to one-step procedures by minimizing unwanted self-conjugation and polymerization.[3] This is achieved by using heterobifunctional crosslinking agents that possess two different reactive groups, allowing for sequential conjugation reactions.[3][4]
This document provides detailed protocols and technical information for performing two-step protein crosslinking experiments, with a focus on amine-to-sulfhydryl crosslinking, a common and versatile approach.
Principles of Two-Step Crosslinking
The core principle of two-step crosslinking involves the sequential activation of two different reactive groups on a heterobifunctional crosslinker.[5] A widely used strategy employs crosslinkers with an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[6]
-
Step 1: Amine Reaction: The NHS ester reacts with primary amines (-NH2), found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond. This reaction is typically performed first.[6][7]
-
Step 2: Sulfhydryl Reaction: The maleimide group specifically reacts with sulfhydryl groups (-SH) on cysteine residues to form a stable thioether bond.[6][8]
This sequential approach allows for the controlled conjugation of two different proteins, one with accessible amines and the other with accessible sulfhydryls.[6]
Applications in Research and Drug Development
-
Mapping Protein-Protein Interactions: Elucidate novel interactions and confirm suspected PPIs within signaling pathways and protein complexes.[1][9]
-
Structural Biology: Provide distance constraints for computational modeling and refinement of the three-dimensional structures of protein complexes.[1][2]
-
Stabilizing Transient Interactions: Capture weak or transient interactions that are difficult to detect with other methods like co-immunoprecipitation alone.[1][10]
-
Antibody-Drug Conjugate (ADC) Development: A fundamental technique for linking antibodies to therapeutic payloads.
-
Immobilization: Covalently attach proteins to surfaces for applications such as affinity chromatography and biosensors.[6]
Quantitative Data on Common Two-Step Crosslinkers
Selecting the appropriate crosslinker is critical for experimental success. Key parameters to consider include the length of the spacer arm, solubility, and whether the linker is cleavable.[4][11]
| Crosslinker | Spacer Arm Length (Å) | Reactive Groups | Key Features |
| SMCC | 8.3 | NHS-ester, Maleimide | Non-cleavable, hydrophobic. Requires dissolution in an organic solvent.[6] |
| Sulfo-SMCC | 8.3 | Sulfo-NHS ester, Maleimide | Water-soluble version of SMCC, ideal for cell surface crosslinking as it is membrane-impermeable.[5][6] |
| DSS | 11.4 | NHS-ester, NHS-ester | Homobifunctional amine-reactive, membrane-permeable, used for intracellular crosslinking.[3][12] |
| BS3 | 11.4 | Sulfo-NHS ester, Sulfo-NHS ester | Water-soluble and membrane-impermeable version of DSS, suitable for cell surface protein studies.[12][13] |
| DSG | 7.7 | NHS-ester, NHS-ester | Shorter, membrane-permeable amine-reactive crosslinker.[14] |
| DSP (Lomant's Reagent) | 12.0 | NHS-ester, NHS-ester | Thiol-cleavable, allowing for the separation of crosslinked proteins.[10] |
Experimental Protocols
Protocol 1: Two-Step Amine-to-Sulfhydryl Crosslinking using Sulfo-SMCC
This protocol describes the conjugation of "Protein A" (containing primary amines) to "Protein B" (containing free sulfhydryls).
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[6]
-
Protein B in a maleimide-reactive buffer (e.g., PBS, pH 6.5-7.5)[6]
-
Sulfo-SMCC
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[15]
-
Desalting columns
-
Reaction tubes
Procedure:
Step 1: Activation of Protein A with Sulfo-SMCC
-
Prepare Protein A: Ensure Protein A is in an amine-free buffer like PBS at a suitable concentration (e.g., 1-5 mg/mL). Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[6]
-
Prepare Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.[6]
-
Reaction: Add a 10- to 20-fold molar excess of Sulfo-SMCC to the Protein A solution.[6]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[6][16]
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the maleimide-reactive buffer. This step is crucial to prevent the maleimide group from reacting with any sulfhydryls on Protein A.[6] The resulting product is maleimide-activated Protein A.
Step 2: Conjugation of Maleimide-Activated Protein A to Protein B
-
Prepare Protein B: Ensure Protein B has free sulfhydryl groups. If necessary, disulfide bonds can be reduced using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.[6]
-
Conjugation Reaction: Combine the maleimide-activated Protein A with the sulfhydryl-containing Protein B. The molar ratio will depend on the desired degree of labeling.[6]
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.[6]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.[6]
-
Analysis: Analyze the resulting conjugate by SDS-PAGE to observe the formation of higher molecular weight species. Further purification can be performed using methods like size-exclusion chromatography.[2][17]
Protocol 2: In-Cell Crosslinking for Co-Immunoprecipitation (Co-IP)
This protocol is designed to stabilize protein complexes within living cells before lysis and immunoprecipitation.
Materials:
-
Cultured cells
-
PBS (Phosphate-Buffered Saline)
-
Membrane-permeable crosslinker (e.g., DSS or DSP) or membrane-impermeable crosslinker (e.g., BS3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors
-
Antibody for immunoprecipitation
-
Protein A/G beads
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS.
-
Crosslinking:
-
For intracellular interactions, resuspend cells in PBS containing a membrane-permeable crosslinker like DSS (e.g., 1-2 mM).
-
For cell surface interactions, use a membrane-impermeable crosslinker like BS3 (e.g., 1-2 mM).[12]
-
-
Incubation: Incubate for 30 minutes at room temperature or on ice to minimize internalization of surface proteins.[10][12]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.[12]
-
Cell Lysis: Pellet the cells and wash with PBS to remove excess reagents. Lyse the cells with an appropriate lysis buffer containing protease inhibitors.[12][18]
-
Co-Immunoprecipitation: Proceed with your standard Co-IP protocol by incubating the cell lysate with the primary antibody, followed by capture with Protein A/G beads.[18][19]
-
Elution and Analysis: Elute the crosslinked protein complexes from the beads. If a cleavable crosslinker like DSP was used, the crosslinks can be reversed by adding a reducing agent. Analyze the results by Western blotting.[20]
Visualizations
Caption: Workflow for a two-step amine-to-sulfhydryl protein crosslinking experiment.
Caption: A generic signaling pathway illustrating a potential target for crosslinking analysis.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. thermofisher.com [thermofisher.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. fgsc.net [fgsc.net]
- 10. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for PEGylation of Proteins using NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in the development of therapeutic proteins. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the protein by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.[1][2][3][4][5] One of the most common and efficient methods for PEGylating proteins is through the use of N-hydroxysuccinimide (NHS) esters of PEG. These reagents react with primary amine groups on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[6][7][8][9][10]
This document provides detailed application notes and experimental protocols for the PEGylation of proteins using PEG-NHS esters. It is intended for researchers, scientists, and drug development professionals seeking to implement or optimize their protein PEGylation strategies.
Principle of the Reaction
The PEGylation of proteins with NHS esters is a two-stage process. First, a PEG molecule is activated with an NHS ester. This "activated PEG" is then introduced to the protein solution. The NHS ester group is highly reactive towards nucleophilic primary amines under mild pH conditions (typically pH 7-9).[7][9][11] The reaction results in the formation of a stable amide bond, covalently linking the PEG polymer to the protein, and the release of N-hydroxysuccinimide as a byproduct.
The reaction mechanism is a nucleophilic acyl substitution, where the deprotonated primary amine of the protein acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. The NHS group is an excellent leaving group, facilitating the reaction.
Reaction Mechanism
Caption: Reaction mechanism of protein PEGylation using an NHS ester.
Experimental Protocols
Materials
-
Protein to be PEGylated
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[6][7][14]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6][7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[7][14]
-
Dialysis or size-exclusion chromatography (SEC) materials for purification[6][7]
General Protocol for Protein PEGylation
This protocol provides a general procedure for the PEGylation of a protein using a PEG-NHS ester. Optimization of reaction conditions, such as the molar ratio of PEG-NHS to protein, pH, and reaction time, is often necessary for each specific protein.[15]
-
Protein Preparation:
-
PEG-NHS Ester Solution Preparation:
-
Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][13]
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[6][7] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.[6][16]
-
-
PEGylation Reaction:
-
Add the calculated amount of the PEG-NHS ester stock solution to the protein solution with gentle mixing. The molar ratio of PEG-NHS ester to protein typically ranges from 5:1 to 50:1, depending on the desired degree of PEGylation and the protein concentration.[14] For dilute protein solutions (< 5 mg/mL), a higher molar excess may be required.[14][16]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to avoid protein precipitation.[6][14]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][17] The optimal incubation time may need to be determined empirically.[14]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
Experimental Workflow
Caption: General experimental workflow for protein PEGylation.
Data Presentation: Reaction Parameters
The efficiency of the PEGylation reaction is influenced by several factors. The following table summarizes key parameters and their typical ranges for PEGylation using NHS esters.
| Parameter | Typical Range/Value | Notes |
| pH | 7.2 - 8.5[14] | A compromise between amine reactivity (higher pH) and NHS ester hydrolysis (higher pH).[14] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1[14] | Higher ratios are needed for dilute protein solutions to achieve the same degree of PEGylation.[14][16] |
| Protein Concentration | 1 - 10 mg/mL[6] | Higher concentrations generally lead to more efficient PEGylation. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C)[6][14][17] | Lower temperatures can help to minimize protein degradation and NHS ester hydrolysis. |
| Reaction Time | 30 minutes to 4 hours[6][14][17] | Longer reaction times may be required at lower temperatures. |
| Organic Solvent | < 10% (v/v)[6][14] | High concentrations of organic solvents like DMSO or DMF can cause protein precipitation.[14] |
Characterization of PEGylated Proteins
The heterogeneity of the PEGylation reaction, which can result in a mixture of proteins with varying numbers of PEG chains attached at different sites, presents analytical challenges.[18] A combination of analytical techniques is typically required for comprehensive characterization.
| Analytical Technique | Information Provided |
| SDS-PAGE | Provides a qualitative assessment of the degree of PEGylation by observing the increase in molecular weight. |
| Size-Exclusion Chromatography (SEC) | Separates PEGylated species based on their hydrodynamic radius, allowing for the quantification of mono-, di-, and multi-PEGylated forms.[18] |
| Mass Spectrometry (MS) | Determines the precise molecular weight of the PEGylated protein, confirming the degree of PEGylation.[1][19] |
| Reverse-Phase HPLC (RP-HPLC) | Can be used to separate different PEGylated isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to quantitatively determine the degree of PEGylation.[20] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no PEGylation | Hydrolysis of PEG-NHS ester | Ensure proper storage and handling of the reagent. Prepare fresh solutions in anhydrous solvent immediately before use.[14] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[14] | |
| Insufficient molar excess of PEG-NHS ester | Increase the molar ratio of PEG-NHS ester to protein, especially for dilute protein solutions.[14] | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10%.[14] |
| Use of a hydrophobic PEG-NHS ester | Consider using a more hydrophilic or branched PEG derivative.[14] |
Logical Relationship Diagram
Caption: Factors influencing the outcome of protein PEGylation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 10. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 11. idosi.org [idosi.org]
- 12. Protocol for Protein PEGylation [jenkemusa.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Thioether Bonds in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methods for forming stable thioether bonds in bioconjugation, a critical technique for the development of antibody-drug conjugates (ADCs), protein labeling, and other advanced biotherapeutics. This document outlines the challenges associated with traditional maleimide-based conjugation and presents advanced strategies, including the use of next-generation maleimides (NGMs) and thiol-ene chemistry, to enhance the stability of the resulting bioconjugates. Detailed experimental protocols and quantitative data are provided to enable researchers to implement these techniques effectively.
Introduction to Thioether Bioconjugation
The formation of a stable covalent bond between a biomolecule and a payload is paramount for the efficacy and safety of bioconjugates. The reaction between a maleimide (B117702) and a thiol group to form a thioether bond has been a cornerstone of bioconjugation due to its high selectivity for cysteine residues under mild, physiological conditions.[1] This specificity allows for site-selective modification of proteins and other biomolecules.[2][3]
However, the traditional thiosuccinimide linkage formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects.[4][5] This instability has driven the development of novel strategies to create more robust thioether linkages.
Strategies for Enhancing Thioether Bond Stability
Traditional Maleimide-Thiol Conjugation and its Limitations
The Michael addition of a thiol to a maleimide is a rapid and efficient reaction for bioconjugation.[1] However, the resulting thiosuccinimide bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma, leading to payload exchange and reduced conjugate stability.[4][6]
Next-Generation Maleimides (NGMs) for Stable Disulfide Re-bridging
Next-generation maleimides (NGMs) have been developed to address the instability of traditional maleimide conjugates.[2][7] These reagents react with the two thiols of a reduced disulfide bond, re-bridging the disulfide and forming a stable, looped structure.[2][8] This approach not only enhances stability but also allows for a controlled drug-to-antibody ratio (DAR).[7]
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a photo-initiated radical-mediated reaction that forms a stable thioether bond.[3] This "click" chemistry approach is highly efficient and can be performed under biocompatible conditions, offering an orthogonal strategy to traditional amine- or thiol-based conjugation methods.[3][9]
Quantitative Data on Thioether Bond Stability
The stability of thioether bioconjugates is a critical parameter for their in vivo performance. The following tables summarize quantitative data on the stability of various thioether linkages.
| Conjugate Type | Condition | Half-life | Reference |
| N-ethylmaleimide-4-mercaptophenylacetic acid | Incubation with glutathione | 20 - 80 hours | [6] |
| N-ethylmaleimide-N-acetylcysteine | Incubation with glutathione | 20 - 80 hours | [6] |
| Ring-opened N-substituted succinimide (B58015) thioethers | - | > 2 years | [10][11] |
| Cysteine-maleimide ADC | Rat serum incubation | ~50% payload loss | [4] |
| Maleamic acid NGM conjugate | Blood serum incubation | Completely stable over 7 days | [12] |
Table 1: Comparative half-life of different thioether conjugates.
Experimental Protocols
Protocol for Site-Specific Antibody Conjugation with Next-Generation Maleimides (NGMs)
This protocol describes the site-selective modification of interchain disulfide bonds in an IgG1 antibody using a dibromomaleimide (DBM) as an NGM.[7]
Materials:
-
IgG1 antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dibromomaleimide (DBM) reagent
-
Borate buffered saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5
-
N,N-Dimethylformamide (DMF)
-
Sephadex G-25 column
Procedure:
-
Antibody Preparation: Dissolve the lyophilized antibody in BBS buffer to a final concentration of 5-10 mg/mL.
-
Disulfide Bond Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 2 hours at 37°C to reduce the interchain disulfide bonds.
-
NGM Conjugation:
-
Prepare a stock solution of the DBM reagent in DMF.
-
Add a 5-fold molar excess of the DBM reagent to the reduced antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Hydrolysis for Stabilization: Incubate the reaction mixture for an additional 2 hours at 25°C to ensure complete hydrolysis of the maleimide to the stable maleamic acid form.[7]
-
Purification: Remove excess reagents and purify the antibody-drug conjugate (ADC) using a Sephadex G-25 size-exclusion chromatography column equilibrated with PBS.
-
Analysis: Characterize the resulting ADC for drug-to-antibody ratio (DAR) and stability using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry.
Protocol for Thiol-Ene "Click" Chemistry Bioconjugation
This protocol outlines a general procedure for the photo-initiated thiol-ene conjugation of a thiol-containing biomolecule to an alkene-functionalized molecule.[9][13]
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide)
-
Alkene-functionalized molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DPAP)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for photoinitiator (e.g., DMSO or DMF)
-
UV lamp (365 nm)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the thiol-containing biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the alkene-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the photoinitiator (e.g., 100 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the thiol-containing biomolecule and the alkene-functionalized molecule at the desired molar ratio (e.g., 1:1 to 1:10 thiol:alkene).
-
Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.
-
Gently mix the components.
-
-
Photo-initiation:
-
Place the reaction vessel under a 365 nm UV lamp.
-
Irradiate the mixture for a specified time (e.g., 5-60 minutes). The optimal irradiation time should be determined empirically.
-
-
Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted molecules and the photoinitiator.
-
Analysis: Characterize the conjugate using techniques like mass spectrometry and HPLC to confirm successful conjugation.
Protocol for Stabilizing Maleimide-Thiol Conjugates by Hydrolysis
This protocol describes a method to enhance the stability of a pre-formed maleimide-thiol conjugate by promoting the hydrolysis of the succinimide ring.[10]
Materials:
-
Purified maleimide-thiol bioconjugate
-
Basic buffer (e.g., phosphate (B84403) buffer, pH 8.0-8.5)
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified bioconjugate to a slightly basic buffer (pH 8.0-8.5). This can be done using a desalting column or dialysis.
-
Incubation: Incubate the bioconjugate in the basic buffer for 2-4 hours at room temperature. The exact time may need to be optimized depending on the specific conjugate.
-
pH Neutralization: After incubation, adjust the pH of the conjugate solution back to neutral (pH 7.0-7.4) for storage or further use.
-
Analysis: Confirm the ring-opening and enhanced stability using mass spectrometry and by performing a stability assay in the presence of a competing thiol like glutathione.
Visualizations
Diagram 1: Thiol-Maleimide Reaction and Instability Pathway.
Diagram 2: Next-Generation Maleimide (NGM) Disulfide Re-bridging.
Diagram 3: Experimental Workflow for Thiol-Ene Bioconjugation.
Diagram 4: Factors Affecting Thioether Bond Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for Mal-PEG3-C1-NHS Ester in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG3-C1-NHS ester is a heterobifunctional crosslinker integral to the field of targeted drug delivery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.
This compound is a non-cleavable linker, meaning it remains intact in the bloodstream and releases the payload only after the ADC is internalized by the target cancer cell and the antibody is degraded within the lysosome. This enhances the therapeutic window by minimizing off-target toxicity. The linker features two key reactive groups:
-
Maleimide: Reacts specifically with thiol groups (-SH), commonly found on cysteine residues of antibodies or engineered into them. This reaction forms a stable thioether bond.
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (-NH2), such as those on lysine (B10760008) residues of the cytotoxic drug or other payload molecules, forming a stable amide bond.
The polyethylene (B3416737) glycol (PEG) component, a three-unit PEG chain in this case, is hydrophilic and offers several advantages, including increased solubility of the ADC in aqueous environments and reduced immunogenicity.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of ADCs.
Applications
The primary application of this compound is in the construction of ADCs for targeted cancer therapy.[3][4] Its versatile nature also allows for its use in other bioconjugation applications:
-
Protein Labeling: For imaging or tracking purposes.[2]
-
Diagnostic Tools: Development of assays requiring stable bioconjugates.[2]
-
Vaccine Development: Creation of conjugate vaccines to enhance immune responses.[2]
Case Study: Synthesis and Characterization of a Hypothetical HER2-Targeted ADC
To illustrate the application of this compound, we will outline the synthesis and characterization of a hypothetical ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established target in breast cancer therapy.[5] The components of this hypothetical ADC, which we will refer to as anti-HER2-PEG3-DrugX, are:
-
Antibody: A humanized anti-HER2 monoclonal antibody (e.g., Trastuzumab).
-
Linker: this compound.
-
Payload: A potent cytotoxic drug (DrugX) containing a primary amine for conjugation (e.g., a derivative of Auristatin).
Quantitative Data Summary
The following table summarizes the expected quantitative data from the synthesis and characterization of the hypothetical anti-HER2-PEG3-DrugX ADC.
| Parameter | Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 3.5 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | ||
| SK-BR-3 (HER2-positive) | ~15 ng/mL | MTT Assay |
| BT-474 (HER2-positive) | ~20 ng/mL | MTT Assay |
| MCF-7 (HER2-negative) | >1000 ng/mL | MTT Assay |
Experimental Protocols
Protocol 1: Two-Step Conjugation of DrugX to Anti-HER2 Antibody
This protocol describes a two-step process where the linker is first reacted with the drug, and the resulting drug-linker construct is then conjugated to the antibody.
Materials:
-
This compound
-
DrugX with a primary amine
-
Anti-HER2 monoclonal antibody
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4, with 1 mM EDTA
-
Desalting columns
-
Reaction vessels
Part 1: Activation of DrugX with this compound
-
Dissolution of Reactants:
-
Dissolve this compound in anhydrous DMF to a concentration of 10 mM.
-
In a separate vessel, dissolve DrugX in anhydrous DMF. Add DIPEA to act as a base.
-
-
Reaction:
-
Slowly add the this compound solution to the DrugX solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification:
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the DrugX-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Part 2: Conjugation of DrugX-Linker to Anti-HER2 Antibody
-
Antibody Reduction:
-
Dissolve the anti-HER2 antibody in PBS (pH 7.4) with 1 mM EDTA.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired DAR.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.
-
-
Conjugation:
-
Dissolve the maleimide-activated DrugX-linker from Part 1 in a co-solvent such as DMSO.
-
Slowly add the DrugX-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.
-
Allow the reaction to proceed at room temperature for 1 hour or at 4°C for 2 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding N-acetylcysteine.
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Protocol 2: Characterization of the ADC - DAR Determination by HIC
Materials:
-
Purified anti-HER2-PEG3-DrugX ADC
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the purified ADC onto the column.
-
Elution: Elute the different ADC species (with DAR 0, 2, 4, 6, 8) using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm.
-
DAR Calculation: Calculate the average DAR by integrating the peak areas of the different species and using the following formula:
Average DAR = (Σ (Peak Area of DARn * n)) / (Σ Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for each peak.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)[6]
-
HER2-negative cancer cell line (e.g., MCF-7)[6]
-
Cell culture medium and supplements
-
96-well plates
-
Anti-HER2-PEG3-DrugX ADC, naked anti-HER2 antibody, and free DrugX
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium. Replace the medium in the wells with the different drug/antibody concentrations.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
IC50 Calculation: Determine the concentration of the ADC that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Visualizations
Signaling Pathway
Caption: HER2 signaling pathway and ADC mechanism of action.
Experimental Workflow
Caption: Workflow for ADC synthesis and characterization.
Logical Relationship
Caption: Reactive groups of this compound.
References
- 1. [PDF] Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer | Semantic Scholar [semanticscholar.org]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Synthesis of Lysine-Linked Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Abstract: Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[1] Conjugation via surface-accessible lysine (B10760008) residues is a widely adopted and robust method for generating ADCs.[2] This is largely due to the abundance of lysine residues on the antibody surface and the straightforward nature of the conjugation chemistry, which does not require antibody engineering.[1][2] This document provides detailed protocols for the synthesis, purification, and characterization of lysine-linked ADCs, focusing on the common use of N-hydroxysuccinimide (NHS) ester chemistry. It also presents typical data to guide researchers in optimizing their conjugation reactions and understanding the resulting product's characteristics.
Principle of Lysine-Linked Conjugation
Lysine conjugation targets the ε-amino group of lysine residues, which are typically numerous (around 80-90 on an IgG) and exposed on the antibody's surface.[2][3] These amino groups are nucleophilic and can react with amine-reactive chemical groups on a linker-payload molecule.[] The most common strategy involves the use of activated NHS esters, which react with lysine residues under mild pH conditions (typically pH 7.0-9.0) to form stable amide bonds.[2][5]
This non-specific conjugation method results in a heterogeneous mixture of ADC species.[6] This heterogeneity manifests in two ways:
-
Varied Drug-to-Antibody Ratio (DAR): The final product is a distribution of antibodies with different numbers of drugs attached (e.g., DAR 0, 1, 2, 3, etc.).[5]
-
Positional Isomers: The payload can be attached to any of the reactive lysines, leading to a variety of positional isomers for any given DAR value.[7]
Despite this heterogeneity, lysine conjugation is utilized for FDA-approved ADCs like Trastuzumab emtansine (Kadcyla®), demonstrating its clinical viability.[2][5]
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Site Analysis of Lysine-Conjugated ADCs | Springer Nature Experiments [experiments.springernature.com]
Experimental Workflow for NHS Ester Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and efficient method for covalently linking molecules to proteins, antibodies, and other biomolecules.[1][2][] This technique primarily targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[] The versatility and reliability of NHS ester reactions have made them indispensable for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging and immunoassays, and the immobilization of proteins onto surfaces.[]
The reaction's success hinges on a delicate balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester, both of which are significantly influenced by the reaction pH.[4][5] This document provides a detailed experimental workflow, comprehensive protocols, and quantitative data to guide researchers in successfully implementing NHS ester bioconjugation.
Principle of the Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently releases N-hydroxysuccinimide (NHS) as a leaving group, resulting in the formation of a highly stable amide bond.[] While NHS esters are highly reactive towards primary amines, they can also undergo hydrolysis in aqueous solutions, a competing reaction that deactivates the ester.[4][6] Therefore, careful control of reaction conditions, particularly pH, is critical to maximize the yield of the desired bioconjugate.[4][5]
Data Presentation
Table 1: Influence of pH on NHS Ester Stability and Reaction Kinetics
The pH of the reaction buffer is a critical parameter that affects both the rate of the desired amidation reaction and the competing hydrolysis of the NHS ester.[4] The optimal pH for most NHS ester conjugations is typically between 7.2 and 8.5.[][7]
| pH | Half-life of NHS Ester (at 4°C) | Relative Amidation Rate | Relative Hydrolysis Rate |
| 7.0 | 4-5 hours[6] | Low | Low |
| 7.5 | ~2 hours | Moderate | Moderate |
| 8.0 | ~30 minutes | High | High |
| 8.5 | ~15 minutes | Very High | Very High |
| 8.6 | 10 minutes[6] | Very High | Very High |
Note: Half-life values are approximate and can vary depending on the specific NHS ester and buffer composition. The key takeaway is the trend of decreasing stability with increasing pH.
Table 2: Recommended Molar Excess of NHS Ester for Protein Labeling
The molar excess of the NHS ester relative to the protein is a key parameter to control the degree of labeling (DOL).[7] The optimal ratio is empirical and should be determined for each specific application.[1][7]
| Protein Concentration | Recommended Starting Molar Excess (NHS Ester:Protein) | Remarks |
| > 5 mg/mL | 5-10 fold[2][7] | Higher protein concentrations generally lead to more efficient labeling.[7] |
| 1-5 mg/mL | 10-20 fold[7] | A common concentration range for antibody labeling.[7] |
| < 1 mg/mL | 20-50 fold[7] | A higher excess is necessary to compensate for slower reaction kinetics at lower concentrations.[7] |
For mono-labeling of proteins or peptides, a molar excess of around 8-fold is often a good starting point.[1][5]
Table 3: Comparison of Common Bioconjugate Purification Methods
Purification is a critical step to remove unreacted labeling reagent and byproducts. The choice of method depends on the properties of the bioconjugate and the desired level of purity.
| Purification Method | Principle | Typical Yield | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size.[8] | > 90% | High resolution, gentle on proteins. | Can be time-consuming, potential for sample dilution. |
| Dialysis | Separation of small molecules from large molecules across a semi-permeable membrane. | Variable | Simple, inexpensive. | Slow, may not remove all unbound label efficiently. |
| Affinity Chromatography | Separation based on specific binding interactions (e.g., Protein A/G for antibodies).[8] | > 90%[8] | High purity, specific for the target molecule. | Requires a specific affinity tag, can be expensive. |
| Ethanol (B145695)/Acetone Precipitation | Precipitation of proteins and nucleic acids.[1] | Variable | Quick and simple. | Can lead to protein denaturation, may not be effective for all proteins. |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a fluorescent dye or other small molecule via an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3).
-
NHS ester of the desired label.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size exclusion chromatography column).
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. The optimal protein concentration is typically between 1-10 mg/mL.[1]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] NHS esters are moisture-sensitive and should be stored in a desiccator.[10]
-
Conjugation Reaction:
-
Slowly add the calculated amount of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[9]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[9] Protect from light if using a light-sensitive label.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess, unreacted label and byproducts using an appropriate method such as size exclusion chromatography.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.
-
Storage: Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol 2: Labeling of Amino-Modified Oligonucleotides
This protocol describes the labeling of an oligonucleotide containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide (in nuclease-free water or buffer).
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
NHS ester of the desired label.
-
Anhydrous DMSO or DMF.
-
Purification method (e.g., ethanol precipitation, HPLC, or gel filtration).
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to the desired concentration.
-
NHS Ester Solution Preparation: Prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF. A 5-20 fold molar excess of the NHS ester over the oligonucleotide is typically used.
-
Conjugation Reaction:
-
Add the NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification: Purify the labeled oligonucleotide from unreacted NHS ester using a suitable method. For oligonucleotides, ethanol precipitation is a common and effective method.
-
Quantification: Determine the concentration of the labeled oligonucleotide using UV-Vis spectrophotometry.
Mandatory Visualizations
Caption: Chemical reaction between a primary amine and an NHS ester.
Caption: Step-by-step workflow for a typical NHS ester bioconjugation experiment.
Caption: The desired amidation reaction competes with hydrolysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Post-Synthesis Modification of Oligonucleotides with N-Hydroxysuccinimide (NHS) Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-synthesis modification is a critical step in the development of oligonucleotide-based therapeutics, diagnostics, and research tools. Among the various conjugation chemistries, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is one of the most common and reliable methods for labeling oligonucleotides.[1][2] This approach allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, quenchers, biotin, peptides, and other functional moieties, to amine-modified oligonucleotides.[2][3][4] This document provides detailed application notes and protocols for the successful post-synthesis modification of oligonucleotides using NHS esters.
The reaction involves the nucleophilic attack of a primary aliphatic amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] This chemistry is highly selective for primary amines at a slightly alkaline pH, ensuring specific modification of the intended site on the oligonucleotide.[1][2]
Core Principles and Considerations
Successful conjugation of NHS esters to amine-modified oligonucleotides relies on several key factors:
-
Quality of the Amine-Modified Oligonucleotide: The starting oligonucleotide must be of high purity and free from residual ammonium (B1175870) salts from the deprotection steps, which can compete with the intended reaction.[1]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, especially at high pH.[1][5] Therefore, it is crucial to use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the NHS ester and to perform the reaction promptly after dissolution.[1][2]
-
Reaction Buffer: The choice of buffer is critical. Amine-containing buffers such as Tris are incompatible as they will compete for reaction with the NHS ester.[1][6] Non-nucleophilic buffers like sodium bicarbonate or sodium tetraborate (B1243019) at a pH range of 7.5-9.0 are recommended to facilitate the deprotonation of the primary amine, enhancing its nucleophilicity.[1][2]
-
Purification of the Conjugate: After the reaction, it is essential to remove unreacted NHS ester, the hydrolyzed ester, and the NHS leaving group. Common purification methods include ethanol (B145695) precipitation, size-exclusion chromatography (desalting columns), and high-performance liquid chromatography (HPLC).[6][7]
Chemical Reaction Pathway
The fundamental reaction involves the formation of a stable amide bond between the amine-modified oligonucleotide and the NHS ester-functionalized molecule.
Caption: NHS Ester Conjugation Reaction Mechanism.
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide
-
NHS ester of the desired molecule (e.g., fluorescent dye, biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.091 M Sodium Tetraborate, pH 8.5-9.0
-
Milli-Q® water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate
-
Desalting columns (e.g., Glen Gel-Pak™) or HPLC system for purification
Protocol 1: General Solution-Phase Conjugation
This protocol is adapted for a standard 0.2 µmole synthesis of an amine-modified oligonucleotide.[1]
-
Preparation of Amine-Modified Oligonucleotide:
-
Preparation of NHS Ester Solution:
-
Conjugation Reaction:
-
Purification of the Conjugated Oligonucleotide:
Protocol 2: On-Support Conjugation
This method is advantageous as the conjugation is performed in an anhydrous organic solvent while the oligonucleotide is still attached to the solid support, which can be beneficial for hydrophobic molecules.[9]
-
Preparation of NHS-Oligo on Solid Support:
-
The oligonucleotide containing an NHS-ester functionalized modifier is synthesized and left on the CPG solid support.[9]
-
-
Preparation of Amine-Ligand Solution:
-
Dissolve the amine-containing ligand in a suitable anhydrous organic solvent like DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the amine-ligand solution to the CPG-bound NHS-oligo.
-
Allow the reaction to proceed at room temperature for 15 minutes to 3 hours.[9]
-
-
Cleavage and Deprotection:
-
After the reaction, cleave the conjugated oligonucleotide from the solid support and deprotect using standard ammonium hydroxide (B78521) treatment.[9] The conjugated ligand must be stable under these conditions.[9]
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC or a reverse-phase cartridge.[9]
-
Experimental Workflow
The overall process from receiving the amine-modified oligonucleotide to obtaining the purified conjugate follows a systematic workflow.
Caption: Post-Synthesis Oligonucleotide Conjugation Workflow.
Data Presentation: Reaction Parameters
The efficiency of the conjugation reaction is influenced by several parameters. The following table summarizes typical conditions cited in various protocols.
| Parameter | Recommended Value/Condition | Rationale | Source |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | To ensure efficient reaction kinetics. | |
| NHS Ester Molar Excess | 5 - 10 equivalents | To drive the reaction to completion and account for hydrolysis. | [1] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.091 M Sodium Tetraborate | Non-nucleophilic buffer that maintains the optimal pH. | [1] |
| pH | 7.5 - 9.0 | Optimal for deprotonation of the primary amine without excessive NHS ester hydrolysis. | [1][2] |
| Reaction Time | 1 - 3 hours | Sufficient for the reaction to proceed to completion at room temperature. | [1][6] |
| Temperature | Room Temperature (~25 °C) | Convenient and generally sufficient for the reaction. | |
| NHS Ester Solvent | Anhydrous DMF or DMSO | Prevents premature hydrolysis of the NHS ester. | [1][2][6] |
Purification and Characterization
The choice of purification method depends on the scale of the reaction and the required purity of the final conjugate.
| Purification Method | Principle | Advantages | Disadvantages |
| Ethanol Precipitation | Differential solubility | Quick and removes some salts and small molecules. | May not completely remove unreacted NHS ester. |
| Size-Exclusion Chromatography (Desalting) | Separation by size | Effectively removes small molecules like salts and hydrolyzed label. | Does not separate unconjugated oligonucleotide from the conjugate. |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High resolution, separates conjugate from unconjugated oligo and free label. | Requires specialized equipment and method development. |
| Ion-Exchange HPLC (IE-HPLC) | Separation by charge | Good for separating oligonucleotides based on length and charge. | May not be ideal for separating based on the attached label. |
Characterization of the final product is typically performed using mass spectrometry to confirm the covalent attachment of the molecule and UV-Vis spectroscopy to quantify the oligonucleotide and the attached label (if it has a chromophore).[7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Hydrolyzed NHS ester- Low pH of reaction buffer- Presence of competing amines (e.g., Tris buffer, ammonium salts) | - Use fresh, anhydrous DMF/DMSO.- Verify buffer pH is in the 8.5-9.0 range.- Perform buffer exchange or ethanol precipitation of the oligo before conjugation. |
| Multiple Peaks in HPLC | - Unreacted oligonucleotide- Free label- Hydrolyzed label | - Optimize reaction conditions (e.g., increase NHS ester excess).- Ensure efficient purification. |
| Product Degradation | - Instability of the label to deprotection conditions (for on-support method) | - Ensure the conjugated molecule is stable to the cleavage and deprotection reagents. |
Logical Relationships in Protocol Selection
Choosing the appropriate conjugation strategy depends on the properties of the molecule to be attached and the desired scale of the synthesis.
Caption: Decision Tree for Conjugation Method Selection.
Conclusion
Post-synthesis modification of oligonucleotides with NHS esters is a versatile and robust method for the preparation of a wide array of conjugates.[1] By carefully controlling the reaction conditions, particularly the quality of the reagents, buffer pH, and by selecting the appropriate purification method, researchers can achieve high yields of specifically labeled oligonucleotides for various applications in research, diagnostics, and therapeutic development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 7. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. NHS-Carboxy-dT Oligo Modifications from Gene Link [genelink.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in N-hydroxysuccinimide (NHS) ester conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My conjugation yield is extremely low. What are the primary factors I should investigate first?
Low conjugation efficiency is a frequent issue that can typically be traced back to one of four key areas: Reaction Conditions, Reagent Quality, Buffer Composition, or the Target Molecule's Properties.
A logical troubleshooting workflow can help pinpoint the issue:
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
A. Reaction Conditions
Q2: What is the optimal pH for NHS ester conjugation and why is it so critical?
The pH of the reaction buffer is a critical parameter. The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5, with an optimum often cited between 8.0 and 8.5.[1][2]
This pH range represents a crucial compromise:
-
Below pH 7.2: The primary amines on the target molecule are increasingly protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester.[2]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[2] This competing reaction with water destroys the NHS ester, making it unable to react with the target amine.[3][4]
Caption: pH-dependent reaction pathways for NHS esters.
Q3: How do temperature and reaction time affect the conjugation yield?
Temperature and incubation time are interdependent. Reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[1]
-
Room Temperature (20-25°C): Promotes a faster reaction rate but also accelerates the competing hydrolysis of the NHS ester. Shorter incubation times (30-60 minutes) are often sufficient.[5]
-
4°C: Minimizes the rate of hydrolysis, which can be beneficial if your NHS ester is particularly labile or if the reaction requires a longer time due to slow kinetics (e.g., due to steric hindrance).[1] This approach, however, necessitates a longer incubation period (e.g., overnight).[6]
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.0-8.5) | Balances amine reactivity and NHS ester stability.[1][2][7] |
| Temperature | 4°C to Room Temperature (RT) | 4°C minimizes hydrolysis but requires longer time; RT is faster.[1] |
| Incubation Time | 30 min - 4 hours (RT) or Overnight (4°C) | Must be optimized based on temperature and reactant properties.[5][8] |
| Molar Excess of NHS Ester | 5 to 20-fold | Highly dependent on the concentration and reactivity of the target molecule.[5] |
B. Reagent Quality and Handling
Q4: My NHS ester is old. How can I check if it's still active?
NHS esters are highly susceptible to hydrolysis from atmospheric moisture.[9][10] They should be stored desiccated at -20°C and allowed to fully equilibrate to room temperature before opening to prevent condensation.[9]
You can perform a simple qualitative test to check the activity of your NHS ester. The principle is that hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[9] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity.
Experimental Protocol: NHS Ester Activity Test See the "Experimental Protocols" section below for a detailed methodology.[9][10][11]
Q5: Can the solvent I use to dissolve the NHS ester affect the reaction?
Absolutely. Water-insoluble NHS esters must first be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction buffer.[1][8]
Key Considerations:
-
Use Anhydrous Grade Solvents: The solvent must be high-purity and anhydrous. Water contamination will hydrolyze the NHS ester before it's even added to the reaction.[1]
-
Beware of Degraded DMF: Over time, DMF can degrade to form dimethylamine.[12] This primary amine will react with your NHS ester, consuming it and reducing your yield. If your DMF has a "fishy" smell, it should not be used.[12]
-
Prepare Fresh Solutions: Always dissolve the NHS ester immediately before use. Do not store NHS esters in solution, especially aqueous solutions.[1][5]
C. Buffer Composition
Q6: I performed my reaction in Tris buffer and got no product. Why?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[1][2] These buffer molecules contain primary amines that will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced or no yield of your desired conjugate.[13]
| Buffer Type | Recommendation | Examples |
| Amine-Free Buffers | Recommended | Phosphate (PBS), Bicarbonate, Borate, HEPES.[2][8] |
| Amine-Containing Buffers | AVOID | Tris, Glycine.[1] |
D. Target Molecule Properties
Q7: I've confirmed my conditions and reagents are optimal, but the yield is still low. Could the problem be my protein?
Yes, the properties of the target molecule (e.g., protein, peptide, or amine-modified oligonucleotide) are crucial.
-
Accessibility of Primary Amines: The reaction occurs at the N-terminus and the epsilon-amino group of lysine (B10760008) residues.[1] If these amines are buried within the 3D structure of the protein or are sterically hindered, they will not be accessible to the NHS ester, resulting in poor labeling efficiency.[14]
-
Protein Purity: Impurities in your protein sample, especially those containing primary amines, can compete with your target protein for the NHS ester.[1]
-
Presence of Ammonium (B1175870) Salts: Oligonucleotides or other molecules isolated as ammonium salts must be converted to a different salt form (e.g., sodium salt) via precipitation, as the ammonium ions will interfere with the reaction.[13]
Q8: How can I determine the number of available primary amines on my molecule?
Quantifying the number of accessible primary amines can help you optimize the molar ratio of NHS ester to your target molecule. The Trinitrobenzene Sulfonic Acid (TNBSA) assay is a common colorimetric method for this purpose.
Experimental Protocol: Quantifying Free Amines with TNBSA See the "Experimental Protocols" section below for a general methodology.
Experimental Protocols
Protocol 1: Qualitative Assessment of NHS Ester Reactivity
This protocol is adapted from established methods to provide a quick check of reagent activity.[9][10][11]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
Anhydrous DMSO or DMF (if needed for solubility)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of amine-free buffer. If not water-soluble, first dissolve in 250 µL of anhydrous DMSO/DMF, then add 2 mL of buffer.
-
Prepare Control: Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the NHS ester solution. If the absorbance is >1.0, dilute the solution with more buffer until it is within a readable range. Record this initial absorbance (A_initial).
-
Induce Hydrolysis: To 1 mL of the NHS ester solution from step 3, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this final absorbance (A_final).
Interpretation:
-
Active Reagent: If A_final is significantly greater than A_initial, the NHS ester is active.[9][11]
-
Inactive (Hydrolyzed) Reagent: If A_final is not measurably greater than A_initial, the NHS ester has likely already been hydrolyzed and is inactive. Discard the reagent and obtain a fresh supply.[9][11]
Protocol 2: Quantification of Free Primary Amines using TNBSA
This protocol provides a general framework. Optimization for specific molecules may be required.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution (e.g., 5% w/v)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Your amine-containing sample
-
A standard amine solution (e.g., glycine or a known concentration of your unlabeled molecule) for generating a standard curve.
-
10% SDS solution
-
1 M HCl
-
96-well plate and plate reader (405-420 nm)
Procedure:
-
Prepare Standard Curve: Prepare a dilution series of your amine standard (e.g., 0 to 2 mM glycine) in the bicarbonate buffer.
-
Prepare Samples: Dilute your sample to a concentration that will fall within the range of your standard curve.
-
Reaction Setup: In a 96-well plate, add a specific volume of your standards and samples (e.g., 100 µL).
-
Add TNBSA: Add a small volume of the TNBSA solution (e.g., 50 µL of a diluted stock) to each well. Mix gently.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction: Add a stop solution, such as 10% SDS and/or 1 M HCl, to each well to stop the reaction and stabilize the color.
-
Read Absorbance: Measure the absorbance of each well at 405-420 nm.
-
Calculation:
-
Plot the absorbance of the standards versus their known concentration to create a standard curve.
-
Use the equation of the line from the standard curve to determine the concentration of free amines in your sample.
-
Compare the free amine concentration of your conjugated sample to your unconjugated sample to determine the percentage of modified amines.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mal-PEG3-C1-NHS Ester
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the hydrolysis of Mal-PEG3-C1-NHS ester during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker used to covalently link two different molecules. It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[1][2]
-
A maleimide (B117702) group , which reacts with sulfhydryl or thiol groups (like the side chain of cysteine residues) to form a stable thioether bond.[1][2]
These two groups are separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer, which increases the linker's solubility in aqueous solutions.[2][3] It is commonly used in the development of antibody-drug conjugates (ADCs).[4][5]
Q2: What is hydrolysis and why is it a problem?
Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water. For this compound, both the NHS ester and the maleimide group are susceptible to hydrolysis, which is the primary competing reaction during conjugation.[6][7][8]
-
NHS Ester Hydrolysis: The NHS ester reacts with water to form a carboxylic acid, which is no longer reactive with primary amines.[6] This reduces the efficiency of your conjugation reaction.
-
Maleimide Hydrolysis: The maleimide ring can be opened by water, especially at higher pH, forming a maleamic acid derivative that is unreactive towards thiol groups.[9]
Successful conjugation depends on the desired reaction with the target functional group (amine or thiol) occurring faster than the competing hydrolysis reaction.
Q3: What are the primary factors that cause hydrolysis?
Several factors influence the rate of hydrolysis for both reactive groups:
-
pH: This is the most critical factor. The rate of hydrolysis for both NHS esters and maleimides increases significantly with increasing pH.[6][9][10][11]
-
Moisture: As water is a reactant in hydrolysis, exposure to moisture, whether from the atmosphere or in solution, is the direct cause. NHS esters are particularly moisture-sensitive.[7][12][13]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6][10]
-
Time in Aqueous Solution: The longer the linker is in an aqueous buffer, the greater the extent of hydrolysis.[6][7]
Q4: How should I properly store and handle the this compound reagent?
Proper storage is critical to prevent premature hydrolysis.
-
Storage: Store the reagent at -20°C (or -80°C for long-term storage) in a tightly sealed vial with a desiccant to keep it dry.[2][4][7][14]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature.[12][13] This prevents atmospheric moisture from condensing on the cold reagent, which would cause rapid hydrolysis. After use, consider purging the vial with an inert gas like nitrogen or argon before resealing.[12]
Q5: What solvents and buffers should I use?
-
Stock Solutions: this compound is not readily soluble in water.[7] Prepare stock solutions in a dry (anhydrous), aprotic organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][7] Use the stock solution immediately after preparation and do not store it in solution.[7][13]
-
Reaction Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[10][13][15] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.[16] The optimal pH for the reaction will be a compromise to allow conjugation while minimizing hydrolysis.
Hydrolysis and Conjugation Pathways
The following diagram illustrates the desired conjugation reactions versus the competing hydrolysis pathways for both the NHS ester and maleimide functional groups.
Caption: Competing reactions of this compound.
Troubleshooting Guide
Problem: My conjugation efficiency is very low.
This is a common issue that can often be traced back to the hydrolysis of one or both reactive ends of the linker.
| Possible Cause | Recommended Solution |
| Reagent Hydrolysis Before Use | Verify Storage and Handling: Ensure the reagent was stored at -20°C with a desiccant and was brought to room temperature before opening.[7][12] Purchase fresh reagent if there is any doubt about its integrity. |
| NHS Ester Hydrolysis During Reaction | Check Buffer pH: The optimal pH for the NHS ester-amine reaction is 7.2-8.5.[10] However, hydrolysis accelerates rapidly at the higher end of this range.[6][15] Try performing the reaction at a lower pH, such as 7.2-7.5, to slow hydrolysis. |
| Reduce Reaction Time/Temperature: Perform the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[13] Lowering the temperature can significantly reduce the rate of hydrolysis.[10] | |
| Increase Reactant Concentration: Low concentrations of the amine-containing molecule can make the competing hydrolysis reaction more favorable.[10] If possible, use a protein concentration of at least 2 mg/mL.[10] | |
| Use Fresh Reagent Solution: Dissolve the linker in anhydrous DMSO or DMF immediately before adding it to the reaction buffer. Do not store the linker in solution.[7][13] | |
| Maleimide Hydrolysis During Reaction | Check Buffer pH: The maleimide-thiol reaction is most efficient and selective at pH 6.5-7.5.[7][9][11] Above pH 7.5, the maleimide group becomes highly susceptible to hydrolysis and can also lose specificity by reacting with amines.[9][11] |
| Buffer Composition Issues | Avoid Amine Buffers: Ensure your buffer (e.g., PBS, HEPES) does not contain primary amines like Tris or glycine, which compete with the target molecule.[10][13][15] |
| Presence of Competing Nucleophiles | Purify Target Molecules: Ensure your protein or molecule solutions are free from other nucleophilic contaminants, such as ammonium (B1175870) salts or other small molecules with primary amines or thiols.[17] |
Quantitative Data on Hydrolysis
The stability of the NHS ester and maleimide groups is highly dependent on pH. The data below provides a general understanding of their relative hydrolysis rates.
Table 1: Influence of pH on the Stability of NHS Ester and Maleimide Groups
| pH Value | NHS Ester Stability (Half-life in aqueous buffer) | Maleimide Group Stability and Reactivity |
| 6.5 - 7.5 | Relatively stable, but hydrolysis occurs. | Optimal for Thiol Reaction. Stable and highly specific for thiols.[9][11] |
| 7.5 - 8.5 | Optimal for Amine Reaction. Hydrolysis rate increases significantly as pH rises. Half-life can be as short as 10 minutes at pH 8.6.[18][19][20] | Reaction with amines becomes competitive.[9][11] Rate of direct hydrolysis of the maleimide ring increases.[9][11] |
| > 8.5 | Very rapid hydrolysis, significantly reducing conjugation efficiency.[6] | Rapid hydrolysis and loss of specificity.[9] |
Experimental Protocols
General Protocol for Two-Step Sequential Conjugation
This protocol is designed to maximize conjugation efficiency by reacting the more labile NHS ester first, followed by the maleimide group, minimizing hydrolysis at each step.
Caption: Workflow for a two-step bioconjugation reaction.
Materials:
-
Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Thiol-containing molecule (Molecule-SH).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., 0.1 M phosphate, 0.15 M NaCl).
-
Reaction Buffer B: Thiol-reaction buffer, pH 6.5-7.0 (e.g., 0.1 M phosphate, 0.15 M NaCl, 1-2 mM EDTA).
-
Desalting columns for purification.
Procedure:
Step 1: Reaction of NHS Ester with Amine-Containing Protein
-
Prepare Protein-NH₂: Ensure the protein is at a suitable concentration (e.g., 2-10 mg/mL) in Reaction Buffer A.
-
Prepare Linker Solution: Immediately before use, weigh the required amount of this compound and dissolve it in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13]
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. Ensure the final concentration of organic solvent is less than 10% to avoid protein denaturation.[7]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.[13]
Step 2: Purification of the Maleimide-Activated Protein
-
Immediately following incubation, remove the excess, unreacted linker from the Protein-NH-Linker-Mal conjugate.
-
Use a desalting column equilibrated with Reaction Buffer B (pH 6.5-7.0) to perform a buffer exchange. This step is critical as it removes the hydrolyzed and excess linker and adjusts the pH for the subsequent maleimide reaction.
Step 3: Reaction of Maleimide with Thiol-Containing Molecule
-
Prepare Molecule-SH: Dissolve the thiol-containing molecule in Reaction Buffer B. If the molecule has disulfide bonds that need to be reduced to generate free thiols, perform this step prior to this stage and ensure the reducing agent is removed.
-
Initiate Conjugation: Add the purified and maleimide-activated protein from Step 2 to the Molecule-SH solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is often used.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature.
Step 4: Final Purification
-
Purify the final conjugate (Protein-Linker-Molecule) from excess Molecule-SH and any side products using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.
This structured approach, combined with careful control of pH and reagent handling, will help minimize hydrolysis and maximize the yield of your desired conjugate.
References
- 1. Mal-PEG3-CH2 NHS ester | CAS: 2230016-26-7 | AxisPharm [axispharm.com]
- 2. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 3. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. medkoo.com [medkoo.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. glenresearch.com [glenresearch.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with maleimide-thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in maleimide-thiol conjugation?
The most prevalent side reactions include:
-
Maleimide (B117702) Hydrolysis: The maleimide ring can be hydrolyzed, rendering it inactive for conjugation. This reaction is accelerated at higher pH.
-
Retro-Michael Addition (Thiol Exchange): The thioether bond formed is reversible, especially in the presence of other thiols like glutathione, leading to deconjugation and potential off-target effects.[1][2]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[3]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[4][5][6]
-
Reaction with TCEP: The reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can react with maleimides, so it should be removed before conjugation.
Q2: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for selective thiol-maleimide conjugation is between 6.5 and 7.5.[3] Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with amines.[3]
Q3: How can I improve the stability of the maleimide-thiol linkage?
To enhance the stability of the thiosuccinimide linkage and prevent the retro-Michael reaction, you can intentionally hydrolyze the thiosuccinimide ring post-conjugation. This is typically achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a controlled period.[1][2] This ring-opening creates a stable thioether linkage that is resistant to thiol exchange.[1]
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
Possible Causes:
-
Hydrolyzed Maleimide: Your maleimide-containing reagent may have been prematurely hydrolyzed by exposure to moisture or aqueous solutions for an extended period.
-
Oxidized Thiols: The thiol groups on your protein or peptide may have formed disulfide bonds, which are unreactive with maleimides.
-
Inaccessible Thiols: The target cysteine residues may be buried within the three-dimensional structure of the protein and therefore inaccessible to the maleimide reagent.
-
Incorrect pH: The reaction buffer pH may be too low (<6.5), significantly slowing down the conjugation reaction.
-
Presence of Competing Thiols: The reaction buffer may contain other thiol-containing compounds (e.g., DTT) that compete with your target molecule for the maleimide.
-
Reaction with TCEP: If TCEP was used for reduction and not removed, it may have reacted with the maleimide.
Troubleshooting Steps:
-
Prepare Fresh Maleimide Solutions: Always prepare aqueous solutions of maleimide reagents immediately before use. For storage, dissolve them in a dry, biocompatible organic solvent like DMSO or DMF.
-
Reduce Disulfide Bonds: Before conjugation, treat your protein with a disulfide-reducing agent. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent, though its potential for side reactions should be considered.[7][8] If using a thiol-containing reducing agent like DTT, it must be removed (e.g., using a desalting column) before adding the maleimide.[7]
-
Optimize Reaction pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Use non-nucleophilic buffers such as phosphate (B84403) or HEPES.[7][9]
-
Increase Molar Ratio: Use a molar excess of the maleimide reagent (e-g., 10-20 fold) to drive the reaction to completion.[7][10]
.dot
Caption: Troubleshooting workflow for low conjugation efficiency.
Problem 2: Conjugate is Unstable and Loses Activity Over Time
Possible Cause:
-
Retro-Michael Addition: The thiosuccinimide linkage is undergoing a retro-Michael reaction, leading to deconjugation. This is accelerated in the presence of other thiols.
Troubleshooting Steps:
-
Induce Thiosuccinimide Ring Hydrolysis: After the conjugation reaction, adjust the pH of the solution to 8.5-9.0 and incubate for a few hours to promote the hydrolysis of the thiosuccinimide ring.[1] This forms a stable, ring-opened product that is not susceptible to the retro-Michael reaction.
-
Optimize Storage Conditions: Store the purified conjugate at a slightly acidic to neutral pH (6.5-7.0) and at low temperatures (4°C or frozen) to minimize degradation.
-
Use Stabilizing Maleimide Analogs: Consider using maleimide derivatives designed for greater stability, such as dibromomaleimides, which can react with a thiol and then an amine to form a stable product.
.dot
Caption: Strategies to address conjugate instability.
Problem 3: Heterogeneous Product Profile on Analysis (e.g., HPLC, MS)
Possible Causes:
-
Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, the product may be a mixture of the desired conjugate and the thiazine rearrangement product.
-
Reaction with Amines: If the reaction pH was too high, the maleimide may have reacted with lysine residues, leading to a heterogeneous mixture of products.
-
Incomplete Reaction or Hydrolysis: A mixture of unreacted starting materials, desired product, and hydrolyzed maleimide can lead to a complex product profile.
Troubleshooting Steps:
-
Control pH for Thiazine Rearrangement: To minimize thiazine formation, perform the conjugation at a more acidic pH (e.g., 5.0-6.0).[11] Note that this will slow down the overall reaction rate.
-
Strict pH Control: Maintain the reaction pH strictly between 6.5 and 7.5 to avoid reaction with amines.
-
Purification: Ensure thorough purification of the final conjugate using methods like size-exclusion chromatography or HPLC to remove unreacted components.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. biotium.com [biotium.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Mal-PEG3-C1-NHS Ester
For researchers, scientists, and drug development professionals, achieving an optimal and consistent Drug-to-Antibody Ratio (DAR) is a critical determinant of the efficacy and safety of an Antibody-Drug Conjugate (ADC).[1][2][3] This technical support guide provides troubleshooting advice and answers to frequently asked questions when using Mal-PEG3-C1-NHS ester, a non-cleavable ADC linker, to help you navigate the complexities of ADC conjugation.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?
The ideal DAR for an ADC is a balance between efficacy and safety. While a higher DAR can enhance cytotoxic potency, it may also lead to issues such as increased hydrophobicity, faster clearance, and potential toxicity.[7][8] Conversely, a low DAR might result in diminished antitumor activity.[3] Generally, a DAR value between 2 and 4 is considered optimal for many ADCs, though recent developments have seen successful ADCs with higher DARs, such as Enhertu with a DAR of approximately 8.[1]
Q2: How does the this compound linker work?
This compound is a heterobifunctional crosslinker.[9] It contains two reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., on lysine (B10760008) residues of an antibody) to form stable amide bonds.[9][10]
-
Maleimide: This group reacts with sulfhydryl (thiol) groups (e.g., on a cysteine-containing payload) to form a stable thioether bond.[9][10]
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting ADC in aqueous solutions.[10][11]
Q3: What are the critical parameters to control during the conjugation reaction?
To achieve a consistent DAR, it is crucial to control several reaction parameters:
-
Molar Ratio of Linker to Antibody: This is a primary determinant of the final DAR. Careful control of the stoichiometry is essential.[2]
-
pH: The reaction of the NHS ester with amines is most efficient at a pH between 7.2 and 8.5.[12] The maleimide-thiol reaction is optimal at a pH of 6.5-7.5.[9]
-
Temperature and Reaction Time: These parameters influence the rate and extent of the conjugation reaction.[2]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls, as they will compete with the reaction.[9]
Q4: How can I measure the DAR of my ADC?
Several analytical techniques can be used to determine the DAR:
-
UV/Vis Spectroscopy: This is a simple and convenient method that relies on the different absorbance maxima of the antibody and the drug.[13][14][] However, it only provides an average DAR and can be skewed by the presence of free drug.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard technique for determining the average DAR and drug load distribution for cysteine-conjugated ADCs.[13][14][16] It separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[14][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the DAR distribution by measuring the mass of the different ADC species.[16][17]
Troubleshooting Guide
Below is a table summarizing common issues encountered during ADC conjugation with this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DAR | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it unreactive.[9][12] | Ensure the this compound is stored in a desiccated environment.[9] Equilibrate the reagent to room temperature before opening.[9] Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use.[9][12] |
| Incorrect buffer pH: A pH below 7.2 will protonate the primary amines on the antibody, making them less nucleophilic and reducing reaction efficiency.[12] | Verify and adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[12] | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester. | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer before starting the conjugation.[9][12] | |
| Insufficient molar excess of linker: The ratio of linker to antibody may be too low to achieve the desired DAR. | Increase the molar excess of the this compound in the reaction. The optimal ratio may need to be determined empirically.[12] | |
| High DAR / Aggregation | Excessive molar ratio of linker: A high concentration of the linker can lead to over-conjugation and increased hydrophobicity, causing aggregation. | Reduce the molar excess of the this compound. |
| Hydrophobic payload: Highly hydrophobic drug payloads can contribute to aggregation, especially at high DARs.[18] | Consider using a more hydrophilic linker or modifying the payload to increase its solubility. | |
| Inappropriate buffer conditions: Suboptimal buffer pH or ionic strength can promote protein aggregation. | Optimize the buffer composition, including pH and excipients, to enhance ADC stability. | |
| Inconsistent DAR between batches | Variability in reaction conditions: Minor differences in pH, temperature, reaction time, or reagent concentrations can lead to batch-to-batch variability.[2] | Standardize all reaction parameters and ensure accurate and consistent measurements for each batch. |
| Inconsistent reagent quality: The purity and reactivity of the this compound can vary. | Use high-purity reagents from a reliable supplier. Perform quality control checks on incoming materials. | |
| Antibody heterogeneity: The starting antibody material may have variations in post-translational modifications or purity. | Characterize the starting antibody thoroughly to ensure consistency. |
Experimental Protocols
I. Antibody Preparation for Conjugation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). This can be done using dialysis or a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to the desired level (typically 1-10 mg/mL) using the conjugation buffer.
II. This compound-Drug Conjugation
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.[9]
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mM).[9][12]
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the antibody solution to achieve the desired molar excess.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal reaction time may need to be determined experimentally.
-
-
Purification:
-
Remove the excess, unreacted linker-drug and any free drug using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
III. DAR Analysis by UV/Vis Spectroscopy
This method is suitable if the drug has a distinct UV absorbance peak that is different from the antibody's absorbance at 280 nm.[13][]
-
Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (A_drug).
-
Calculate Concentrations: Use the Beer-Lambert law and the extinction coefficients of the antibody and the drug at both wavelengths to calculate their respective concentrations.
-
Determine DAR: The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[1]
Visualizing the Workflow
Caption: A flowchart illustrating the key steps in the preparation, conjugation, purification, and analysis of an antibody-drug conjugate.
Caption: A decision tree to guide troubleshooting efforts when encountering a low drug-to-antibody ratio in conjugation experiments.
References
- 1. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:2230016-26-7 | Chemsrc [chemsrc.com]
- 6. Mal-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 11. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Improving ADC Conjugation Efficiency
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ADC conjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in achieving high conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low ADC conjugation efficiency?
Low conjugation efficiency, often observed as a low Drug-to-Antibody Ratio (DAR), can stem from several factors. The most common culprits include suboptimal reaction conditions (pH, temperature, reaction time), poor quality or insufficient purity of the antibody or drug-linker, and an inappropriate choice of conjugation chemistry for the specific antibody and payload.[1] Inefficient antibody reduction (for cysteine-based conjugation) or inactivation of the reactive groups on the linker or antibody can also significantly decrease efficiency.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the final ADC product?
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for therapeutic efficacy and safety. Under-conjugation (low DAR) can lead to insufficient potency, while over-conjugation (high DAR) may result in reduced solubility, increased aggregation, faster plasma clearance, and potential immunogenicity.[1] For many ADCs, a DAR of 2-4 is considered optimal.[1][2]
Q3: Which conjugation chemistry is better: lysine-based or cysteine-based?
Both lysine (B10760008) and cysteine-based conjugations have their advantages and disadvantages, and the choice depends on the specific project goals.
-
Lysine Conjugation: Targets the abundant lysine residues on the antibody surface. It is a simpler and more cost-effective method that doesn't require antibody engineering.[3][4] However, it often results in a heterogeneous mixture of ADC species with a wide range of DARs, which can affect the ADC's pharmacokinetic profile.[1][]
-
Cysteine Conjugation: Typically involves the reduction of interchain disulfide bonds to provide a limited number of reactive thiol groups. This method allows for better control over the conjugation site and results in a more homogeneous ADC product with a narrower DAR distribution.[1][3][6] However, it can be more complex, requiring an antibody reduction step that must be carefully controlled to avoid antibody fragmentation.[2]
Q4: My ADC is aggregating during or after conjugation. What can I do?
Aggregation is a common issue, particularly when working with hydrophobic payloads. It can be caused by a high DAR, unfavorable buffer conditions (pH, ionic strength), the use of organic co-solvents, or physical stress like repeated freeze-thaw cycles.[7] To mitigate aggregation, you can:
-
Optimize the DAR to a lower, more soluble level.
-
Screen different formulation buffers, pH, and excipients (e.g., surfactants).[7]
-
Minimize the concentration of organic co-solvents.
-
Immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to identifying and resolving common issues encountered during ADC conjugation.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a primary indicator of inefficient conjugation.
| Potential Cause | Recommended Action & Verification |
| Incomplete Antibody Reduction (Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., DTT, TCEP), temperature, and incubation time. Verification: Use Ellman's assay to quantify the number of free thiols per antibody before proceeding with conjugation.[9] |
| Suboptimal Molar Ratio of Drug-Linker to Antibody | Perform a titration experiment to determine the optimal molar excess of the drug-linker. A 5- to 20-fold molar excess is a common starting point for lysine conjugation, while a smaller excess is often used for cysteine conjugation.[10][11] |
| Incorrect Reaction pH | The optimal pH depends on the conjugation chemistry. For maleimide-thiol reactions (cysteine conjugation), a pH of 6.5-7.5 is recommended. For NHS ester reactions (lysine conjugation), a pH of 7.2-8.5 is typically used.[9][10] Verify and adjust the pH of your reaction buffer. |
| Inactivated Drug-Linker | Use freshly prepared drug-linker solutions. Some linkers are susceptible to hydrolysis. Avoid repeated freeze-thaw cycles of the drug-linker stock. |
| Presence of Interfering Substances in Antibody Buffer | Buffers containing primary amines (e.g., Tris) or nucleophiles (e.g., sodium azide) can compete with the desired reaction.[8] Perform a buffer exchange into a non-interfering buffer like PBS. |
Issue 2: High Percentage of Unconjugated Antibody
This indicates that a significant portion of the antibody is not reacting with the drug-linker.
| Potential Cause | Recommended Action & Verification |
| Insufficient Molar Excess of Drug-Linker | Increase the molar ratio of the drug-linker to the antibody in a stepwise manner to drive the reaction to completion. |
| Low Antibody Concentration | For efficient conjugation, an antibody concentration of at least 1-5 mg/mL is recommended.[9] If your antibody solution is too dilute, consider concentrating it. |
| Suboptimal Reaction Kinetics | Increase the incubation time for the conjugation reaction. For some chemistries, performing the reaction at a lower temperature (e.g., 4°C) for a longer period can improve yield and reduce aggregation.[9][10] |
Issue 3: ADC Aggregation
The formation of high molecular weight species can compromise the safety and efficacy of the ADC.
| Potential Cause | Recommended Action & Verification |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[12] Aim for a lower target DAR by adjusting the molar ratio of the drug-linker. |
| Hydrophobic Nature of the Drug-Linker | Include a co-solvent like DMSO or ethanol (B145695) (typically 5-10% v/v) to improve the solubility of the drug-linker, but be mindful that excessive organic solvent can also promote antibody denaturation and aggregation. |
| Inappropriate Buffer Conditions | Suboptimal pH or low ionic strength can contribute to protein aggregation. Optimize the pH and salt concentration (e.g., 150 mM NaCl) of your formulation buffer.[12] |
| Freeze-Thaw Stress | Aliquot your ADC samples to avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation.[12] |
Quantitative Data Summary
Optimizing reaction parameters is crucial for achieving the desired conjugation efficiency. The following tables provide a summary of how different parameters can affect the outcome of your conjugation reaction.
Table 1: Effect of Reducing Agent (DTT) Concentration on Antibody Thiol Generation (Cysteine Conjugation)
| DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | Approximate Thiols per Antibody |
| 0.1 | 37 | 30 | 0.4 |
| 1.0 | 37 | 30 | 1.2 |
| 5.0 | 37 | 30 | 5.4 |
| 10.0 | 37 | 30 | 7.0 |
| 20.0 | 37 | 30 | 8.0 |
| 50.0 | 37 | 30 | 8.0 |
| 100.0 | 37 | 30 | 8.0 |
| Data adapted from a study on antibody reduction.[13] |
Table 2: Typical Reaction Conditions for Lysine vs. Cysteine Conjugation
| Parameter | Lysine Conjugation (NHS Ester) | Cysteine Conjugation (Maleimide) |
| Molar Ratio (Linker/Drug:Antibody) | 5:1 to 20:1 | 1.5:1 to 5:1 (per free thiol) |
| Reaction Buffer | PBS, pH 7.2-8.0 | PBS with EDTA, pH 6.5-7.5 |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 30-60 min (RT) or 2 hours (4°C) | 1-2 hours (RT) or overnight (4°C) |
| Solvent for Linker/Drug | Anhydrous DMSO or DMF | DMSO |
| These are starting points and may require optimization for specific antibody-drug pairs.[10] |
Experimental Protocols & Workflows
Logical Workflow for Troubleshooting Low Conjugation Efficiency
Caption: A decision tree for troubleshooting low ADC conjugation efficiency.
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol is for verifying the successful reduction of antibody interchain disulfides before cysteine-based conjugation.
Materials:
-
Reduced antibody sample
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer
-
Spectrophotometer and cuvettes
Procedure:
-
For each sample, prepare a blank and a sample cuvette.
-
To both cuvettes, add 1.25 mL of Reaction Buffer and 25 µL of Ellman's Reagent Solution.
-
To the sample cuvette, add a known volume (e.g., 125 µL) of your reduced antibody sample.
-
To the blank cuvette, add the same volume of Reaction Buffer instead of the antibody sample.
-
Mix gently and incubate at room temperature for 15 minutes.
-
Zero the spectrophotometer with the blank cuvette at 412 nm.
-
Measure the absorbance of the sample cuvette at 412 nm.
-
Calculate the concentration of free sulfhydryl groups using the Beer-Lambert law:
-
Concentration (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * path length (cm))
-
The molar extinction coefficient for the TNB²⁻ anion produced in the reaction is 14,150 M⁻¹cm⁻¹.
-
Expected Results: For a fully reduced IgG1 antibody, you should expect to find approximately 8 free thiols per antibody.
Protocol 2: Analysis of ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is used to separate ADC species with different DARs based on their hydrophobicity, allowing for the determination of the average DAR and the distribution of drug-loaded species.
Workflow for HIC Analysis of ADC:
Caption: A typical workflow for HIC analysis of an ADC.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl or Phenyl)
-
HPLC system with a UV detector
-
Buffer A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Buffer B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Buffer A.
-
Dilute the ADC sample in Buffer A.
-
Inject the sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each DAR species to determine their relative abundance and calculate the average DAR.
Expected Results: The chromatogram will show a series of peaks, with unconjugated antibody (DAR0) eluting first, followed by species with increasing DARs, as they are more hydrophobic and bind more strongly to the column.
Protocol 3: SDS-PAGE Analysis of ADC Conjugation
SDS-PAGE is a simple and effective method to visually confirm successful conjugation and assess the integrity of the antibody after the reaction.
Procedure:
-
Prepare samples of the unconjugated antibody, the crude ADC reaction mixture, and the purified ADC.
-
For each sample, prepare two aliquots: one for non-reducing conditions and one for reducing conditions (add a reducing agent like DTT or β-mercaptoethanol).
-
Mix the samples with the appropriate sample loading buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain.
Expected Results:
-
Non-reducing SDS-PAGE: The conjugated antibody bands should show a higher molecular weight (a "shift up") compared to the unconjugated antibody. This confirms the attachment of the drug-linker.
-
Reducing SDS-PAGE: The heavy and light chains of the antibody will be separated. If conjugation occurred on the heavy or light chains, you will see a corresponding shift in the molecular weight of those bands. This can help to identify the location of conjugation.[14]
References
- 1. broadpharm.com [broadpharm.com]
- 2. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 3. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 4. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 6. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aboligo.com [aboligo.com]
Technical Support Center: Quenching Unreacted Maleimide Groups
This guide provides detailed information, troubleshooting advice, and protocols for effectively quenching unreacted maleimide (B117702) groups following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench unreacted maleimide groups after a conjugation reaction?
After conjugating a maleimide-containing reagent to a biomolecule (like a protein or antibody), any excess, unreacted maleimide groups must be deactivated or "quenched". If left unreacted, these groups can cause several issues:
-
Off-Target Reactions: Free maleimides can react with other thiol-containing molecules in downstream applications, such as cysteine residues on other proteins, leading to unintended crosslinking, aggregation, or altered biological activity.
-
Instability and Payload Loss: The bond formed between a maleimide and a thiol (a thiosuccinimide linkage) can be reversible through a process called a retro-Michael reaction.[1][2] This is particularly problematic for antibody-drug conjugates (ADCs), as endogenous thiols like glutathione (B108866) can facilitate the removal of the drug payload from the antibody, leading to off-target toxicity and reduced efficacy.[1][3][4][5] Quenching the reaction stops this process.
Q2: What are the most common reagents used for quenching maleimide reactions?
Excess maleimide groups are typically quenched by adding a small molecule with a free thiol group.[6][7] The quencher reacts with the remaining maleimide, effectively capping it. Common quenching agents include:
Q3: What is the optimal pH for performing the maleimide quenching reaction?
The quenching reaction, like the primary conjugation reaction, is most efficient and specific at a pH between 6.5 and 7.5.[2][6][9] Within this range, the maleimide group shows high selectivity for thiols.[9] At pH values above 7.5, maleimides are more prone to hydrolysis (reaction with water) and can also begin to react with primary amines, such as the side chain of lysine (B10760008) residues, leading to undesirable side products.[2][6][8]
Q4: I use a reducing agent to prepare my protein's thiols for conjugation. Can this interfere with the reaction or the quenching step?
Yes, the choice of reducing agent is critical.
-
Thiol-Containing Reducing Agents: Reagents like DTT and BME contain free thiols and will compete with your biomolecule for reaction with the maleimide.[6] Therefore, they must be completely removed (e.g., via a desalting column) before adding your maleimide reagent.[6]
-
Thiol-Free Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a popular choice because it does not contain a thiol group and generally does not need to be removed.[6] However, it is important to be aware that TCEP can react directly with maleimides to form a stable ylene adduct, which is unreactive toward thiols.[10][11] This side reaction can consume the maleimide reagent and reduce conjugation efficiency.[11] Therefore, using the minimum effective concentration of TCEP and proceeding to the conjugation step promptly after reduction is recommended.
Q5: My conjugate appears to be losing its payload over time. How can I improve the stability of the maleimide-thiol linkage?
The instability you are observing is likely due to the retro-Michael reaction, where the thiosuccinimide linkage reverts, allowing the payload to be transferred to other thiols (a "thiol exchange reaction").[2][5] To significantly improve stability, you can perform a post-conjugation hydrolysis step. By incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0), the thiosuccinimide ring will open to form a stable succinamic acid thioether, which is resistant to thiol exchange.[2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Incomplete Reaction | 1. Hydrolyzed Maleimide: The maleimide reagent was exposed to aqueous buffer for too long before use.[2] 2. Oxidized/Inaccessible Thiols: Cysteine residues on the biomolecule have re-formed disulfide bonds or are sterically hindered.[2] 3. Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[2][6] 4. TCEP Interference: The reducing agent TCEP reacted with your maleimide reagent.[10][11] | 1. Prepare maleimide solutions in a dry, biocompatible organic solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[2] 2. Perform a reduction step with TCEP right before conjugation. Ensure the target cysteine is accessible.[2] 3. Verify the pH of your reaction buffer. 4. Use a minimal excess of TCEP and do not let the reduction reaction proceed for an unnecessarily long time. |
| Conjugate is Unstable / Payload Loss in Plasma | 1. Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to thiol exchange with other molecules like albumin or glutathione.[5] | 1. After the conjugation and quenching steps, perform a ring-hydrolysis step. Adjust the pH to 8.5-9.0 and incubate for 2-4 hours at room temperature or 37°C to form a more stable, ring-opened conjugate.[2][5] Monitor the conversion by mass spectrometry. |
| Unintended Side Products or Aggregation | 1. Reaction with Amines: The reaction pH was too high (>7.5), causing the maleimide to react with lysine residues.[6] 2. Unquenched Maleimides: Excess maleimide was not fully quenched and caused crosslinking during storage or analysis. | 1. Strictly maintain the reaction pH between 6.5 and 7.5. 2. Ensure a sufficient molar excess of the quenching agent is added and allowed to react completely. |
Summary of Common Quenching Agents
The following table summarizes the typical reaction conditions for common maleimide quenching agents.
| Quenching Agent | Typical Final Concentration | Typical Reaction Time | Key Considerations |
| L-Cysteine | 10-50 mM | 15 minutes | A common and effective choice. |
| β-Mercaptoethanol (BME) | 10-50 mM | 15 minutes | Has a strong odor; must be handled in a fume hood. |
| Dithiothreitol (DTT) | 10-50 mM | 15 minutes | Can also be used as a reducing agent, but must be removed before conjugation. |
Data synthesized from protocol recommendations.[8]
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Maleimide
This protocol describes the final step of a conjugation reaction, where excess maleimide is quenched.
-
Prepare Quenching Reagent Stock: Prepare a concentrated stock solution (e.g., 0.5 M to 1 M) of your chosen quenching agent (e.g., L-cysteine) in the same reaction buffer used for conjugation (pH 6.5-7.5).
-
Add Quencher to Reaction: Once the primary conjugation reaction has reached completion, add the quenching agent stock solution to the reaction mixture. The final concentration of the quencher should be in 10-50 mM range, representing a significant molar excess over the initial amount of maleimide reagent used.[8]
-
Incubate: Allow the quenching reaction to proceed for at least 15 minutes at room temperature with gentle stirring or agitation.[8]
-
Purify the Conjugate: After quenching is complete, remove the excess quenching agent and other reaction components from the final conjugate using a suitable method such as a desalting column (size exclusion chromatography) or dialysis.
Protocol 2: Post-Conjugation Hydrolysis for Thiosuccinimide Ring Stabilization
This optional protocol can be performed after quenching to increase the long-term stability of the conjugate.[2][5]
-
Confirm Conjugation and Quenching: Ensure the primary conjugation and subsequent quenching steps are complete. The conjugate can be in a purified or semi-purified state.
-
Adjust pH: Increase the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer) or by careful addition of a dilute base.
-
Incubate for Hydrolysis: Incubate the solution at room temperature or 37°C for 2-4 hours.[2]
-
Monitor Reaction (Optional but Recommended): Monitor the progress of the ring-opening hydrolysis by analyzing aliquots with mass spectrometry. You should observe a mass increase of 18 Da, corresponding to the addition of one water molecule.
-
Re-neutralize and Store: Once hydrolysis is complete, re-neutralize the solution by adjusting the pH back to a physiological range (e.g., 7.0-7.5) for storage or downstream use.[2]
Diagrams and Workflows
Caption: Experimental workflow for maleimide conjugation, quenching, and stabilization.
Caption: Key chemical reactions: quenching and stabilization.
Caption: Troubleshooting flowchart for common maleimide conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: NHS Ester and Maleimide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-hydroxysuccinimide (NHS) ester and maleimide (B117702) conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
NHS Ester Reactions
Q1: What is the optimal buffer and pH for NHS ester reactions with primary amines?
A1: The optimal pH range for NHS ester reactions is typically 7.2 to 8.5.[1] A pH of 8.3-8.5 is often cited as ideal for efficient labeling.[2][3][4][5][6] At lower pH, the primary amines on the target molecule are protonated and less available to react.[1][2][3][4][6] At higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[2][3][4][6][7]
Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers. 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer are common choices.[2][3][4] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][4]
Q2: My NHS ester labeling efficiency is low. What are the possible causes and how can I improve it?
A2: Low labeling efficiency is a common issue that can arise from several factors:
-
Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1] Use a calibrated pH meter to verify.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions. Prepare NHS ester solutions fresh in a dry, water-miscible organic solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[2][3][4] Consider performing the reaction at a lower temperature (4°C) for a longer duration (overnight) to minimize hydrolysis.[8][1]
-
Low Reactant Concentration: The concentration of both the protein and the NHS ester can impact labeling efficiency. A protein concentration of at least 1-10 mg/mL is recommended.[2] Increasing the molar excess of the NHS ester can also improve yields.[2][3]
-
Inactive Reagents: Ensure your NHS ester has been stored properly under dry conditions to prevent degradation.
-
Inaccessible Amine Groups: The primary amines on your target molecule may be sterically hindered or buried within the protein structure, making them inaccessible to the NHS ester.[1]
Q3: How can I stop or "quench" an NHS ester reaction?
A3: To stop the conjugation reaction, you can add a buffer containing primary amines, such as Tris or glycine.[8] These will react with any remaining NHS esters, preventing further labeling of your target molecule.
Maleimide Reactions
Q1: What is the recommended buffer and pH for maleimide reactions with thiols?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[9][10][11][12] Within this range, the reaction is highly selective for sulfhydryl groups.[9][10][11][12] At pH values above 7.5, the maleimide group can start to react with primary amines, and the rate of maleimide hydrolysis also increases.[9][11][12][13][14]
Suitable buffers include PBS, Tris, and HEPES, provided they do not contain thiol compounds.[15][16][17] It is also recommended to degas the buffer to prevent oxidation of thiols to disulfides, which do not react with maleimides.[16][18] Including 5-10 mM EDTA in the buffer can help chelate metal ions that can catalyze thiol oxidation.[19][20]
Q2: My maleimide conjugation is not working. What are some potential reasons?
A2: Several factors can lead to inefficient maleimide conjugation:
-
Oxidized Thiols: The target cysteine residues on your protein may have formed disulfide bonds, which are unreactive towards maleimides.[9][15][16][18] Pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce the disulfide bonds.[9][15] If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent, as it contains a thiol group.[11]
-
Hydrolyzed Maleimide: Maleimides can hydrolyze in aqueous solutions, especially at higher pH.[9][21] Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[15]
-
Incorrect pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[9][10]
-
Presence of Thiols in Buffer: Buffers containing thiol compounds like DTT or β-mercaptoethanol will compete with your target molecule for reaction with the maleimide.[11][15]
Q3: How can I improve the stability of the bond formed in a maleimide reaction?
A3: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate, especially in the presence of other thiols.[9][10][21] To improve stability, you can:
-
Induce Hydrolysis of the Succinimide Ring: After the initial conjugation, adjusting the pH to 8.5-9.0 can promote the hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether.[9][22]
-
Use N-terminal Cysteine: For peptides with an N-terminal cysteine, a stable six-membered thiazine (B8601807) ring can be formed through rearrangement, which is more stable than the initial thioether linkage.[9][23]
Quantitative Data Summary
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7] |
| 7.0 | Ambient | ~7 hours |
| 8.6 | 4 | 10 minutes[7] |
| 9.0 | Ambient | minutes |
Table 2: Recommended Buffer Conditions for NHS Ester and Maleimide Reactions
| Reaction | Recommended Buffers | Optimal pH Range | Incompatible Buffer Components |
| NHS Ester | Phosphate, Bicarbonate, HEPES, Borate | 7.2 - 8.5[1] (Optimal: 8.3-8.5[2][3][4][5][6]) | Primary amines (e.g., Tris, Glycine)[1][4] |
| Maleimide | PBS, Tris, HEPES[15][16][17] | 6.5 - 7.5[9][10][11][12] | Thiols (e.g., DTT, β-mercaptoethanol)[11][15] |
Experimental Protocols
General Protocol for NHS Ester Labeling of a Protein
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[2]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a high concentration (e.g., 10 mg/mL).[2][3][4]
-
Reaction: Add the NHS ester stock solution to the protein solution. A molar excess of 8-10 fold of the NHS ester to the protein is a common starting point.[2][3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[2][4]
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[2][4]
General Protocol for Maleimide Labeling of a Thiol-Containing Protein
-
Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds, dissolve it in a degassed buffer (e.g., PBS, pH 7.2) and add a 10-100 fold molar excess of TCEP.[9] Incubate for 20-30 minutes at room temperature.[9]
-
Prepare Protein Solution: Ensure the protein is in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[16][18]
-
Prepare Maleimide Stock Solution: Freshly prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[15][18]
-
Reaction: Add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide is a typical starting point.[15][18]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[15]
-
Quenching (Optional): To stop the reaction, a small molecule containing a free thiol, such as cysteine or β-mercaptoethanol, can be added.[19]
-
Purification: Purify the conjugate from unreacted maleimide and other small molecules using a desalting column or dialysis.
Visualizations
Caption: Reaction mechanism of an NHS ester with a primary amine and the competing hydrolysis reaction.
Caption: General experimental workflow for maleimide conjugation to a thiol-containing protein.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fluidic.com [fluidic.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. biotium.com [biotium.com]
- 18. resources.tocris.com [resources.tocris.com]
- 19. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. bachem.com [bachem.com]
Technical Support Center: Instability of Maleimide-Cysteine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of maleimide-cysteine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-cysteine conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a cysteine thiol is primarily due to two competing chemical reactions[1]:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to the dissociation of the conjugate back into the maleimide and the thiol. This deconjugation can result in the transfer of the maleimide-linked payload to other free thiols in the solution, such as glutathione (B108866) or albumin in a biological environment. This "thiol exchange" can lead to off-target effects and reduced efficacy of the intended conjugate.[1][2][3]
-
Hydrolysis: The succinimide (B58015) ring of the maleimide-thiol adduct is susceptible to hydrolysis, which is an irreversible reaction that opens the ring to form a stable succinamic acid thioether.[2][4] While this process can prevent the retro-Michael reaction and stabilize the conjugate, it results in two isomeric products, which can introduce heterogeneity into the final product.[1]
Q2: How does pH affect the stability of maleimide-cysteine conjugates?
A2: pH is a critical factor in both the conjugation reaction and the subsequent stability of the adduct[1][5]:
-
Conjugation (pH 6.5-7.5): The reaction between a maleimide and a thiol is most efficient and specific in this pH range.[6] Below pH 6.5, the thiol is protonated and less nucleophilic, slowing down the reaction.[5] Above pH 7.5, maleimides can react with primary amines (like lysine (B10760008) residues), and the maleimide group itself is more prone to hydrolysis, reducing the efficiency of the desired thiol conjugation.[5][6]
-
Post-Conjugation Stability:
-
Acidic Conditions (pH < 6.5): The conjugate is generally more stable against both retro-Michael reaction and hydrolysis.
-
Neutral to Slightly Basic Conditions (pH 7.0-8.5): In this range, the retro-Michael reaction can occur, leading to potential deconjugation. Hydrolysis of the succinimide ring is also accelerated as the pH increases.[7]
-
Basic Conditions (pH > 8.5): Hydrolysis of the succinimide ring is significantly accelerated, which can be a deliberate strategy to create a more stable, albeit heterogeneous, product that is resistant to the retro-Michael reaction.[1]
-
Q3: What is the retro-Michael reaction and why is it a concern?
A3: The retro-Michael reaction is the reverse of the initial conjugation reaction, where the bond between the sulfur of the cysteine and the maleimide ring breaks, releasing the original maleimide-functionalized molecule and the free thiol.[1][8] This is a significant concern, especially for therapeutic molecules like antibody-drug conjugates (ADCs), because the released drug-linker can then react with other biological thiols, such as glutathione or serum albumin.[1][9] This can lead to a loss of the therapeutic payload from its targeting antibody, reducing its efficacy and potentially causing off-target toxicity.[1]
Q4: Can the instability of maleimide-cysteine conjugates be beneficial?
A4: While often viewed as a drawback, the inherent instability can be leveraged in certain applications. The retro-Michael reaction, for instance, can be exploited for the controlled release of drugs in environments with high concentrations of thiols, such as the intracellular space.[10] Additionally, inducing the hydrolysis of the succinimide ring post-conjugation is a common strategy to create a stable final product that is no longer susceptible to deconjugation via the retro-Michael reaction.[4][11]
Q5: What are "Next-Generation Maleimides" (NGMs) and how do they improve stability?
A5: Next-generation maleimides are modified maleimide reagents designed to overcome the stability issues of traditional maleimides.[12][13] These include:
-
Self-Hydrolyzing Maleimides: These are engineered with N-substituents that accelerate the hydrolysis of the thiosuccinimide ring after conjugation.[14] For example, N-aryl maleimides hydrolyze significantly faster than N-alkyl maleimides, leading to a more stable conjugate.[14]
-
Disulfide Rebridging Maleimides: Reagents like dibromomaleimides (DBM) and dithiomaleimides (DTM) can react with the two thiols from a reduced disulfide bond, re-forming a stable bridge and attaching a payload simultaneously.[13][15] This approach maintains the structural integrity of the protein.[13]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Maleimide Reagent | Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use immediately.[1] Avoid storing maleimide solutions in aqueous buffers for extended periods. |
| Incorrect pH of Reaction Buffer | Ensure the reaction buffer pH is strictly between 6.5 and 7.5 using a non-nucleophilic buffer like phosphate (B84403) or HEPES.[1][5] |
| Presence of Competing Thiols | Ensure that thiol-containing reducing agents like DTT or β-mercaptoethanol are removed before adding the maleimide reagent.[6] TCEP is a non-thiol reducing agent and does not need to be removed.[6] |
| Oxidation of Cysteine Residues | Perform the conjugation reaction in a degassed buffer and consider flushing vials with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols to disulfides. The addition of a small amount of a non-thiol reducing agent like TCEP can help maintain the reduced state of the cysteine.[5] |
| Insufficient Molar Excess of Maleimide | Increase the molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion, especially if the protein concentration is low.[1] |
Problem 2: Deconjugation of the Payload During Storage or in Plasma
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | This is the most likely cause of payload loss.[1] The thiosuccinimide bond is reversible and can exchange with other thiols. |
| Confirm with Mass Spectrometry: Use LC-MS to analyze the sample for the presence of the payload conjugated to other thiols, such as albumin in plasma samples.[1] | |
| Induce Hydrolysis: After the conjugation reaction and purification, intentionally hydrolyze the succinimide ring by incubating the conjugate in a slightly basic buffer (e.g., pH 8.0-8.5) for a controlled period (e.g., 2-4 hours at 25°C).[1] This will form the more stable, ring-opened succinamic acid thioether. | |
| Use a Next-Generation Maleimide: Consider using a self-hydrolyzing maleimide (e.g., N-aryl maleimide) or a disulfide rebridging maleimide for a more stable linkage.[16] | |
| Incorrect Storage Conditions | Store purified conjugates at 4°C for short-term storage or at -80°C with a cryoprotectant like glycerol (B35011) for long-term storage to minimize degradation.[1] Ensure the storage buffer has a pH between 6.5 and 7.0.[1] |
Problem 3: Increased Heterogeneity of the Conjugate Over Time
| Possible Cause | Troubleshooting Steps |
| Partial Hydrolysis of the Succinimide Ring | The hydrolysis of the thiosuccinimide ring creates two stable isomers, which can appear as multiple peaks on analytical chromatography (e.g., HPLC).[1] |
| Analyze by Mass Spectrometry: Confirm that the different species have the same mass, which is indicative of isomerization. | |
| Drive Hydrolysis to Completion: If a stable but heterogeneous product is acceptable, drive the hydrolysis reaction to completion by incubating at a slightly basic pH (e.g., 8.0-8.5) until no further changes are observed by HPLC.[1] | |
| Optimize Storage: Store the conjugate at a slightly acidic pH (6.5) and low temperature (4°C or -80°C) to slow down the rate of hydrolysis if a homogeneous, unhydrolyzed product is desired for a short period.[1] |
Data Presentation
Table 1: Half-life (t½) of Thiosuccinimide Adducts Undergoing Thiol Exchange (Retro-Michael Reaction)
| Maleimide Adduct | Thiol Competitor | pH | Temperature (°C) | Half-life (t½) |
| N-ethylmaleimide-4-mercaptophenylacetic acid | Glutathione | 7.4 | 37 | ~20-80 hours[10] |
| N-ethylmaleimide-N-acetylcysteine | Glutathione | 7.4 | 37 | ~20-80 hours[10] |
| N-phenylmaleimide-4-mercaptophenylacetic acid | Glutathione | 7.4 | 37 | 3.1 hours[17] |
| N-aminoethylmaleimide-4-mercaptophenylacetic acid | Glutathione | 7.4 | 37 | 18 hours[17] |
Table 2: Half-life (t½) of Thiosuccinimide Adducts Undergoing Hydrolysis
| Maleimide Adduct | pH | Temperature (°C) | Half-life (t½) | | :--- | :--- | :-: | :--- | :--- | | N-alkyl thiosuccinimide | 7.4 | 37 | 27 hours[14] | | N-aryl thiosuccinimide | 7.4 | 37 | 1.5 hours[14] | | N-fluorophenyl thiosuccinimide | 7.4 | 37 | 0.7 hours[14] | | N-aminoethylmaleimide conjugate | 7.0 | Room Temp | 3.6 hours[14] | | o-aminoethyl-phenylmaleimide conjugate | 7.0 | Room Temp | < 2 hours (complete hydrolysis)[14] |
Experimental Protocols
Protocol 1: General Maleimide-Cysteine Conjugation
This protocol describes a general method for conjugating a maleimide-functionalized molecule to a cysteine-containing protein.
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).[5]
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized reagent in a dry, aprotic organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.[1]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a low molecular weight thiol such as N-acetylcysteine or β-mercaptoethanol to a final concentration of 1-10 mM to quench any unreacted maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess maleimide reagent and quenching agent by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[18]
-
Protocol 2: Assessing Conjugate Stability by RP-HPLC
This protocol provides a method to monitor the stability of a maleimide-cysteine conjugate against retro-Michael reaction and hydrolysis over time.
-
Materials:
-
Purified maleimide-cysteine conjugate
-
Incubation buffers (e.g., 100 mM phosphate buffer at pH 6.5, 7.4, and 8.5)
-
Glutathione (GSH) stock solution (for thiol exchange studies)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)
-
RP-HPLC system with a C18 column
-
-
Procedure:
-
Sample Preparation: Prepare solutions of the conjugate at a known concentration (e.g., 1 mg/mL) in the different incubation buffers. For thiol exchange studies, add GSH to a final concentration of 1-5 mM.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.
-
Quenching: Immediately stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. The intact conjugate, the deconjugated protein, and the hydrolyzed products will typically have different retention times.[19]
-
Data Analysis: Integrate the peak areas for each species at each time point to determine the rate of degradation or hydrolysis.
-
Visualizations
Caption: Competing instability pathways for maleimide-thiol conjugates.
Caption: Experimental workflow for assessing conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Bioconjugation with NHS Esters
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation reactions?
A1: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1] A slightly alkaline pH is necessary to ensure that the target primary amine is deprotonated and therefore nucleophilic. However, at a pH above 8.5 to 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lower the yield.[1][2][3] The ideal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the hydrolysis of the NHS ester.[4]
Q2: Which buffers should I use for NHS ester bioconjugation?
A2: Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are commonly used for NHS ester reactions.[1] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the NHS ester.[1][2] While some protocols mention that Tris can sometimes be used due to the low affinity of its primary amine, it is generally not recommended.[2][3]
Q3: My NHS ester reagent is not dissolving in my aqueous reaction buffer. What should I do?
A3: Many non-sulfonated NHS esters have poor water solubility.[1] In such cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][3][5] This stock solution can then be added to the aqueous solution of the biomolecule. Ensure the final concentration of the organic solvent is low (typically 0.5% to 10%) to avoid denaturation of the protein.[1] It is crucial to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurity can react with the NHS ester.[2]
Q4: How should I store my NHS ester reagents?
A4: NHS esters are sensitive to moisture and should be stored desiccated.[6][7] To prevent condensation, allow the reagent vial to equilibrate to room temperature before opening.[6][7] For long-term storage, keeping the reagent at -20°C is recommended.[3] Stock solutions of NHS esters in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C.[2][3] Aqueous solutions of NHS esters are not stable and should be used immediately.[2]
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Step |
| Hydrolysis of NHS Ester | Prepare fresh NHS ester stock solution in anhydrous DMSO or DMF immediately before use. Avoid delays between dissolving the NHS ester and adding it to the protein solution. Ensure the reaction pH is not too high (ideally between 7.2 and 8.5). |
| Incorrect Buffer Composition | Ensure the reaction buffer does not contain primary amines (e.g., Tris). Switch to a non-amine-containing buffer such as phosphate, bicarbonate, or borate buffer. |
| Inactive NHS Ester Reagent | The NHS ester may have hydrolyzed due to improper storage. Use a fresh vial of the reagent. The activity of the NHS ester can be checked by measuring the absorbance of the NHS byproduct at 260-280 nm after intentional hydrolysis with a base.[1][6] |
| Protonated Amine Groups | The reaction pH might be too low, causing the primary amines on the biomolecule to be protonated and non-nucleophilic. Increase the pH of the reaction buffer to the optimal range of 7.2-8.5. |
| Insufficient Molar Excess of NHS Ester | Increase the molar ratio of the NHS ester to the biomolecule. An empirical starting point for mono-labeling is often an 8-fold molar excess.[2] However, this may require optimization depending on the protein and the specific NHS ester. |
Problem 2: Protein Aggregation or Precipitation During/After Conjugation
| Potential Cause | Troubleshooting Step |
| High Concentration of Organic Solvent | If using an organic solvent to dissolve the NHS ester, ensure the final concentration in the reaction mixture is as low as possible (ideally <10%). |
| Over-labeling of the Protein | Excessive modification of surface lysines can alter the protein's charge and lead to aggregation. Reduce the molar excess of the NHS ester or decrease the reaction time. |
| Suboptimal Buffer Conditions | Ensure the buffer composition and pH are suitable for maintaining the stability of your specific protein. |
Quantitative Data
The stability of NHS esters is highly dependent on the pH of the aqueous solution. The rate of hydrolysis, a competing reaction to the desired amidation, increases significantly with higher pH.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][8] |
| 7.0 | Room Temperature | ~7 hours[7] |
| 8.0 | Room Temperature | ~1 hour[9] |
| 8.5 | Room Temperature | 10-20 minutes[10] |
| 8.6 | 4 | 10 minutes[1][8] |
| 9.0 | Room Temperature | minutes[7] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). This can be achieved by dialysis or using a desalting column. The optimal protein concentration is typically 1-10 mg/mL.[2]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[2][5]
-
Calculate Molar Excess: Determine the desired molar excess of the NHS ester. For many applications, a 5- to 20-fold molar excess is a good starting point.
-
Conjugation Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to overnight.[1] The optimal time may need to be determined empirically.
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[1][9]
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[2]
Visualizations
Caption: NHS ester bioconjugation reaction with a primary amine.
Caption: Competing hydrolysis of an NHS ester in aqueous solution.
Caption: General experimental workflow for NHS ester bioconjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Antibody-Drug Conjugate (ADC) Construction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the construction of antibody-drug conjugates (ADCs). The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of ADC development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the construction of ADCs?
A1: The construction of ADCs is a multi-faceted process with several critical challenges.[1][2] Key difficulties include:
-
Heterogeneity of the final product: Achieving a uniform drug-to-antibody ratio (DAR) and consistent conjugation at specific sites on the antibody is a primary challenge.[3]
-
Linker stability: The linker must be stable enough to prevent premature drug release in systemic circulation, yet efficiently cleavable to release the payload within the target cancer cell.[4]
-
Payload selection and solubility: The cytotoxic payload must be highly potent, but its hydrophobicity can lead to aggregation and manufacturing difficulties.[4][5][6]
-
Aggregation: The conjugation process, particularly with hydrophobic payloads, can induce the formation of ADC aggregates, which can impact efficacy, stability, and safety.[5][7][8]
-
Purification: Removing unconjugated antibodies, free payload-linker, and aggregates from the final ADC product is a significant purification challenge.[9][10]
-
Analytical Characterization: The complexity and heterogeneity of ADCs require a suite of sophisticated analytical techniques to ensure quality, consistency, and stability.[11][12][13]
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute (CQA)?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window.[14][15]
-
Efficacy: A higher DAR generally leads to increased potency as more cytotoxic payload is delivered to the target cell. However, an excessively high DAR may not always translate to better efficacy and can be limited by the number of available antigens on cancer cells.[15]
-
Toxicity: Increased DAR is often associated with higher systemic toxicity due to the premature release of the payload or off-target uptake.[3][15]
-
Pharmacokinetics (PK): ADCs with a high DAR (typically >4) tend to be more hydrophobic, leading to faster clearance from circulation and a reduced half-life.[15]
-
Aggregation: Higher DAR values can increase the propensity for aggregation due to the hydrophobic nature of many payloads.[6][7]
An optimal DAR balances efficacy and safety, and it must be empirically determined for each ADC.[6][15]
Q3: What causes ADC aggregation and how can it be minimized?
A3: ADC aggregation is a significant issue that can occur at all stages of development, manufacturing, and storage.[7] The primary causes include:
-
Hydrophobicity of the payload-linker: Many cytotoxic payloads are hydrophobic, and their conjugation to the antibody surface can lead to the formation of aggregates to minimize exposure to the aqueous environment.[5]
-
Conjugation process conditions: Factors such as pH, temperature, and the use of organic solvents during conjugation can denature the antibody and promote aggregation.[5][16]
-
Storage and handling: Improper storage conditions, such as freeze-thaw cycles, exposure to light, and shaking, can induce aggregation.[5][7]
Strategies to mitigate aggregation include:
-
Site-specific conjugation: This can lead to more homogeneous ADCs with a consistent DAR, which may reduce aggregation.[17]
-
Linker engineering: Incorporating hydrophilic linkers can help to offset the hydrophobicity of the payload.[14]
-
Formulation optimization: Using stabilizing excipients in the formulation can help prevent aggregation.
-
Process optimization: Careful control of conjugation reaction conditions is crucial. Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the molecules physically separate.[16]
Troubleshooting Guides
Inconsistent Drug-to-Antibody Ratio (DAR)
Problem: Significant batch-to-batch variability in the average DAR.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reagent Concentration | 1. Re-quantify the concentration of the antibody, linker, and payload solutions before each conjugation reaction. 2. Use freshly prepared solutions. |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | 1. Optimize the concentration of the reducing agent (e.g., TCEP). 2. Control the reaction time and temperature for the reduction step precisely.[15] |
| Variable Reaction Conditions | 1. Strictly control the pH, temperature, and incubation time of the conjugation reaction.[14] 2. Ensure efficient and consistent mixing. |
| Linker-Payload Instability | 1. Assess the stability of the linker-payload in the reaction buffer. 2. Consider using a more stable linker chemistry. |
Logical Workflow for Troubleshooting Inconsistent DAR
Caption: Troubleshooting workflow for inconsistent Drug-to-Antibody Ratio (DAR).
High Levels of Aggregation
Problem: Presence of high molecular weight species (aggregates) in the final ADC product, detected by Size Exclusion Chromatography (SEC).
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Payload/Linker | 1. Evaluate the use of a more hydrophilic linker.[14] 2. Optimize the DAR to the lowest effective level to reduce overall hydrophobicity.[6] |
| Harsh Conjugation Conditions | 1. Screen different buffer conditions (pH, ionic strength) for the conjugation reaction. 2. Reduce the concentration of organic co-solvents. 3. Consider lowering the reaction temperature.[7] |
| Suboptimal Formulation | 1. Screen different formulation buffers and excipients (e.g., surfactants, sugars) to improve ADC stability. |
| Inefficient Purification | 1. Optimize the purification method (e.g., SEC, HIC) to effectively remove aggregates. |
Experimental Workflow for ADC Aggregation Analysis
Caption: Workflow for the analysis of ADC aggregation.
Inefficient Purification
Problem: Difficulty in removing unconjugated antibody, free drug-linker, or aggregates from the ADC product.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatography Method | 1. For free drug removal: Optimize Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) parameters (e.g., membrane cutoff, buffer exchange volumes).[18][19] 2. For aggregate removal: Develop a Hydrophobic Interaction Chromatography (HIC) or Cation-Exchange Chromatography (CEX) step. |
| Co-elution of Species | 1. Adjust the gradient slope, mobile phase composition, or pH in the chromatographic method to improve resolution. |
| Product Instability During Purification | 1. Evaluate the stability of the ADC under the purification conditions. 2. Minimize processing times and maintain a controlled temperature. |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)-HPLC
This protocol outlines a general method for determining the average DAR of a cysteine-linked ADC.
1. Materials and Reagents:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
ADC sample (~1 mg/mL in PBS)
2. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-3 min: 0% B
-
3-28 min: 0-100% B (linear gradient)
-
28-30 min: 100% B
-
30-32 min: 100-0% B
-
32-35 min: 0% B (re-equilibration)
-
3. Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The peak with the earliest retention time corresponds to the unconjugated antibody (DAR0), and subsequent peaks represent increasing DAR values.[6]
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Table 1: Example HIC Data for DAR Calculation
| DAR Species | Retention Time (min) | Peak Area |
| DAR0 | 10.5 | 150,000 |
| DAR2 | 15.2 | 450,000 |
| DAR4 | 18.9 | 800,000 |
| DAR6 | 21.5 | 200,000 |
| DAR8 | 23.8 | 50,000 |
| Average DAR | 3.9 |
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)-HPLC
This protocol provides a method for quantifying high molecular weight species (aggregates) in an ADC sample.
1. Materials and Reagents:
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å)[20]
-
HPLC system with a UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
ADC sample (~1 mg/mL in mobile phase)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: 280 nm
-
Injection Volume: 15 µL
-
Run Time: 20 minutes (isocratic)
3. Data Analysis:
-
Identify and integrate the peaks corresponding to the high molecular weight (HMW) aggregates, the monomer, and any low molecular weight (LMW) fragments.
-
Calculate the percentage of aggregate using the following formula: % Aggregate = (Peak Area of Aggregates / Total Peak Area of all species) * 100
Signaling Pathway Visualization
While ADCs do not directly engage in signaling pathways in the same way as some biologics, their mechanism of action relies on intracellular trafficking and payload release.
ADC Internalization and Payload Release Pathway
Caption: General pathway of ADC internalization, trafficking, and payload release.
References
- 1. veranova.com [veranova.com]
- 2. Challenges and best practices for developing Antibody-Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Breaking Barriers in Antibody-Drug Conjugates (ADCs) Development [mabion.eu]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. leukocare.com [leukocare.com]
- 18. lonza.com [lonza.com]
- 19. adcreview.com [adcreview.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Handling and Storing Moisture-Sensitive NHS Esters
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for the effective handling and storage of moisture-sensitive N-Hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause NHS esters to lose reactivity?
A1: The primary factor is hydrolysis, a chemical reaction where water molecules cleave the ester bond, rendering the NHS ester inactive and unable to react with primary amines.[1][2] This process is accelerated by moisture in the air, residual water in solvents, and alkaline pH conditions.[3][4]
Q2: How should I store NHS esters in their solid form?
A2: Solid NHS esters should be stored in a tightly sealed vial, preferably under an inert gas like argon or nitrogen, and placed in a desiccator to minimize exposure to moisture.[3][5] For long-term storage, temperatures of -20°C to -80°C are recommended.[6] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[3][5]
Q3: Can I prepare stock solutions of NHS esters? If so, how should they be stored?
A3: Stock solutions should only be prepared in high-quality, anhydrous (water-free) organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7] It is highly recommended to use fresh, anhydrous solvent and to store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture introduction.[3][8] Stock solutions in anhydrous DMF may be stored for 1-2 months at -20°C.[9] Aqueous solutions of NHS esters are highly unstable and should be used immediately.[9]
Q4: Which buffers are compatible with NHS ester reactions?
A4: Buffers free of primary amines are essential.[10] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and carbonate/bicarbonate buffers.[1] The optimal pH for the reaction is typically between 7.2 and 8.5.[10][11] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[5][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling/Conjugation Efficiency | Hydrolysis of NHS Ester: The reagent was exposed to moisture before or during the reaction. | Store and handle the solid NHS ester and its solutions under anhydrous conditions. Prepare solutions immediately before use.[5] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[10] |
| Incorrect Buffer pH: The pH is too low, leading to protonation of primary amines, or too high, accelerating hydrolysis. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[10] | |
| Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or sample contains primary amines. | Perform a buffer exchange to an amine-free buffer like PBS or HEPES prior to the reaction.[5] | |
| Insufficient Molar Excess: The concentration of the NHS ester is too low relative to the target molecule. | Increase the molar excess of the NHS ester. Optimization may be required for each specific protein.[10][12] | |
| Protein Precipitation During/After Labeling | Over-labeling: Excessive modification of the protein alters its net charge and solubility. | Reduce the molar excess of the NHS ester, decrease the reaction time, or lower the reaction temperature.[12][13] |
| Low Protein Solubility: The protein is inherently unstable under the reaction conditions. | Perform the reaction at a lower protein concentration or add solubility-enhancing agents that are compatible with the reaction.[12] | |
| Inconsistent Results Between Experiments | Variable Reagent Activity: The NHS ester has degraded to varying extents between uses. | Aliquot the solid NHS ester or stock solutions to ensure consistent reactivity for each experiment. Avoid using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles.[3] |
| Inaccurate Quantitation: Concentrations of the protein and NHS ester solution are not precise. | Ensure accurate and consistent measurement of all components before initiating the reaction.[12] |
Quantitative Data
Table 1: Stability of NHS Esters in Aqueous Solution
This table illustrates the significant impact of pH and temperature on the rate of NHS ester hydrolysis, presented as the half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][14] |
| 8.0 | 4 | ~1-2 hours (interpolated) |
| 8.5 | Room Temperature | Minutes[10] |
| 8.6 | 4 | 10 minutes[1][14] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester to a protein. Optimization is often necessary for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester labeling reagent.
-
Anhydrous DMSO or DMF.[9]
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[9]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[10]
-
Desalting column for purification.[12]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[10] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[12]
-
Perform the Labeling Reaction:
-
While gently stirring or vortexing, add a calculated molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%.[5]
-
Incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C.[1] If the label is light-sensitive, protect the reaction from light.[12]
-
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[12] Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[12]
-
Characterize and Store: Determine the degree of labeling (DOL) using spectrophotometry. Store the purified conjugate at 4°C for short-term or at -20°C to -80°C in single-use aliquots for long-term storage.[8]
Protocol 2: Quality Control Assay for NHS Ester Reactivity
This assay can be used to determine if an NHS ester reagent has been compromised by hydrolysis.[2]
Materials:
-
NHS ester reagent (1-2 mg).
-
Amine-free buffer (e.g., phosphate (B84403) buffer).
-
0.5-1.0 N NaOH.[2]
-
Spectrophotometer and quartz cuvettes.
Procedure:
-
Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. For water-insoluble esters, first dissolve in 0.25 mL of DMSO or DMF and then add 2 mL of buffer.[2]
-
Prepare a control tube with the same buffer and solvent composition.
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the initial absorbance (A_initial) of the NHS ester solution at 260 nm.
-
Add a small volume (e.g., 10-20 µL) of 0.5-1.0 N NaOH to the NHS ester solution to induce complete hydrolysis of the remaining active ester.
-
Immediately measure the final absorbance (A_final) at 260 nm.
Interpretation:
-
If A_final > A_initial , the reagent is active, as the base-induced hydrolysis released additional NHS, which absorbs at 260 nm.[2]
-
If A_final ≈ A_initial , the reagent is largely inactive and has likely been compromised by moisture.[2]
Visualizations
Caption: Competing reaction pathways for an NHS ester.
Caption: Standard workflow for NHS ester protein conjugation.
Caption: Troubleshooting logic for low NHS ester conjugation efficiency.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. covachem.com [covachem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Retro-Michael Reaction in Maleimide Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maleimide (B117702) conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the retro-Michael reaction and conjugate stability.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a concern for my maleimide conjugates?
A1: The retro-Michael reaction is the reversal of the initial Michael addition used to form the bond between a maleimide and a thiol (e.g., from a cysteine residue on a protein).[1] This reversal breaks the thioether bond, leading to deconjugation of your payload (e.g., a drug, dye, or PEG chain).[2] In a biological environment, the released maleimide can then react with other abundant thiols, such as glutathione (B108866) or albumin, leading to off-target effects and a loss of therapeutic efficacy for antibody-drug conjugates (ADCs).[3][4]
Q2: What are the primary factors that influence the stability of a maleimide-thiol linkage?
A2: The stability of the thiosuccinimide linkage is primarily governed by a competition between two processes: the retro-Michael reaction (deconjugation) and hydrolysis of the succinimide (B58015) ring (stabilization).[1] Several factors influence this balance:
-
pH: The conjugation reaction is most efficient at a pH of 6.5-7.5.[4][5] Post-conjugation, a higher pH (above 7.5) accelerates the hydrolysis of the thiosuccinimide ring, which can be a strategy to stabilize the conjugate.[4]
-
N-substituent on the maleimide: The chemical nature of the group attached to the nitrogen of the maleimide ring significantly impacts stability. Electron-withdrawing groups on the N-substituent can accelerate the stabilizing hydrolysis reaction.[6][7] For instance, N-aryl maleimides hydrolyze faster than N-alkyl maleimides.[8]
-
Local Microenvironment: The chemical environment surrounding the linkage on the protein can influence stability. For example, positively charged residues near the conjugation site can promote rapid hydrolysis of the thiosuccinimide ring, thereby stabilizing the conjugate.[2][8]
-
Thiol pKa: The pKa of the thiol that forms the conjugate can affect the stability of the resulting thioether bond.[6][9]
Q3: How can I detect if my maleimide conjugate is undergoing the retro-Michael reaction?
A3: Several analytical techniques can be employed to detect and quantify the retro-Michael reaction and subsequent thiol exchange:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful method to separate and identify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.[1]
-
Affinity Capture LC-MS: This method is particularly useful for analyzing ADCs in biological matrices. It allows for the characterization of in-vivo biotransformations, including maleimide exchange and loss of payload.[10][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the distribution of drug-to-antibody ratios (DAR) in a sample, which can change as a result of deconjugation.[11]
Troubleshooting Guides
Problem 1: My conjugate is losing its payload upon incubation in plasma or a thiol-containing buffer.
-
Possible Cause: This is a strong indication that the retro-Michael reaction is occurring, leading to thiol exchange with components in the plasma like albumin or glutathione.[3][4]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to analyze your sample and identify the payload conjugated to other thiols present in your incubation medium.[1]
-
Promote Hydrolysis: Before in-vivo use or long-term storage, consider a controlled hydrolysis step. Incubating the conjugate at a slightly basic pH (e.g., pH 8.5) for a few hours can promote the opening of the thiosuccinimide ring, forming a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[4][7]
-
Re-evaluate Linker Chemistry: If instability persists, explore alternative conjugation strategies. This could involve using "self-hydrolyzing" maleimides, which are designed to rapidly hydrolyze after conjugation, or employing entirely different linker technologies that are not susceptible to the retro-Michael reaction.[1][12]
-
Problem 2: I observe increasing heterogeneity (e.g., multiple peaks on HPLC) and loss of activity of my conjugate during storage.
-
Possible Cause: You are likely observing a combination of the retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation and loss of activity, while hydrolysis of the succinimide ring can create two stable isomeric products, resulting in analytical heterogeneity.[4]
-
Troubleshooting Steps:
-
Optimize Storage Buffer: Ensure the pH of your storage buffer is in the optimal range of 6.5-7.0 to minimize both reactions.[4]
-
Controlled Hydrolysis: To create a more homogeneous and stable product, you can intentionally drive the hydrolysis to completion by incubating at a pH of 8.5, as mentioned above. This will result in a stable, ring-opened product, although it will exist as two isomers.[4]
-
Alternative Maleimides: Consider using maleimide derivatives designed for enhanced stability, such as those that undergo transcyclization to form a more stable ring structure.[13][14]
-
Data Summary
The stability of maleimide conjugates is highly dependent on their structure and the conditions to which they are exposed. The following tables summarize key quantitative data from the literature.
Table 1: Half-life of Conversion for N-Substituted Maleimide Conjugates with Glutathione [6]
| N-Substituted Maleimide | Conjugated Thiol (pKa) | Half-life of Conversion (hours) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (6.6) | 18 |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (6.6) | 3.1 |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (6.6) | - |
| N-ethyl maleimide (NEM) | 4-mercaptohydrocinnamic acid (7.0) | 258 |
| N-phenyl maleimide (NPM) | 4-mercaptohydrocinnamic acid (7.0) | 3.6 |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (9.5) | - |
Table 2: Stability of Maleimide Conjugates in the Presence of β-mercaptoethanol or Mouse Serum [8]
| Maleimide Type | Incubation Condition | Conjugation Retained (%) | Time (hours) |
| N-aryl maleimides | PBS with β-mercaptoethanol | 90-100 | 200 |
| N-alkyl maleimides | PBS with β-mercaptoethanol | 30-40 | 200 |
| N-aryl maleimides | Mouse serum | 90-100 | 200 |
| N-alkyl maleimides | Mouse serum | 30-40 | 200 |
Experimental Protocols
Protocol 1: Assessing Conjugate Stability in the Presence of Glutathione [1]
This protocol outlines a general method to assess the stability of a maleimide conjugate against thiol-mediated deconjugation.
-
Materials:
-
Maleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
-
-
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the conjugate at a final concentration of 50 µM in PBS (pH 7.4).
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
Initiate the stability study by adding GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.
-
Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics.
-
Protocol 2: Evaluating the Rate of Hydrolysis of the Thiosuccinimide Ring [1]
This protocol is designed to measure the rate of the stabilizing hydrolysis reaction.
-
Materials:
-
Maleimide conjugate of interest
-
Phosphate (B84403) buffers at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
HPLC-MS system
-
Incubator at 37°C
-
-
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent.
-
Prepare separate solutions of the conjugate at a final concentration of 50 µM in each of the different pH phosphate buffers.
-
Incubate the solutions at 37°C.
-
At various time points, take aliquots and analyze by HPLC-MS.
-
Monitor the disappearance of the peak corresponding to the intact (unhydrolyzed) conjugate and the appearance of the peak(s) for the hydrolyzed, ring-opened product.
-
Calculate the rate of hydrolysis at each pH by plotting the concentration of the unhydrolyzed conjugate over time.
-
Visualizations
Caption: Competing pathways of retro-Michael reaction and hydrolysis.
Caption: Workflow for assessing maleimide conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Mal-PEG3-C1-NHS Ester Conjugates for Biopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mal-PEG3-C1-NHS ester with alternative crosslinkers used in the development of bioconjugates, such as antibody-drug conjugates (ADCs). This document outlines the performance characteristics, supported by experimental data, and provides detailed protocols for key characterization assays.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring a maleimide (B117702) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure allows for the covalent conjugation of amine-containing molecules (via the NHS ester) to sulfhydryl-containing molecules (via the maleimide group)[1]. The integrated PEG spacer is a key feature, designed to enhance the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and potentially decrease immunogenicity[2].
Comparative Performance Analysis
The selection of a crosslinker is a critical step in the design of bioconjugates, profoundly impacting their stability, pharmacokinetics, and therapeutic efficacy. This section compares this compound to common alternatives.
Key Performance Parameters of Common Crosslinkers
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | Next-Generation Maleimides (e.g., Diiodomaleimides) |
| Reactive Groups | Maleimide, NHS Ester | Maleimide, NHS Ester | 2-pyridyldithiol, NHS Ester | Diiodomaleimide, NHS Ester |
| Target Residues | Cysteine (thiol), Lysine (amine) | Cysteine (thiol), Lysine (amine) | Cysteine (thiol), Lysine (amine) | Cysteine (thiol) |
| Resulting Linkage | Thioether, Amide | Thioether, Amide | Disulfide, Amide | Thioether |
| Cleavability | Non-cleavable | Non-cleavable | Reducible (cleavable) | Non-cleavable |
| Hydrophilicity | High (due to PEG spacer) | Low (hydrophobic cyclohexane (B81311) ring) | Moderate | Varies |
| Thioether Bond Stability | Susceptible to retro-Michael addition, leading to potential deconjugation[3][4]. | Susceptible to retro-Michael addition[5]. | Disulfide bond is cleavable by reducing agents. | Improved stability, resistant to retro-Michael addition[6][7]. |
| NHS Ester Hydrolysis Half-life | ~4-5 hours at pH 7.0 (0°C), decreases to ~10 minutes at pH 8.6 (4°C)[8][9][10][11]. | Similar to this compound[8][9][10][11]. | Similar to this compound[8][9][10][11]. | Similar to this compound. |
| Solubility in Aqueous Buffers | Water-soluble[1]. | Requires organic co-solvent (e.g., DMSO, DMF)[5]. | Requires organic co-solvent[5]. | Varies, can be engineered for water solubility. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates.
Protocol 1: Two-Step Antibody Conjugation with this compound
This protocol describes the conjugation of a thiol-containing payload to an antibody using a two-step process.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing payload
-
Desalting columns
-
Reaction buffers: Amine-Reaction Buffer (e.g., PBS, pH 7.2-7.5), Thiol-Reaction Buffer (e.g., PBS with 1-2 mM EDTA, pH 6.5-7.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Amine-Reaction Buffer to a concentration of 2-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mM.
-
Reaction with Antibody (Amine Reaction):
-
Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Immediately purify the maleimide-activated antibody using a desalting column equilibrated with Thiol-Reaction Buffer. This removes the unreacted crosslinker.
-
-
Reaction with Thiol-Payload (Thiol Reaction):
-
Immediately add the thiol-containing payload to the purified maleimide-activated antibody at a 2- to 5-fold molar excess over the antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): Add a quenching reagent like cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.
-
Purification: Purify the final antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF), to remove excess payload and other reaction byproducts.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC-HPLC is a standard method for determining the DAR of cysteine-linked ADCs by separating species with different numbers of conjugated drugs[][13][14].
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
-
Protocol 3: In Vitro Plasma Stability Assay using LC-MS
This assay assesses the stability of the ADC in plasma by monitoring the change in average DAR and the release of free payload over time[15][16][17][18].
Materials:
-
Purified ADC
-
Human plasma (or other species of interest)
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A/G)
-
Wash buffers (e.g., PBS)
-
Elution buffer (e.g., low pH glycine-HCl)
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a final concentration of ~100 µg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma aliquot using affinity capture beads.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds with a reducing agent.
-
LC-MS Analysis: Analyze the light and heavy chains by LC-MS to determine the distribution of drug-loaded and unloaded chains.
-
Data Analysis: Calculate the average DAR at each time point by analyzing the relative abundance of the different chain species. The rate of DAR decrease reflects the instability of the linker.
Visualizations
Two-Step Bioconjugation Workflow
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. purepeg.com [purepeg.com]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanocomposix.com [nanocomposix.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. ymc.eu [ymc.eu]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent, offering a promising strategy for cancer treatment. However, the inherent complexity and heterogeneity of ADCs present significant analytical challenges throughout their development and manufacturing.[1][2]
This guide provides an objective comparison of key analytical methods used for the characterization of ADCs, supported by experimental data. Detailed methodologies for the discussed techniques are provided to aid in their practical implementation.
Key Quality Attributes of ADCs
The critical quality attributes (CQAs) of an ADC that must be carefully monitored include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a critical parameter that directly impacts the ADC's potency and safety.[3]
-
Distribution of Drug-Loaded Species: The heterogeneity of an ADC preparation, with molecules having different numbers of conjugated drugs, needs to be characterized.
-
Aggregation and Fragmentation: The presence of aggregates or fragments can affect the safety, efficacy, and stability of the ADC.[2][4]
-
Charge Variants: Modifications to the antibody or conjugation process can lead to charge heterogeneity, which may impact the ADC's stability and biological activity.[5]
-
Free Drug Content: The amount of unconjugated cytotoxic drug must be minimized to reduce off-target toxicity.
Comparison of Analytical Methods for ADC Characterization
A variety of analytical techniques are employed to assess these CQAs. The following sections compare the performance of commonly used methods.
Drug-to-Antibody Ratio (DAR) and Distribution
Determining the DAR and the distribution of different drug-loaded species is fundamental to ADC characterization. Several techniques are available, each with its own advantages and limitations.
Table 1: Comparison of Analytical Methods for DAR Determination
| Analytical Method | Principle | Information Provided | Throughput | MS Compatibility | Key Considerations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for protein and a specific wavelength for the drug) to calculate the average DAR based on the Beer-Lambert law.[6] | Average DAR | High | No | Simple and rapid. Requires that the drug has a distinct chromophore from the antibody and that the extinction coefficients are accurately known.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[7] | Average DAR and distribution of drug-loaded species. | Medium | Not directly compatible due to high salt mobile phases, but offline collection for MS is possible. | A robust and widely used method that provides information on the distribution of different DAR species.[7] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separates ADC subunits (light chain and heavy chain) under denaturing conditions, followed by mass determination to identify drug-loaded species.[7] | Average DAR and DAR distribution on subunits. | Medium | Yes | Provides accurate mass information for the conjugated subunits, allowing for unambiguous peak identification. |
| Intact Mass Analysis (MS) | Measures the molecular weight of the intact ADC to determine the number of conjugated drug molecules.[8] | Average DAR and distribution of drug-loaded species. | High | Yes | Provides direct measurement of the intact ADC mass. Can be coupled with native separation techniques like SEC. |
Quantitative Comparison of DAR Determination Methods for a Cysteine-Linked ADC (Trastuzumab-MMAE)
The following table summarizes a comparative study of four different analytical techniques for determining the average DAR of a cysteine-linked trastuzumab-MMAE ADC.[1][5]
Table 2: Experimental Comparison of DAR Values for a Trastuzumab-MMAE ADC
| Analytical Method | Average DAR |
| HIC-UV/Vis | 3.6 |
| RPLC-QToF-MS | 3.5 |
| RPLC-Orbitrap-MS | 3.5 |
| MALDI-TOF-MS | 3.7 |
Data synthesized from a comparative study by E. L. Schmith et al. (2018).[1][5]
The results from the different techniques are comparable, demonstrating their utility in DAR determination.[1][5]
Aggregation and Fragmentation Analysis
Aggregation is a common degradation pathway for therapeutic proteins and can be exacerbated by the conjugation of hydrophobic drugs in ADCs.[2][4]
Table 3: Comparison of Analytical Methods for Aggregation Analysis
| Analytical Method | Principle | Information Provided | Throughput | Key Considerations |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on their hydrodynamic radius. MALS detector determines the absolute molar mass of the eluting species.[3][9] | Quantitative measurement of monomer, aggregates (dimers, trimers, etc.), and fragments. Provides absolute molecular weight. | Medium | A powerful technique for accurate size variant quantification. The column can potentially filter out some larger aggregates.[10] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the sedimentation rate of molecules in a centrifugal field to determine their size, shape, and distribution.[3][11] | Quantitative distribution of monomer and aggregates. Provides information on particle shape. | Low | Considered a gold-standard orthogonal technique to SEC. Does not suffer from potential column-induced artifacts.[10] |
Quantitative Comparison of Aggregation Analysis Methods for Gemtuzumab Ozogamicin
The following table presents a comparison of SEC-MALS and SV-AUC for the analysis of aggregates in a sample of the ADC gemtuzumab ozogamicin.[3]
Table 4: Experimental Comparison of Aggregation Analysis for Gemtuzumab Ozogamicin
| Analytical Method | Monomer (%) | Dimer (%) | Higher-Order Aggregates (%) |
| SEC-MALS | 95.2 | 3.8 | 1.0 |
| SV-AUC | 94.8 | 4.1 | 1.1 |
Data synthesized from a study by Jiang et al.[3]
Both methods provide comparable quantitative results for the aggregate content.[3]
Charge Variant Analysis
Charge heterogeneity in ADCs can arise from post-translational modifications of the antibody or from the conjugation process itself.
Table 5: Comparison of Analytical Methods for Charge Variant Analysis
| Analytical Method | Principle | Information Provided | Throughput | MS Compatibility | Key Considerations |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient. | High-resolution separation of charge variants and determination of their pI. | High | Not directly compatible, but offline fraction collection for MS is possible. | Provides very high resolution for charge variants.[5] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge through interactions with a charged stationary phase. | Quantitative separation of acidic, basic, and main charge variants. | Medium | Can be coupled with MS using volatile mobile phases. | A robust and widely used method for charge variant analysis. |
A streamlined workflow combining iCIEF with mass spectrometry (iCIEF-UV/MS) has been developed to provide both high-resolution separation and confident identification of charge variants in a single injection.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the average DAR and the distribution of drug-loaded species of an ADC.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 20% isopropanol
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation Analysis
Objective: To quantify the monomer, aggregate, and fragment content of an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
SEC column (e.g., Tosoh TSKgel G3000SWxl)
-
HPLC system with UV, MALS, and refractive index (RI) detectors
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample (typically 50-100 µg).
-
Elute the sample isocratically with the mobile phase.
-
Collect data from the UV, MALS, and RI detectors.
-
Analyze the data using appropriate software (e.g., ASTRA software from Wyatt Technology). The software will calculate the molar mass and concentration of each eluting species.
-
Quantify the percentage of monomer, aggregates, and fragments based on the peak areas and calculated molar masses.
Imaged Capillary Isoelectric Focusing (iCIEF) for Charge Variant Analysis
Objective: To separate and quantify the charge variants of an ADC.
Materials:
-
ADC sample
-
Anolyte (e.g., phosphoric acid)
-
Catholyte (e.g., sodium hydroxide)
-
Ampholytes (a mixture of carrier ampholytes covering a specific pH range)
-
pI markers
-
iCIEF instrument (e.g., Maurice from ProteinSimple)
Procedure:
-
Prepare the sample mixture by combining the ADC sample, ampholytes, and pI markers.
-
Load the sample mixture, anolyte, and catholyte into the iCIEF cartridge.
-
Apply a voltage to create a pH gradient and focus the proteins at their respective pIs.
-
Image the entire capillary to detect the focused protein bands.
-
Analyze the electropherogram to determine the pI and relative abundance of each charge variant.
Visualizing ADC Analysis Workflows and Pathways
General Analytical Workflow for ADC Characterization
The following diagram illustrates a typical workflow for the analytical characterization of an ADC, from initial assessment to in-depth analysis of critical quality attributes.
Caption: A general workflow for the analytical characterization of ADCs.
ADC Internalization and Payload Release Pathway
This diagram illustrates the cellular mechanism of action of an ADC, from binding to the target cell to the release of the cytotoxic payload.
Caption: Cellular uptake and payload release mechanism of an ADC.
Conclusion
The analytical characterization of ADCs is a complex but critical aspect of their development and manufacturing. A comprehensive understanding of the various analytical methods and their appropriate application is essential to ensure the quality, safety, and efficacy of these promising therapeutics. This guide provides a comparative overview of key techniques, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this endeavor. The use of orthogonal methods is highly recommended to gain a complete and accurate picture of the ADC's critical quality attributes.
References
- 1. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. sciex.com [sciex.com]
- 6. Analytical workflows for charge variant analysis of monoclonal antibodies | Quality Assistance [quality-assistance.com]
- 7. agilent.com [agilent.com]
- 8. ADC analysis [sciex.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Sedimentation Velocity Analytical Ultra Centrifugation (SV-AUC) - Creative Proteomics [creative-proteomics.com]
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, to inform strategic choices in ADC development.
Introduction to ADC Linkers
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted cancer therapies, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[1] The linker is a pivotal component, dictating the stability, pharmacokinetics, and mechanism of action of the ADC.[2][3] An ideal linker remains stable in systemic circulation, preventing premature release of the payload, and facilitates efficient release of the cytotoxin at the tumor site.[2][4] The two primary categories of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms.[2][]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable at the physiological pH of blood and to release the cytotoxic payload in response to the specific conditions of the tumor microenvironment or within the cancer cell.[1][6] This conditional release is a key feature that allows for targeted drug delivery and can reduce off-target toxicity.[1]
Mechanisms of Cleavage:
-
Enzymatically-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for enzymes, such as cathepsin B, which are highly expressed in lysosomes of tumor cells.[6] The valine-citrulline (vc) dipeptide is a widely used example of a protease-sensitive linker.[6]
-
pH-Sensitive Linkers: Acid-labile linkers, like those containing a hydrazone bond, are designed to be stable at the neutral pH of blood but hydrolyze and release the payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[1][6]
-
Reducible Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.[6]
A significant advantage of many cleavable linkers is their ability to mediate a bystander effect .[6][7] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[7] This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.[8]
Non-Cleavable Linkers: Intracellular Degradation and Release
In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[7] The release of the payload is not dependent on the external environment but rather on the complete proteolytic degradation of the antibody within the lysosome after the ADC is internalized by the target cell.[2][6] This process releases the payload still attached to the linker and an amino acid residue from the antibody.[2]
The primary advantage of non-cleavable linkers is their high plasma stability, which minimizes premature drug release and can lead to a more favorable safety profile and a wider therapeutic window.[2][4][8] However, because the released payload-linker-amino acid complex is typically charged and less membrane-permeable, ADCs with non-cleavable linkers generally do not exhibit a significant bystander effect.[7][9] Their efficacy is therefore highly dependent on the internalization of the ADC by every cancer cell.[9]
Performance Comparison
The choice between a cleavable and non-cleavable linker is multifaceted and depends on the specific characteristics of the target, the payload, and the tumor.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction[1][6] | Proteolytic degradation of the antibody in the lysosome[2][6] |
| Payload Release Site | Tumor microenvironment or intracellular compartments[2] | Intracellularly within the lysosome[3] |
| Bystander Effect | Yes (with membrane-permeable payloads)[7][8] | Generally no[7][9] |
| Plasma Stability | Generally lower, with risk of premature payload release[8][10] | Generally higher, leading to improved stability and tolerability[2][4] |
| Off-Target Toxicity | Potentially higher due to premature payload release[3][4] | Potentially lower due to enhanced plasma stability[2][4] |
| Efficacy in Heterogeneous Tumors | Potentially higher due to bystander effect[8] | More effective for homogenous tumors with high antigen expression[9] |
| Active Form of Payload | Released payload is typically unmodified | Released as a payload-linker-amino acid complex that must retain activity[2] |
Experimental Protocols
Accurate assessment and comparison of ADCs with different linkers rely on standardized experimental methodologies.
Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points.[11][12]
-
At each time point, separate the intact ADC from the free payload using methods like ELISA, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).[11][13]
-
Quantify the amount of released payload and the remaining intact ADC using techniques such as LC-MS.[11][14]
-
Calculate the percentage of drug loss over time to assess stability.[11]
In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC in killing cancer cells.
Methodology:
-
Culture target antigen-positive cancer cells in multi-well plates.
-
Treat the cells with serial dilutions of the ADC.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using assays like MTT or CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) to determine the ADC's potency.[11]
Bystander Effect Assay
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive and antigen-negative cancer cells.
-
Treat the co-culture with the ADC.
-
After incubation, quantify the viability of both cell populations, often distinguished by fluorescent labels, using flow cytometry or imaging.
-
A significant decrease in the viability of the antigen-negative cells indicates a bystander effect.[15]
In Vivo Efficacy Study
Objective: To assess the anti-tumor activity of the ADC in an animal model.
Methodology:
-
Establish tumors in immunocompromised mice by implanting human cancer cells (xenograft model).
-
Once tumors reach a specific size, administer the ADC intravenously.
-
Monitor tumor volume and animal body weight over time.[7]
-
Compare tumor growth in treated groups to a vehicle control group to determine tumor growth inhibition (TGI).[7]
Visualizing the Mechanisms of Action
Caption: Mechanism of an ADC with a cleavable linker.
Caption: Mechanism of an ADC with a non-cleavable linker.
Conclusion
The choice between cleavable and non-cleavable linkers is a critical determinant of an ADC's therapeutic index.[8] Cleavable linkers can offer superior efficacy in heterogeneous tumors through the bystander effect, but this can be accompanied by lower plasma stability and a higher risk of off-target toxicity.[3][8] Conversely, non-cleavable linkers provide enhanced stability and a potentially better safety profile, but their efficacy is confined to antigen-expressing cells.[2][7] The optimal linker strategy is not universal and must be empirically determined for each ADC, considering the interplay between the antibody, payload, and the specific cancer indication.[2]
References
- 1. biotechinformers.com [biotechinformers.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. adcreview.com [adcreview.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison of Bioconjugation Linkers: Mal-PEG3-C1-NHS Ester vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and in vivo performance of the final conjugate. This guide provides an objective comparison of Mal-PEG3-C1-NHS ester with other widely used PEGylated and non-PEGylated linkers, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker featuring a maleimide (B117702) group for reaction with thiols (e.g., from cysteine residues) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., from lysine (B10760008) residues).[1] The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the linker and the resulting conjugate, which can be advantageous for poorly soluble drugs and can also reduce the immunogenicity of the bioconjugate.[1][]
Comparative Analysis of Linker Performance
The choice of linker chemistry has a profound impact on the stability and efficacy of a bioconjugate. Key performance characteristics of this compound are compared with two other common linker types: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-PEGylated maleimide-NHS ester linker, and hydrazide-based linkers that form pH-sensitive hydrazone bonds.
Table 1: Quantitative Comparison of Linker Properties
| Property | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Hydrazide Linkers (forming Hydrazone bond) |
| Reactive Groups | Maleimide (thiol-reactive), NHS ester (amine-reactive) | Maleimide (thiol-reactive), NHS ester (amine-reactive) | Hydrazide (carbonyl-reactive) |
| Spacer Arm | PEG3 (hydrophilic) | Cyclohexane (hydrophobic) | Varies |
| Bond Stability | Thioether (stable), Amide (stable) | Thioether (stable, but susceptible to retro-Michael addition), Amide (stable) | Hydrazone (pH-sensitive, cleavable in acidic environments) |
| Plasma Stability | Generally high, though the maleimide-thiol linkage can be a point of instability.[3] | The thiosuccinimide bond is prone to reversal in plasma, leading to potential payload detachment.[4][5] | Stability is pH-dependent; relatively stable at physiological pH (~7.4) but cleaves at lower pH found in endosomes/lysosomes. Half-life can range from hours to days depending on the specific hydrazone structure.[6][7][][9] |
| Solubility | High due to the hydrophilic PEG spacer.[1][] | Lower, more hydrophobic.[10] | Generally hydrophilic. |
| Applications | Antibody-drug conjugates (ADCs), protein labeling, vaccine development.[1] | Widely used in approved ADCs, protein-protein conjugation.[][10] | ADCs designed for payload release in acidic intracellular compartments.[][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. Below are representative protocols for conjugation using this compound and SMCC, as well as a general protocol for hydrazide-based conjugation.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of a thiol-containing payload to an amine-containing protein (e.g., an antibody).
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting columns
-
Quenching reagent (e.g., Tris or glycine)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Activation of Antibody: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The optimal ratio should be determined empirically.
-
Reaction: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle mixing.
-
Purification of Activated Antibody: Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Conjugation to Payload: Immediately add the thiol-containing payload to the purified maleimide-activated antibody. The molar ratio of payload to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine can be added to cap any unreacted maleimide groups.
-
Purification of ADC: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.[11][12][13]
Protocol 2: Hydrazide-Carbonyl Conjugation
This protocol outlines the formation of a hydrazone bond between a hydrazide-modified molecule and a carbonyl-containing molecule (e.g., an oxidized antibody).
Materials:
-
Antibody containing aldehyde or ketone groups (can be introduced by periodate (B1199274) oxidation of glycans)
-
Hydrazide-functionalized payload
-
Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 6.0)
-
(Optional) Aniline (B41778) catalyst
Procedure:
-
Preparation of Carbonyl-containing Antibody: If necessary, generate aldehyde groups on the antibody's glycans by treating with sodium periodate. Purify the oxidized antibody using a desalting column equilibrated with the coupling buffer.
-
Payload Preparation: Dissolve the hydrazide-functionalized payload in a suitable solvent.
-
Conjugation Reaction: Add a molar excess of the hydrazide-payload to the oxidized antibody solution. The reaction is typically carried out at pH 5-7.[14] The addition of aniline can catalyze the reaction.[14]
-
Reaction: Incubate the mixture overnight at 4°C with gentle shaking.
-
Purification of ADC: Purify the ADC using SEC or HIC to remove excess payload and other reagents.[11][12][13]
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Experimental Workflow for ADC Preparation and Characterization
Caption: General workflow for the synthesis, purification, and characterization of an Antibody-Drug Conjugate (ADC).
Signaling Pathway for ADC-Induced Apoptosis
Caption: Simplified signaling pathway of an ADC leading to apoptosis in a target cancer cell.
Conclusion
The choice between this compound and other linkers depends on the specific requirements of the bioconjugate. The PEGylated linker offers advantages in terms of solubility and potentially improved pharmacokinetics.[] In contrast, SMCC is a well-established, more hydrophobic linker that has been used in several approved ADCs.[10] Hydrazide linkers provide a mechanism for pH-dependent payload release, which can be beneficial for targeted intracellular drug delivery.[][9] A thorough understanding of the properties of each linker class, supported by robust experimental protocols and characterization, is essential for the successful development of effective and safe bioconjugates.
References
- 1. Buy Mal-PEG3-NHS ester | 1537892-36-6 | >98% [smolecule.com]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Beyond the Thiol: A Researcher's Guide to Maleimide Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. While maleimide-thiol chemistry has long been a workhorse in bioconjugation, concerns over the stability of the resulting thioether bond, particularly its susceptibility to retro-Michael addition and thiol exchange in vivo, have driven the development of robust alternatives. This guide provides an objective comparison of prominent next-generation bioconjugation strategies, offering supporting data and detailed protocols to inform the selection of the optimal chemistry for your application.
Executive Summary
The ideal bioconjugation chemistry should be highly efficient, specific, and yield a stable conjugate under physiological conditions. While maleimide-thiol conjugation offers rapid reaction kinetics, the reversibility of the linkage can lead to premature cleavage of payloads in biological systems, impacting therapeutic efficacy and potentially leading to off-target toxicity. This guide explores several powerful alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, Sortase-Mediated Ligation (SML), Native Chemical Ligation (NCL), and Oxime/Hydrazone Ligation. Each of these methodologies presents a unique set of advantages in terms of stability, kinetics, and bioorthogonality, providing a versatile toolkit for the modern bioconjugation chemist.
Quantitative Performance Comparison
The choice of conjugation chemistry is often a trade-off between reaction speed, stability, and the ease of introducing the required functional groups. The following table summarizes key quantitative parameters for maleimide-thiol chemistry and its alternatives, based on available literature data.
| Conjugation Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Resulting Linkage | Linkage Stability | Key Advantages | Key Disadvantages |
| Maleimide-Thiol | ~10² - 10³ | Thioether (succinimidyl) | Moderate (prone to retro-Michael addition and thiol exchange)[1][2][3][4] | Fast reaction kinetics, high thiol specificity.[1] | Reversible linkage, potential for off-target reactions with endogenous thiols.[1][2][3][4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻¹ - 10¹ | Triazole | Very High (irreversible)[5][6] | Bioorthogonal, highly stable linkage, no catalyst required.[5][6] | Slower kinetics than maleimide-thiol, requires introduction of azide (B81097) and strained alkyne.[7] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | 10² - 10⁶ | Dihydropyridazine | Very High (irreversible)[8][9] | Extremely fast kinetics, bioorthogonal.[8][9] | Requires introduction of a diene and dienophile, potential for side reactions. |
| Sortase-Mediated Ligation (SML) | Enzyme-dependent | Native Peptide Bond | Very High (irreversible)[10][11][12][13][14] | Site-specific, forms a natural peptide bond.[10][11][12][13][14] | Requires enzymatic catalysis, specific recognition sequences (LPXTG and Gly(n)).[10][11][12][13][14] |
| Native Chemical Ligation (NCL) | Concentration-dependent | Native Peptide Bond | Very High (irreversible)[15][16][17][18][19] | Site-specific, forms a natural peptide bond, traceless.[15][16][17][18][19] | Requires an N-terminal cysteine and a C-terminal thioester.[15][16][17][18][19] |
| Oxime/Hydrazone Ligation | 10⁻² - 10³ | Oxime/Hydrazone | pH-dependent (generally stable)[20][21][22][23][24] | Bioorthogonal, tunable stability.[20][21][22][23][24] | Can have slower kinetics, potential for reversibility at low pH.[21][22][23][24] |
Visualizing the Chemistries: Reaction Mechanisms
To better understand the chemical transformations involved, the following diagrams illustrate the core reactions of the discussed bioconjugation methods.
Maleimide-Thiol Conjugation Reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 11. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 14. Sortase-mediated protein ligation: a new method for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 18. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Mass Spectrometry for Antibody-Drug Conjugate Analysis
In the rapidly advancing field of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a cornerstone of innovation. The inherent complexity of these biotherapeutics—a monoclonal antibody linked to a potent cytotoxic payload—necessitates a sophisticated analytical toolkit for their characterization. Mass spectrometry (MS) has emerged as an indispensable technology, providing detailed insights into the critical quality attributes of ADCs that govern their safety and efficacy.
This guide offers a comparative overview of the predominant mass spectrometry-based techniques for ADC analysis: intact mass analysis, subunit analysis, and peptide mapping. We will delve into the experimental protocols for each method, present quantitative performance data for different MS platforms, and illustrate the analytical workflows with clear diagrams.
Comparison of Key Mass Spectrometry Techniques for ADC Analysis
The choice of MS technique for ADC analysis depends on the specific information required. Each approach offers a unique balance of structural detail, sensitivity, and throughput.
| Analytical Approach | Information Provided | Advantages | Disadvantages | Typical Mass Spectrometry Platform |
| Intact Mass Analysis | Drug-to-Antibody Ratio (DAR) distribution, Average DAR, Confirmation of major conjugated species.[1][2][3] | Rapid assessment of heterogeneity, Minimal sample preparation.[4] | Lower resolution and sensitivity for complex mixtures, Inability to localize conjugation sites.[5][6] | Time-of-Flight (TOF), Orbitrap.[7][8] |
| Subunit Analysis (Middle-Up/Down) | DAR distribution on light and heavy chains, Localization of conjugation to subunit level, Detection of fragments.[3][9] | Improved resolution and mass accuracy over intact analysis, Reduced sample complexity.[6] | Requires antibody fragmentation (reduction or enzymatic digestion), Does not pinpoint specific amino acid conjugation sites.[10] | Q-TOF, Orbitrap.[7] |
| Peptide Mapping (Bottom-Up) | Precise localization of conjugation sites to the amino acid level, Site occupancy determination, Sequence confirmation.[3][11] | Highest level of structural detail.[11] | Labor-intensive sample preparation (enzymatic digestion), Potential for incomplete digestion or modification during sample prep, Challenges in quantifying hydrophobic drug-conjugated peptides.[11][12] | Q-TOF, Orbitrap, Triple Quadrupole.[8] |
Quantitative Performance of Mass Spectrometry Platforms
The performance of the mass spectrometer is critical for obtaining high-quality data. Here is a comparison of typical performance metrics for different platforms used in ADC analysis.
| MS Platform | Technique | Mass Accuracy (ppm) | Resolution (FWHM) | Sensitivity |
| Q-TOF | Intact Mass | < 20 | 20,000 - 40,000 | Good |
| Subunit Analysis | < 10 | 30,000 - 50,000 | Very Good | |
| Peptide Mapping | < 5 | 40,000 - 60,000 | Excellent | |
| Orbitrap | Intact Mass | < 10 | 70,000 - 140,000 | Very Good |
| Subunit Analysis | < 5 | 140,000 - 280,000 | Excellent | |
| Peptide Mapping | < 2 | > 280,000 | Excellent |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are fundamental to successful ADC analysis. Below are representative workflows and methodologies for the three main MS-based approaches.
Intact Mass Analysis Workflow
Intact mass analysis provides a global overview of the ADC population, enabling the determination of the drug-to-antibody ratio (DAR). Native mass spectrometry is often preferred for cysteine-linked ADCs to maintain the non-covalent interactions between the antibody chains.[2][13]
Experimental Protocol: Native SEC-MS for Intact ADC Analysis
-
Sample Preparation:
-
If necessary, perform a buffer exchange into a volatile, MS-compatible buffer such as 20 mM ammonium (B1175870) acetate (B1210297) using size-exclusion chromatography (SEC) spin columns.[14]
-
For ADCs with significant glycoform heterogeneity, enzymatic deglycosylation using PNGase F can simplify the mass spectrum. Incubate the ADC with PNGase F at 37°C for 2-4 hours.
-
-
LC-MS Analysis:
-
Equilibrate an SEC column with the MS-compatible mobile phase (e.g., 20 mM ammonium acetate).
-
Inject 1-5 µg of the prepared ADC sample.
-
Perform the chromatographic separation with a flow rate of 0.2-0.5 mL/min.
-
Introduce the eluent directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire data in positive ion mode over a mass range of m/z 2000-7000.
-
-
Data Analysis:
-
Combine the spectra across the chromatographic peak corresponding to the ADC.
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of each species.
-
Calculate the average DAR and the relative abundance of each drug-loaded species.
-
Subunit Analysis Workflow
Subunit analysis, or a "middle-up/down" approach, involves the fragmentation of the ADC into its constituent light and heavy chains, or larger fragments, prior to MS analysis.[9] This reduces the complexity of the mass spectrum and allows for a more detailed characterization.
Experimental Protocol: Reduced Subunit Analysis by LC-MS
-
Sample Preparation:
-
To 20 µg of ADC in a suitable buffer, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
LC-MS Analysis:
-
Equilibrate a reversed-phase column (e.g., C4) with a mobile phase system consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a gradient of increasing Solvent B.
-
Analyze the eluent by ESI-MS.
-
-
Data Analysis:
-
Deconvolute the mass spectra corresponding to the light and heavy chain chromatographic peaks.
-
Determine the drug load on each chain and calculate the overall average DAR.
-
Peptide Mapping Workflow
Peptide mapping, a "bottom-up" approach, provides the most detailed structural information, including the precise location of drug conjugation.[11] This technique involves the enzymatic digestion of the ADC into smaller peptides, which are then analyzed by LC-MS/MS.
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Sample Preparation:
-
Denature 50 µg of the ADC in a denaturing buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds with DTT at 37°C for 1 hour.
-
Alkylate the free cysteines with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Equilibrate a reversed-phase column (e.g., C18) with a water/acetonitrile gradient system containing 0.1% formic acid.
-
Inject the peptide digest.
-
Separate the peptides using a shallow gradient of increasing acetonitrile.
-
Analyze the eluting peptides using data-dependent acquisition, where the most abundant precursor ions in each MS1 scan are selected for fragmentation and MS2 analysis.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the antibody sequence.
-
Identify the peptides and locate the drug-conjugated peptides based on the mass shift.
-
Determine the specific amino acid residues that are conjugated and calculate the site occupancy for each conjugation site.
-
Conclusion
The multifaceted nature of ADCs demands a multi-pronged analytical strategy. Intact mass analysis, subunit analysis, and peptide mapping each provide critical and complementary information for the comprehensive characterization of these complex therapeutics. The choice of technique and mass spectrometry platform should be guided by the specific analytical question at hand, with the ultimate goal of ensuring the quality, consistency, and safety of these life-saving medicines. As ADC technology continues to evolve, so too will the mass spectrometry methods used to unravel their complexities, further empowering researchers and drug developers in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multilevel─Intact, Subunits, and Peptides─Characterization of Antibody-Based Therapeutics by a Single-Column LC-MS Setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Added Value of Internal Fragments for Top-down Mass Spectrometry of Intact Monoclonal Antibodies and Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety. An optimal DAR ensures potent cytotoxicity to target cells while minimizing off-target toxicity. Accurate and robust analytical methods for DAR determination are therefore paramount in ADC development and quality control. This guide provides a detailed comparison of the most commonly employed techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.
Method Comparison
A summary of the key characteristics of each method is presented below, offering a high-level comparison to guide methodology selection.
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance to determine concentration based on Beer-Lambert law. | Separates ADC species based on hydrophobicity. | Separates molecules by chromatography and determines mass-to-charge ratio. |
| Information Provided | Average DAR. | Average DAR and distribution of different drug-loaded species. | Average DAR, distribution of drug-loaded species, and precise mass information. |
| Sample Requirement | Higher concentration needed. | Moderate. | Low sample consumption.[1] |
| Throughput | High. | Moderate. | Lower. |
| Complexity | Low, simple and convenient.[][3] | Moderate. | High, requires specialized instrumentation and expertise. |
| Advantages | Rapid, straightforward, and does not require extensive equipment. | Provides information on drug load distribution under non-denaturing conditions.[4] | High resolution and accuracy, provides detailed molecular information.[1] |
| Limitations | Only provides an average DAR, susceptible to interference from free drug, and requires distinct absorbance maxima for antibody and drug.[5] | Primarily suited for cysteine-linked ADCs; less effective for lysine-linked ADCs. | Can be complex to develop methods, and denaturing conditions in RPLC-MS can dissociate some ADCs.[1] |
Quantitative Data Comparison
The following table presents a comparison of DAR values for a cysteine-conjugated ADC with low, medium, and high drug loads, as determined by HIC and native SEC-LC-MS. The data demonstrates the excellent agreement between these two orthogonal methods.
| Drug Load | Individual DAR (HIC) | Total DAR (HIC) | Individual DAR (Native SEC-LC-MS) | Total DAR (Native SEC-LC-MS) |
| Low | DAR0: 0.15, DAR2: 0.93, DAR4: 1.00, DAR6: 0.75 | 2.83 | DAR0: 0.12, DAR2: 1.00, DAR4: 1.00, DAR6: 0.60 | 2.72 |
| Medium | DAR0: 0.05, DAR2: 0.45, DAR4: 2.33, DAR6: 1.61 | 4.44 | DAR0: 0.03, DAR2: 0.47, DAR4: 2.45, DAR6: 1.45 | 4.40 |
| High | DAR0: 0.01, DAR2: 0.15, DAR4: 4.09, DAR6: 1.72 | 5.97 | DAR0: 0.01, DAR2: 0.16, DAR4: 4.08, DAR6: 1.72 | 5.97 |
Experimental Protocols
UV-Vis Spectroscopy
This method relies on the Beer-Lambert law to calculate the average DAR from the absorbance measurements of the ADC at two different wavelengths.[]
Protocol:
-
Determine Maximum Absorption Wavelengths:
-
Measure the UV-Vis spectrum of the free drug to determine its maximum absorption wavelength (λ_max_Drug).
-
The maximum absorption for the antibody is typically at 280 nm (λ_max_Ab).
-
-
Determine Molar Extinction Coefficients (ε):
-
Prepare solutions of the unconjugated antibody and the free drug with known concentrations.
-
Measure the absorbance of the antibody solution at both λ_max_Ab and λ_max_Drug to determine ε_Ab_ at 280nm and ε_Ab_ at λ_max_Drug.
-
Measure the absorbance of the drug solution at both λ_max_Ab and λ_max_Drug to determine ε_Drug_ at 280nm and ε_Drug_ at λ_max_Drug.
-
-
Measure ADC Absorbance:
-
Prepare a solution of the ADC at a suitable concentration.
-
Measure the absorbance of the ADC solution at λ_max_Ab (A_280_) and λ_max_Drug (A_λmax_Drug_).
-
-
Calculate DAR:
-
Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab_) and the drug (C_Drug_):
-
A_280_ = (ε_Ab_ at 280nm * C_Ab_) + (ε_Drug_ at 280nm * C_Drug_)
-
A_λmax_Drug_ = (ε_Ab_ at λ_max_Drug_ * C_Ab_) + (ε_Drug_ at λ_max_Drug_ * C_Drug_)
-
-
The average DAR is then calculated as: DAR = C_Drug_ / C_Ab_.
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs.[6] This technique is particularly well-suited for cysteine-linked ADCs and is performed under non-denaturing conditions.[4][7]
Protocol:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in PBS buffer.[6]
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column.
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a suitable time to resolve the different DAR species.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).
-
The weighted average DAR is calculated using the following formula:
-
DAR = Σ (% Peak Area_i_ * DAR_i_) / 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed information, including the average DAR, drug load distribution, and precise mass confirmation of each species. The protocol can be adapted for either denaturing (Reversed-Phase LC) or native (Size-Exclusion or HIC) conditions.
Protocol (Intact ADC Analysis under Denaturing Conditions):
-
Sample Preparation:
-
LC Conditions (Reversed-Phase):
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[9]
-
Mobile Phase A: 0.1% Formic Acid in water.[9]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.[9]
-
Column Temperature: 80°C.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient: A suitable gradient from low to high organic content to elute the ADC species.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Acquire data in the appropriate mass range for the intact ADC or its subunits.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge state masses of the different drug-loaded species.
-
The relative abundance of each species is determined from the deconvoluted spectrum.
-
The weighted average DAR is calculated based on the relative abundance and the corresponding number of drugs for each species.[]
-
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. agilent.com [agilent.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. agilent.com [agilent.com]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Stability Showdown: Thioether vs. Disulfide Bonds in a Biological Arena
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of bioconjugation, the choice of chemical linkage is paramount to the efficacy and safety of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Among the most utilized covalent bonds are the relatively stable thioether and the reductively cleavable disulfide. This guide provides an objective comparison of their in vivo stability, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal linker strategy for their next-generation biologics.
At a Glance: Key Stability Differences
Thioether and disulfide bonds exhibit fundamentally different stability profiles in the physiological environment. Thioether linkages, commonly formed via Michael addition of a thiol to a maleimide, are generally considered non-cleavable and offer high systemic stability. Conversely, disulfide bonds are designed to be cleaved in the highly reducing intracellular environment, a critical feature for payload release. However, this inherent reactivity can also lead to premature cleavage in circulation, posing a significant challenge for therapeutic development.
Quantitative Stability Comparison
The in vivo and in vitro serum stability of antibody-drug conjugates is frequently assessed by monitoring the average drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies the cleavage of the linker and the release of the payload from the antibody. The following tables summarize quantitative data from studies comparing the stability of ADCs with different linker chemistries.
Table 1: In Vivo Stability of Maytansinoid ADCs with Thioether and Disulfide Linkers
| Linker Type | ADC | Time Point | % Intact ADC (Normalized to Day 0) | Reference |
| Disulfide | anti-CD22-DM1 (unhindered) | 7 days | ~30% | [1] |
| Disulfide | anti-CD22-DM3 (one methyl group) | 7 days | ~90% | [1] |
| Thioether | anti-CD22-MPEO-DM1 | 21 days | >95% | [2] |
This table illustrates the impact of steric hindrance on disulfide bond stability and the generally higher stability of a thioether linkage.
Table 2: In Vitro Human Plasma Stability of THIOMAB Conjugates
| Linker Type | Conjugation Site | Time Point | % Intact Conjugate | Reference |
| Thioether (Maleimide) | LC-V205C | 72 hours | ~80% | [3] |
| Thioether (Maleimide) | Fc-S396C | 72 hours | ~20% | [3] |
| Thioether (Sulfone) | LC-V205C | 72 hours | >95% | [3] |
| Thioether (Sulfone) | Fc-S396C | 72 hours | >95% | [3] |
This table highlights the significant influence of the conjugation site on the stability of maleimide-based thioether bonds and demonstrates the enhanced stability offered by alternative sulfone-based chemistry.
Mechanisms of Instability
The primary pathways for the in vivo cleavage of disulfide and thioether bonds are distinct. Disulfide bonds are susceptible to thiol-disulfide exchange, predominantly with abundant endogenous thiols like glutathione (B108866) (GSH), which is found in high concentrations within cells. Thioether bonds formed from maleimides can undergo a retro-Michael reaction, leading to deconjugation and subsequent exchange with other circulating thiols, such as albumin.
References
Hydrophilic vs. Hydrophobic Linkers in ADC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The linker's properties, particularly its hydrophilicity or hydrophobicity, significantly influence the ADC's solubility, stability, pharmacokinetics (PK), efficacy, and toxicity profile. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data, to aid researchers in making informed decisions during ADC development.
The Impact of Linker Hydrophilicity on ADC Performance
The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to challenges such as aggregation, poor solubility, and rapid clearance from circulation.[1][2] The incorporation of hydrophilic linkers is a key strategy to mitigate these issues.[3][4] Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), sulfonates, or other polar groups, can create a hydration shell around the ADC.[1][][6] This improves its overall physicochemical properties and in vivo performance.[3][4]
In contrast, hydrophobic linkers can exacerbate the insolubility of the payload, leading to ADC aggregation, which may trigger immunogenicity and compromise therapeutic efficacy.[1][7]
Comparative Performance Data
The following tables summarize quantitative data from various studies comparing the performance of ADCs constructed with hydrophilic versus hydrophobic linkers.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Reference |
| Hydrophilic (PEG-based) | High (up to 8) | Significantly Reduced | Maintained or Improved | [1] |
| Hydrophobic | Moderate (3-4) | Increased | - | [8] |
| Hydrophilic (β-glucuronide) | High (up to 8) | Minimal (<5%) | Similar to dipeptide linkers | [7][9] |
| Hydrophobic (Dipeptide-based) | - | Up to 80% | - | [9] |
| Hydrophilic (Val-Ala) | High (up to 7.4) | Limited (<10%) | - | [7] |
| Hydrophobic (Val-Cit) | Lower due to aggregation | Increased | - | [7] |
Table 1: Comparison of Physicochemical and In Vitro Properties. This table highlights the ability of hydrophilic linkers to enable higher drug loading with reduced aggregation while maintaining potent cytotoxicity.
| Linker Type | Plasma Half-Life | Tumor Growth Inhibition | Off-Target Toxicity | Reference |
| Hydrophilic (PEG-based) | Extended | Greater | Reduced | [1] |
| Hydrophobic | Shorter | - | Increased | [10][11] |
| Hydrophilic (Pendant PEG) | Slower Clearance | - | - | [3][4] |
| Hydrophobic (Conventional) | Faster Clearance | - | - | [3][4] |
Table 2: Comparison of In Vivo Performance. This table demonstrates the superior in vivo performance of ADCs with hydrophilic linkers, characterized by improved pharmacokinetics, enhanced efficacy, and a better safety profile.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies in ADC development.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, indicating its potency against a target cancer cell line.
Methodology:
-
Cell Seeding: Target cancer cells (e.g., SK-BR-3 for HER2-targeting ADCs) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody) for a duration of 72-96 hours.[1][12]
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][12] The MTT solution is added to each well, and after a 4-hour incubation, the resulting formazan (B1609692) crystals are dissolved.[12]
-
IC50 Determination: The absorbance is read using a plate reader, and the cell viability is plotted against the ADC concentration. The data is fitted to a dose-response curve to calculate the IC50 value.[1]
Protocol 2: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.[1]
-
ADC Administration: Once the tumors reach a predetermined size, the mice are treated with the ADC, a control antibody, or a vehicle solution, typically via intravenous injection.[1]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.[1]
-
Efficacy Evaluation: The tumor growth inhibition is calculated by comparing the tumor volumes in the ADC-treated group to the control group.[1]
Visualizing ADC Mechanisms and Workflows
The following diagrams illustrate the general mechanism of action for an ADC and a typical experimental workflow for evaluating ADC efficacy.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for the evaluation of ADC efficacy.
Conclusion
The strategic selection of the linker is paramount in the design of a successful ADC. The experimental data consistently demonstrates that hydrophilic linkers, particularly those incorporating PEG moieties, offer significant advantages over their hydrophobic counterparts.[1] By improving the physicochemical properties and pharmacokinetic profile of ADCs, hydrophilic linkers contribute to enhanced efficacy and a wider therapeutic window.[1][3][4] These linkers enable the development of ADCs with higher drug-to-antibody ratios without the detrimental effects of aggregation, leading to more potent and safer cancer therapeutics. The continued innovation in linker technology will be crucial in realizing the full therapeutic potential of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are ADC Linkers? | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Next-Generation Linkers for Thiol-Specific Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of thiol groups on cysteine residues is a cornerstone of bioconjugation, critical for the development of targeted therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. For years, maleimide-based linkers have been the industry standard due to their high reactivity and specificity for thiols. However, the stability of the resulting thioether bond has been a significant concern, leading to premature cleavage of the conjugate and potential off-target effects. This has spurred the development of a new generation of linkers designed to overcome these limitations, offering enhanced stability and performance.
This guide provides an objective comparison of traditional maleimide (B117702) linkers with next-generation alternatives, supported by experimental data and detailed methodologies to inform the selection of the most suitable conjugation strategy for your research and development needs.
The Limitations of Traditional Maleimide Chemistry
The reaction of a maleimide with a thiol proceeds via a Michael addition to form a thiosuccinimide adduct. While efficient, this linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to deconjugation.[1] The maleimide ring itself can also undergo hydrolysis, rendering it unreactive.[1] These instabilities can compromise the efficacy and safety of bioconjugates, especially those intended for in vivo applications.[2][]
Next-Generation Thiol-Specific Linkers: An Overview
To address the stability issues of maleimide-based conjugates, several innovative linker technologies have emerged. These next-generation linkers aim to form more stable, irreversible bonds with thiols while maintaining high reactivity and specificity.
-
Next-Generation Maleimides (NGMs): These include N-aryl maleimides and diiodomaleimides, which are designed to have increased hydrolytic stability and faster reaction rates compared to traditional N-alkyl maleimides.[2][4][5] Some NGMs are engineered to promote rapid hydrolysis of the succinimide (B58015) ring after conjugation, which stabilizes the linkage and prevents the retro-Michael reaction.[6]
-
Vinyl Sulfones: These linkers react rapidly and selectively with thiols to form stable thioether bonds that are not susceptible to the same degradation pathways as maleimide adducts.[2]
-
Maleamic Methyl Esters: This newer class of linkers reacts with thiols to directly form the stable, ring-opened hydrolysate of the thiosuccinimide, bypassing the unstable intermediate.[7] This one-step process offers a direct route to more stable bioconjugates.[7]
-
Thiol-yne and Thiol-ene Click Chemistry: These reactions offer an alternative approach to thiol conjugation, forming stable linkages under mild, biocompatible conditions.[2][8][9]
-
Diels-Alder (DA) Reaction: This strategy involves the reaction of a diene-modified biomolecule with a maleimide-containing payload. The resulting cycloadduct is more stable in serum than the corresponding thiol-maleimide adduct.[10]
Below is a diagram illustrating the reaction pathways of some common thiol-specific linkers.
Caption: Reaction pathways for different thiol-specific linkers.
Quantitative Performance Comparison
The choice of linker significantly impacts the performance of a bioconjugate. The following tables summarize key performance metrics for traditional and next-generation thiol-specific linkers based on published experimental data.
Table 1: Conjugation Efficiency and Kinetics
| Linker Type | Typical Reaction Conditions | Reaction Time | Conjugation Efficiency | Key Remarks |
| N-Alkyl Maleimide | pH 6.5-7.5, Room Temp | 1-2 hours | >90% | Fast reaction with thiols.[2] |
| N-Aryl Maleimide | pH 7.4, Room Temp | < 1 hour | >90% | Approx. 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.[2] |
| Vinyl Sulfone | pH 7-9, Room Temp | 2-4 hours | >90% | Rapid and selective reaction with thiols.[2] |
| Maleamic Methyl Ester | Mild Conditions | Not specified | High | Directly forms a stable, ring-opened product in one step.[7] |
| Thiol-yne (Click) | Catalyst (e.g., phosphine), Room Temp | 1-4 hours | >95% | Highly efficient and specific.[2] |
| Diels-Alder | Aqueous buffer, 37°C | 1-24 hours | Quantitative | Reaction rates of 2.6–77 M⁻¹ s⁻¹.[10] |
Table 2: Conjugate Stability
| Linker Type | Conjugate Stability | Key Remarks |
| N-Alkyl Maleimide | Susceptible to retro-Michael reaction and thiol exchange.[2][1] | Can lead to premature drug release in vivo.[] |
| N-Aryl Maleimide | Enhanced stability after hydrolysis of the succinimide ring.[6][11] | Ring-opened products have half-lives of over two years.[12] |
| Vinyl Sulfone | Forms a stable thioether bond, resistant to degradation.[13] | Not susceptible to retro-Michael reaction. |
| Maleamic Methyl Ester | Significantly improved stability compared to conventional maleimide-based ADCs.[7] | Only ~3.8% payload loss after 14 days in albumin solution.[7] |
| Thiol-yne (Click) | Forms a stable thioether linkage. | |
| Diels-Alder | Cycloadducts are more stable in serum than thiol–maleimide linkages.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. Below are general methodologies for key experiments.
Experimental Workflow for Linker Comparison
The following diagram outlines a typical workflow for comparing the performance of different thiol-specific linkers.
Caption: Workflow for comparing thiol-specific linkers.
Protocol 1: General Thiol-Maleimide Conjugation
-
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[14]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (maleimide:protein). Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: (Optional) Add a quenching reagent in excess to react with any unreacted maleimide.
-
Purification: Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.
-
Protocol 2: General Thiol-Vinyl Sulfone Conjugation
-
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in a suitable solvent)
-
Conjugation Buffer: pH 7-9 (e.g., phosphate (B84403) or borate (B1201080) buffer)
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. Ensure the protein is stable at the chosen pH.
-
Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution. The reaction time will vary depending on the specific reactants and conditions, typically ranging from 2 to 4 hours.[2]
-
Purification: Purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted reagents.
-
Protocol 3: Conjugate Stability Assay (Plasma Incubation)
-
Materials:
-
Purified bioconjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to quantify the intact conjugate and released payload (e.g., HPLC, LC-MS, ELISA)
-
-
Procedure:
-
Incubate the purified bioconjugate in plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96 hours), take aliquots of the mixture.
-
Process the aliquots to separate the conjugate from plasma proteins (e.g., by affinity capture or precipitation).
-
Analyze the samples to determine the percentage of intact conjugate remaining over time. This data can be used to calculate the half-life of the conjugate in plasma.
-
Conclusion
The field of thiol-specific bioconjugation has evolved significantly beyond traditional maleimide chemistry. Next-generation linkers offer substantial improvements in stability, providing researchers and drug developers with a more robust toolkit for creating effective and safe bioconjugates. The choice of linker should be guided by the specific application, considering factors such as the required in vivo stability, the nature of the biomolecule and payload, and the desired pharmacokinetic profile. For applications where high stability is critical, such as in the development of ADCs, next-generation linkers like hydrolyzable N-aryl maleimides, vinyl sulfones, and maleamic methyl esters present clear advantages over their predecessors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol-Ene Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. natahub.org [natahub.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Crucial Balancing Act: How Linker Length Dictates the Efficacy of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a meticulous process of balancing competing factors to achieve a maximal therapeutic window. Central to this optimization is the linker, the molecular bridge between the antibody and the cytotoxic payload. The length of this linker, particularly in the context of hydrophilic linkers like polyethylene (B3416737) glycol (PEG), has a profound impact on an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its antitumor efficacy.
The incorporation of linkers, especially those with hydrophilic properties, serves multiple purposes in ADC design. Hydrophobic payloads, while often potent, can induce aggregation and rapid clearance of the ADC from circulation. The hydrophilic nature of linkers like PEG can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1][2] Furthermore, modifying the linker can shield the payload from the immune system, potentially reducing immunogenicity, and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life.[1][2][3]
However, the choice of linker length is not a one-size-fits-all solution. It represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer linkers generally improve in vivo performance, they can sometimes hinder the ADC's in vitro potency.[1][4] This guide provides an objective comparison of how different linker lengths affect ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs.
Comparative Data of ADC Performance with Varying Linker Lengths
The selection of a linker technology and the modulation of its length have a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types and lengths.
Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Antibody-Payload | Cell Line | Linker Length | IC50 (nM) | Reference |
| Trastuzumab-MMAE | SK-BR-3 | Short (mc-vc-PABC) | 0.35 | [5] |
| Trastuzumab-MMAE | SK-BR-3 | Long (mc-PEG4-vc-PABC) | 0.68 | [5] |
| Affibody-MMAE | NCI-N87 | No PEG | 4.94 | [4] |
| Affibody-MMAE | NCI-N87 | 4 kDa PEG | 31.9 | [4] |
| Affibody-MMAE | NCI-N87 | 10 kDa PEG | 111.3 | [4] |
| Affibody-MMAE | BT-474 | No PEG | 2.48 | [4] |
| Affibody-MMAE | BT-474 | 4 kDa PEG | 26.2 | [4] |
| Affibody-MMAE | BT-474 | 10 kDa PEG | 83.5 | [4] |
Table 2: In Vivo Efficacy of ADCs with Different Linker Lengths in Xenograft Models
| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-DM1 | SKOV3 | 3 mg/kg | ~60% (non-cleavable) | [6] |
| Trastuzumab-DM1 | SKOV3 | 3 mg/kg | ~80% (cleavable ester) | [6] |
| Anti-CD79b-MMAE | Granta 519 | 5 mg/kg | Complete Response (3/6 mice) | [7] |
| Anti-HER2-MMAE | NCI-N87 | 1 mg/kg | ~50% (Exo-EVC-MMAE) | [8] |
| Anti-HER2-MMAE | NCI-N87 | 1 mg/kg | ~30% (mc-VC-PABC-MMAE) | [8] |
Table 3: Pharmacokinetics of ADCs with Different PEG Linker Sizes
| ADC (DAR 8) | PEG Length | Clearance Rate (mL/day/kg) | Reference |
| MMAE Conjugate | PEG2 | ~25 | [9] |
| MMAE Conjugate | PEG4 | ~15 | [9] |
| MMAE Conjugate | PEG8 | ~5 | [9] |
| MMAE Conjugate | PEG12 | ~5 | [9] |
| MMAE Conjugate | PEG24 | ~5 | [9] |
The Bystander Effect: A Key Consideration for Linker Design
The bystander effect, where an ADC's payload kills not only the target antigen-positive (Ag+) cells but also neighboring antigen-negative (Ag-) cells, is a crucial mechanism for treating heterogeneous tumors.[10] This effect is highly dependent on the properties of the linker and the released payload.[10][11] Cleavable linkers are essential for a potent bystander effect, as they allow the payload to be released and diffuse to adjacent cells.[10][11] The length and composition of the linker can influence the efficiency of this process.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key in vitro and in vivo experiments used to compare ADCs with different linker lengths.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, NCI-N87)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADCs with varying linker lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media.[12] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[12]
-
ADC Treatment: Prepare serial dilutions of the ADCs. Add 50 µL of the prepared ADC solutions to the respective wells.[12]
-
Incubation: Incubate the plate for 48-144 hours at 37°C.[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration to determine the IC50 (half-maximal inhibitory concentration) for each ADC.[12]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[14]
Materials:
-
Antigen-positive (Ag+) target cell line (e.g., NCI-N87)
-
Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP-MCF7)[14]
-
Complete growth medium
-
ADCs with varying linker lengths
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).[14]
-
ADC Treatment: Treat the co-cultured cells with the ADC dilutions.[14]
-
Incubation: Incubate the plate for an appropriate period (e.g., 72-144 hours).[13]
-
Data Acquisition and Analysis: Use a fluorescence microscope or high-content imaging system to count the number of viable GFP-positive (bystander) cells in each well. Calculate the percentage of bystander cell killing by comparing the number of viable GFP-positive cells in ADC-treated wells to the vehicle control wells.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of ADCs in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or NOD-scid)
-
Human cancer cell line for implantation
-
ADCs with varying linker lengths
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the ADCs (e.g., intravenously) at a predetermined dose and schedule.
-
Efficacy Evaluation: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Monitor animal body weight as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC. Statistical analysis (e.g., ANOVA) can be used to compare the efficacy between different linker length ADCs.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Conclusion
The length of the linker is a critical parameter in the design of ADCs, with a significant impact on their in vitro and in vivo performance. While shorter linkers may favor higher in vitro potency, longer linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy. An optimal linker length often represents a balance between enhancing stability and solubility without compromising biological activity. The data and protocols presented in this guide provide a framework for the rational design and evaluation of ADCs with varying linker lengths, ultimately contributing to the development of more effective and safer cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to ADC Linker Stability: In Vitro and In Vivo Performance
The stability of the linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing both its efficacy and toxicity profile.[] An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, yet efficiently liberate the payload within the target tumor cell.[2][3] This guide provides an objective comparison of the in vitro and in vivo stability of common ADC linkers, supported by experimental data, detailed methodologies, and visual diagrams to inform rational ADC design for researchers, scientists, and drug development professionals.
Linker Technologies: A Tale of Two Strategies
ADC linkers are broadly classified into two categories based on their payload release strategy: cleavable and non-cleavable.
-
Cleavable Linkers are designed to be selectively cleaved by triggers prevalent in the tumor microenvironment or within the cancer cell.[] This category includes:
-
Protease-Cleavable Linkers (e.g., Valine-Citrulline): These linkers incorporate peptide sequences, like the widely used valine-citrulline (Val-Cit), that are substrates for lysosomal proteases such as Cathepsin B, which are highly expressed in tumor cells.[3]
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers utilize acid-labile bonds, like hydrazones, which are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3][4]
-
Redox-Sensitive Linkers (e.g., Disulfides): These linkers contain disulfide bonds that are cleaved in the highly reducing environment of the cell's cytoplasm, which has a much higher glutathione (B108866) concentration than the bloodstream.[3]
-
-
Non-Cleavable Linkers do not have a specific chemical trigger for payload release. Instead, the payload is released as a linker-amino acid metabolite only after the complete proteolytic degradation of the antibody backbone within the lysosome.[] A common example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[]
Comparative Stability Data
The stability of an ADC is typically assessed by its half-life (t½) in plasma or by measuring the percentage of intact ADC or the average drug-to-antibody ratio (DAR) over time. An unstable linker leads to a rapid decrease in intact ADC and a lower DAR in circulation.
In Vitro Plasma Stability
The following table summarizes in vitro stability data for various linker types in plasma from different species. A key finding is the notable instability of the common Val-Cit linker in mouse plasma due to hydrolysis by carboxylesterase 1c (Ces1c), a phenomenon not observed in human plasma.[5] This highlights the importance of selecting appropriate preclinical models.
| Linker Type | Linker Example | Species | Stability Metric | Result | Reference |
| Protease-Cleavable | Valine-Citrulline (Val-Cit) | Human | % Intact ADC after 28 days | ~100% | [3] |
| Valine-Citrulline (Val-Cit) | Mouse | % Intact MMAF after 14 days | <5% | [3] | |
| Glu-Val-Cit (EVCit) | Mouse | % Intact MMAF after 14 days | ~100% | [3] | |
| Sulfatase-Cleavable | Mouse | Half-life (t½) | >7 days | [6] | |
| pH-Sensitive | Hydrazone (AcBut) | Human (pH 7.4) | Half-life (t½) | >24 hours (stable) | [4] |
| Hydrazone (AcBut) | - (pH 4.5) | Half-life (t½) | ~4-5 hours | [] | |
| Redox-Sensitive | Disulfide (SPDP) | Mouse | - | Less stable | [6] |
| Disulfide (SPP) | Mouse | - | Moderately stable | [6] | |
| Hindered Disulfide (SSNPP) | Mouse | - | More stable | [6] | |
| Non-Cleavable | Thioether (SMCC) | Mouse | - | Most stable | [6] |
| Self-Stabilizing Maleimide (B117702) | Rat | % Intact ADC after 7 days | ~80% | [7] | |
| Conventional Maleimide (SMCC) | Rat | % Intact ADC after 7 days | ~40% | [7] |
In Vivo Pharmacokinetic Data
In vivo studies confirm the trends observed in vitro. Non-cleavable linkers and newer, stabilized cleavable linkers generally exhibit longer half-lives and slower clearance, indicating greater stability in circulation.
| ADC / Linker Type | Species | Analyte | Half-life (t½) | Clearance | Reference |
| Adcetris® (Val-Cit) | Rat | Conjugated Antibody | 3.4 days | 0.4 mL/h/kg | [6] |
| Kadcyla® (SMCC) | Rat | Conjugated Antibody | 4.8 days | 0.3 mL/h/kg | [6] |
| Inotuzumab ozogamicin (B1678132) (Hydrazone) | Human | ADC | 12.3 days | 0.0333 L/h | |
| ADC with Triglycyl (CX) linker | - | ADC | 9.9 days | 0.7 mL/h/kg | [6] |
| ADC with SMCC linker | - | ADC | 10.4 days | 0.7 mL/h/kg | [6] |
Mechanisms of Payload Release & Linker Instability
The following diagrams illustrate the intended cleavage mechanisms for different linker types and a common pathway for linker instability.
Experimental Protocols
Accurate assessment of ADC linker stability relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Plasma Stability Assay
This assay measures the rate of payload deconjugation from an ADC in a plasma environment, simulating physiological conditions.
Objective: To determine the half-life and stability profile of an ADC in plasma from various species (e.g., mouse, rat, monkey, human).
Methodology:
-
Preparation: Bring ADC stock solution and pooled plasma (containing an anticoagulant like EDTA) to room temperature.
-
Incubation: Spike the ADC into the plasma at a defined final concentration (e.g., 50-100 µg/mL). Incubate the mixture in a controlled environment at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Quenching: Immediately stop the reaction by transferring the aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of acetonitrile (B52724) with an internal standard) to precipitate plasma proteins.[4]
-
Sample Processing: Vortex the quenched sample and centrifuge at high speed (>10,000 x g) to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for free payload concentration using Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze the intact or partially intact ADC using methods like ELISA or LC-MS to determine the average Drug-to-Antibody Ratio (DAR).
In Vivo Pharmacokinetic (PK) Study
This study measures the stability and clearance of an ADC in a living organism, providing crucial data on its overall performance.
Objective: To determine the pharmacokinetic profile (half-life, clearance, volume of distribution) of total antibody and intact ADC.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).[7]
-
Administration: Administer a single intravenous (IV) dose of the ADC to the animals (e.g., 1-3 mg/kg).[7]
-
Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours).[7] Process the blood to isolate plasma.
-
Sample Analysis: Quantify the concentration of two key analytes in the plasma samples:
-
Total Antibody: Measures all antibody molecules, regardless of conjugation status (DAR ≥ 0). This is typically done using a generic anti-human IgG ELISA.
-
Intact/Conjugated ADC: Measures only antibody molecules with at least one payload attached (DAR ≥ 1). This can be done with an ELISA using an anti-payload antibody for capture or by LC-MS to determine the average DAR.[8]
-
-
Data Analysis: Plot the concentration of total antibody and intact ADC over time. A divergence in the two curves indicates linker instability, as the intact ADC is cleared faster than the total antibody.
Analytical Methods: ELISA and LC-MS
Enzyme-Linked Immunosorbent Assay (ELISA) for Intact ADC Quantification:
-
Plate Coating: Coat a 96-well microplate with a capture antibody (e.g., an anti-payload monoclonal antibody). Incubate and wash.
-
Blocking: Add a blocking buffer (e.g., BSA solution) to prevent non-specific binding.
-
Sample Incubation: Add standards, controls, and plasma samples to the wells. Incubate to allow the ADC to bind to the capture antibody.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated detection antibody that binds to the ADC's antibody portion (e.g., anti-human IgG-HRP). Incubate and wash.
-
Signal Development: Add a chromogenic substrate (e.g., TMB). The HRP enzyme converts the substrate, producing a color.
-
Readout: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of intact ADC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Analysis:
-
Immunoaffinity Capture: Purify the ADC from the plasma matrix using beads coated with an anti-human IgG antibody or Protein A/G.
-
Elution: Elute the captured ADC from the beads.
-
Chromatography: Inject the purified ADC onto a liquid chromatography system (e.g., reversed-phase or size-exclusion column) to separate different ADC species.
-
Mass Spectrometry: The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF). The instrument measures the mass-to-charge ratio of the intact or reduced (light chain/heavy chain) ADC molecules.
-
Deconvolution: A deconvolution algorithm processes the raw mass spectrum to determine the mass of the different species (e.g., antibody with 0, 1, 2, 3... payloads attached).
-
DAR Calculation: The average DAR is calculated based on the relative abundance of each drug-loaded species observed in the deconvoluted spectrum.
Conclusion
The selection of a linker is a pivotal decision in ADC design, with profound effects on stability, safety, and efficacy. Non-cleavable linkers generally offer the highest plasma stability, which can reduce off-target toxicity. However, cleavable linkers provide more versatile mechanisms for payload release.[2] While traditional cleavable linkers like Val-Cit and hydrazones have shown utility, they can suffer from species-specific instability or premature cleavage.[2][3] Newer generations of linkers, such as stabilized maleimides and modified peptide sequences (e.g., EVCit), demonstrate significantly improved in vivo stability, offering a path to wider therapeutic windows and more effective cancer therapies.[3] Rigorous head-to-head evaluation using the standardized protocols described here is essential for selecting the optimal linker to balance stability and payload release for any given ADC candidate.
References
A Researcher's Guide to Biophysical Methods for Antibody-Drug Conjugate (ADC) Characterization
For researchers, scientists, and drug development professionals, a comprehensive understanding of the biophysical properties of Antibody-Drug Conjugates (ADCs) is paramount for ensuring their safety, efficacy, and stability. This guide provides an objective comparison of key biophysical methods used for ADC characterization, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategies.
The conjugation of a potent cytotoxic drug to a monoclonal antibody (mAb) creates a complex therapeutic modality with unique analytical challenges.[1][2] The addition of the drug and linker can impact the ADC's structure, stability, and biological function.[1][2][3] Therefore, a multi-faceted analytical approach is required to characterize critical quality attributes (CQAs) of ADCs. This guide focuses on the primary biophysical techniques used to assess the drug-to-antibody ratio (DAR), aggregation, thermal stability, charge variants, and binding kinetics of ADCs.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
One of the most critical quality attributes of an ADC is the average number of drug molecules conjugated to the antibody, known as the drug-to-antibody ratio (DAR).[1][4] The DAR directly influences the ADC's potency and therapeutic window. Several techniques are employed to determine the DAR and the distribution of different drug-loaded species.
Comparison of Methods for DAR Determination
| Method | Principle | Sample Throughput | Key Advantages | Key Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein and a wavelength specific to the drug) to calculate the concentrations of the antibody and the drug.[1] | High | Simple, rapid, and requires minimal sample preparation. | Can be inaccurate if the drug's absorbance spectrum overlaps significantly with the antibody's or if the extinction coefficients are not accurately known.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity imparted by the conjugated drug. The elution profile reveals the distribution of different DAR species.[4][5] | Medium | Provides information on both the average DAR and the distribution of drug-loaded species. Can be used as a release assay. | Method development can be challenging, and the resolution may not be sufficient for complex ADC mixtures. |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separates the light and heavy chains of the ADC under denaturing conditions, followed by mass determination to identify the number of conjugated drugs on each chain.[5] | Low to Medium | Provides accurate mass measurements for the light and heavy chains, allowing for precise DAR determination and identification of conjugation sites. | The denaturing conditions may not be suitable for all ADCs, and data analysis can be complex. |
| Native Mass Spectrometry (MS) | Analyzes the intact ADC under non-denaturing conditions, providing a mass spectrum of the different drug-loaded species.[6][7] | Low to Medium | Provides accurate DAR and drug load distribution for the intact ADC, preserving the non-covalent interactions.[6][7] | Requires specialized instrumentation and expertise. The presence of multiple charge states can complicate the spectra. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) | Measures the mass of the intact ADC to determine the DAR. | High | Fast and requires minimal sample preparation.[5] | Lower resolution and mass accuracy compared to ESI-MS, which can make it difficult to resolve species with small mass differences. |
An experimental comparison of HIC-UV/Vis, RPLC-MS, and MALDI-TOF-MS for cysteine-linked ADCs found that all techniques provided comparable average DAR values.[5] However, the accuracy of the molecular weights for the conjugated light and heavy chains was more variable, highlighting the importance of selecting the appropriate mass analyzer.[5]
Experimental Workflow for DAR Determination by HIC
Aggregation Analysis
Aggregation is a critical quality attribute for all therapeutic proteins, including ADCs, as it can impact efficacy and induce immunogenicity.[8][9][10] The conjugation of hydrophobic drugs can increase the propensity for aggregation.[11]
Comparison of Methods for Aggregation Analysis
| Method | Principle | Information Provided | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).[8][9][10] | Size distribution, percentage of high molecular weight species (HMWs). | Robust, reproducible, and widely used in quality control.[8][9] | Potential for non-specific interactions between the ADC and the column matrix, which can affect the accuracy of the results.[9][12] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. Different species (monomer, dimer, larger aggregates) sediment at different rates.[11][13] | Sedimentation coefficient distribution, providing detailed information on the size and shape of aggregates. | A first-principles method that does not rely on a stationary phase, minimizing the risk of artifacts. Can be performed in the formulation buffer.[11] | Lower throughput and requires specialized equipment and expertise. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. The rate of fluctuation is related to the particle size.[13] | Average particle size and size distribution (polydispersity). | Rapid, non-invasive, and requires a small sample volume. | Low resolution and sensitive to the presence of a small number of large particles, which can skew the results. |
SEC is the standard method for routine monitoring of aggregation.[8][9][10] However, for ADCs, the increased hydrophobicity can lead to non-specific interactions with the SEC column, resulting in peak tailing and inaccurate quantification of aggregates.[12] In such cases, orthogonal techniques like AUC are invaluable for confirming the aggregation state.[11]
Experimental Protocol for SEC Analysis of ADC Aggregation
-
System Preparation: Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC 300Å) with an appropriate mobile phase (e.g., sodium phosphate (B84403) buffer with a suitable salt concentration to minimize secondary interactions) at a defined flow rate.[8][10]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in the mobile phase.[10]
-
Injection and Separation: Inject a defined volume of the prepared sample onto the equilibrated column.
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates) and the main monomer peak to calculate the percentage of aggregation.
Thermal Stability Assessment
The conjugation process can affect the conformational stability of the antibody.[1][2] Thermal stability studies are crucial for formulation development and for predicting the long-term stability of the ADC.
Comparison of Methods for Thermal Stability Analysis
| Method | Principle | Key Parameters Measured | Key Advantages | Key Limitations |
| Differential Scanning Calorimetry (DSC) | Measures the heat capacity of a sample as a function of temperature. Protein unfolding is an endothermic process that results in a peak in the thermogram.[1][13][14] | Melting temperature (Tm), enthalpy of unfolding (ΔH). | Provides direct thermodynamic information about protein stability.[14] | Requires relatively high sample concentrations. The presence of the drug may interfere with the unfolding of certain domains.[1] |
| Differential Scanning Fluorimetry (DSF) / nanoDSF | Monitors the change in fluorescence of a dye (e.g., SYPRO Orange) or intrinsic tryptophan fluorescence as the protein unfolds with increasing temperature. | Melting temperature (Tm). | High throughput, low sample consumption, and compatible with a wide range of buffer conditions. | The presence of the conjugated drug, which is often fluorescent, can interfere with the assay. |
| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left- and right-circularly polarized light by the protein. Changes in the CD spectrum as a function of temperature indicate changes in the protein's secondary and tertiary structure.[2][3][13] | Melting temperature (Tm). | Provides information about changes in specific structural elements (alpha-helix, beta-sheet) during unfolding.[3] | The drug's absorbance in the near-UV region can interfere with the analysis of tertiary structure.[1] |
DSC is a powerful technique for assessing the impact of conjugation on the stability of different antibody domains.[1][15] For example, studies with trastuzumab emtansine (T-DM1) have shown that the conformational stability of the Fc domain is particularly affected by lysine (B10760008) conjugation.[1]
Logical Relationship of Stability Methods
Charge Variant Analysis
The manufacturing process and storage can lead to chemical modifications of the antibody, resulting in charge variants.[16] These variants can impact the ADC's stability and biological activity.
Comparison of Methods for Charge Variant Analysis
| Method | Principle | Resolution | Key Advantages | Key Limitations |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. Different charge variants bind to the IEX column with different affinities and are eluted at different salt concentrations.[4][17] | Good | Robust and widely used for characterization and quality control. | Method development can be time-consuming, and resolution may be limited for complex mixtures. |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient.[4][17][18] | High | High resolution, fast analysis times, and requires minimal sample volume.[17] | Can be challenging for ADCs with high DARs due to increased hydrophobicity and potential for precipitation.[18] |
| Capillary Zone Electrophoresis (CZE)-MS | Separates molecules based on their charge-to-size ratio in an electric field, followed by mass spectrometric detection.[16] | High | Provides both charge separation and mass identification of the variants. | Requires specialized instrumentation and expertise. |
For cysteine-conjugated ADCs, both IEX and iCIEF are generally effective for analyzing charge variants.[4] However, for lysine-conjugated ADCs, the inherent charge heterogeneity of the parent antibody combined with the charge alterations from conjugation can result in complex profiles that are challenging to interpret.[4]
Experimental Workflow for iCIEF Analysis
Binding Kinetics
The conjugation of a drug to an antibody can potentially impact its binding affinity and kinetics to the target antigen. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for characterizing these interactions in real-time.[19][20][21]
Key Parameters Measured by SPR:
-
Association rate constant (ka): The rate at which the ADC binds to the target antigen.
-
Dissociation rate constant (kd): The rate at which the ADC dissociates from the target antigen.
-
Equilibrium dissociation constant (KD): A measure of the binding affinity (KD = kd/ka).
Experimental Protocol for SPR Analysis of ADC Binding Kinetics
-
Chip Preparation: Immobilize the target antigen onto a suitable sensor chip surface.
-
Sample Preparation: Prepare a series of dilutions of the ADC in a suitable running buffer.
-
Binding Measurement: Inject the ADC dilutions over the sensor surface and monitor the change in the SPR signal in real-time to measure the association phase.
-
Dissociation Measurement: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the ADC from the antigen.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
SPR can be used to assess the impact of the drug, linker, and DAR on antigen binding.[21] It is also a valuable tool for ensuring batch-to-batch consistency and for performing comparability studies after process changes.[21]
Conclusion
The biophysical characterization of ADCs is a complex but essential aspect of their development. A thorough understanding of the strengths and limitations of the various analytical techniques is crucial for selecting the most appropriate methods to ensure the quality, safety, and efficacy of these promising therapeutics. This guide provides a framework for comparing and selecting the optimal biophysical methods for characterizing the critical quality attributes of ADCs. As ADC technology continues to evolve, so too will the analytical toolbox, with a continuing trend towards higher resolution and more informative techniques.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical Methods for Characterization of ADCs - Creative Biolabs [creative-biolabs.com]
- 4. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
- 5. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. criver.com [criver.com]
- 12. agilent.com [agilent.com]
- 13. Biophysical Analytical Techniques for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 14. Differential Scanning Calorimetry (DSC) - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 18. Imaged capillary isoelectric focusing method development for charge variants of high DAR ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring antibody-antigen binding kinetics using surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 20. Characterization of Monoclonal Antibodies by SPR [sigmaaldrich.com]
- 21. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) design is paramount to developing effective cancer therapies. A critical aspect of ADC efficacy is the "bystander effect," the ability of an ADC to not only kill the targeted cancer cell but also neighboring, antigen-negative tumor cells.[1][2] This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied.[2]
This guide provides a comparative analysis of the bystander effect mediated by ADCs with different linkers, supported by experimental data and detailed methodologies.
The bystander effect is predominantly a feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[2] Upon internalization by an antigen-positive (Ag+) cell, the linker is cleaved, releasing the cytotoxic payload. If the payload is sufficiently permeable, it can diffuse out of the target cell and into adjacent antigen-negative (Ag-) cells, inducing their apoptosis and enhancing the overall anti-tumor activity.[2] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.[2][3][4]
The Critical Role of the Linker in the Bystander Effect
The choice of linker technology is a key determinant of an ADC's ability to induce a bystander effect. Linkers can be broadly categorized as cleavable and non-cleavable, each with distinct implications for payload release and subsequent bystander killing.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the target cell. This controlled release of a membrane-permeable payload is the primary driver of the bystander effect.[4][5]
-
Enzyme-Cleavable Linkers: These often contain peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like Cathepsin B, which are upregulated in many tumor cells.[5]
-
pH-Sensitive Linkers: Hydrazone linkers, for instance, are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[5]
-
Glutathione-Sensitive Linkers: These linkers incorporate disulfide bonds that are cleaved in the reducing environment of the cytoplasm, where glutathione (B108866) concentrations are significantly higher than in the bloodstream.[5]
Non-Cleavable Linkers: These linkers, such as those based on thioether bonds (e.g., SMCC), provide a stable connection between the antibody and the payload. The payload is only released after the antibody is fully degraded in the lysosome.[4][5] The released payload typically retains a charged amino acid residue from the antibody, which hinders its ability to cross the cell membrane and kill neighboring cells.[3][6] This results in a more targeted but less potent anti-tumor effect in heterogeneous tumors.
Comparative Overview of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage, pH-dependent hydrolysis, or reduction of disulfide bonds.[5] | Proteolytic degradation of the antibody in the lysosome.[4][5] |
| Bystander Effect | Generally potent, especially with membrane-permeable payloads.[4] | Minimal to none, as the released payload is typically charged and membrane-impermeable.[3][6] |
| Plasma Stability | Can be a concern, with potential for premature payload release.[7] | Generally higher, leading to a better safety profile.[4] |
| Efficacy in Heterogeneous Tumors | Advantageous due to the ability to kill antigen-negative cells.[2] | Limited efficacy against antigen-negative tumor cells. |
| Examples | Valine-citrulline (vc), Hydrazone, Disulfide | Thioether (e.g., SMCC)[5][8] |
The Influence of the Payload on the Bystander Effect
The physicochemical properties of the cytotoxic payload are as critical as the linker in determining the magnitude of the bystander effect. For a potent bystander effect to occur, the released payload must be able to diffuse across cell membranes.
| Payload Property | Implication for Bystander Effect | Examples |
| Membrane Permeability | High permeability is essential for the payload to exit the target cell and enter neighboring cells.[1] | Permeable: MMAE, MMAF (less so than MMAE), DXd, SN-38.[8][9][10][11] Impermeable: DM1 (when attached to a linker remnant).[3] |
| Polarity/Charge | Non-polar, uncharged molecules can more readily cross the lipid bilayer of the cell membrane.[1] | Payloads released from non-cleavable linkers often carry a positive charge, limiting their diffusion.[3] |
| Lipophilicity | Small, lipophilic payloads are more likely to exhibit a bystander effect.[9][10] | MMAE and pyrrolobenzodiazepines are examples of lipophilic payloads with bystander activity.[9][10] |
Quantitative Comparison of ADCs with Different Linkers
The following table summarizes experimental data comparing the bystander effect of ADCs with cleavable versus non-cleavable linkers.
| ADC | Antibody | Linker | Payload | Bystander Effect | Key Findings |
| Trastuzumab deruxtecan (B607063) (T-DXd) | Trastuzumab | Enzyme-cleavable (tetrapeptide) | DXd (topoisomerase I inhibitor) | Strong | The membrane-permeable DXd payload leads to significant killing of HER2-negative cells in co-culture with HER2-positive cells.[8] |
| Trastuzumab emtansine (T-DM1) | Trastuzumab | Non-cleavable (thioether, SMCC) | DM1 (microtubule inhibitor) | Minimal/None | The released payload, Lys-SMCC-DM1, is charged and cannot efficiently cross cell membranes, resulting in no significant bystander killing.[3][8] |
| Sacituzumab govitecan | Sacituzumab | pH-sensitive (hydrolyzable) | SN-38 (topoisomerase I inhibitor) | Strong | The cleavable linker releases the membrane-permeable SN-38, which effectively kills TROP-2-negative cells in the presence of TROP-2-positive cells. |
| Trastuzumab-vc-MMAE | Trastuzumab | Enzyme-cleavable (valine-citrulline) | MMAE (microtubule inhibitor) | Strong | Demonstrates a significant bystander effect that increases with a higher fraction of antigen-positive cells in co-culture.[6] |
Experimental Protocols for Evaluating the Bystander Effect
In Vitro Co-Culture Bystander Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are cultured together with antigen-positive cells.
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line with high expression of the target antigen (e.g., SK-BR-3 for HER2).[8]
-
Antigen-Negative (Ag-) Cells: Choose a cell line that lacks the target antigen but is sensitive to the ADC's payload (e.g., U-87 MG for a HER2-targeting ADC).[8] To distinguish between the two cell populations, the Ag- cells can be engineered to express a fluorescent protein like GFP.[6][12]
2. Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).[13] The total cell density should be optimized for logarithmic growth over the course of the experiment.
3. ADC Treatment:
-
Prepare serial dilutions of the ADC and a relevant isotype control ADC.
-
Add the ADCs to the co-cultured cells and incubate for a period of 72 to 144 hours.[12][14]
4. Viability Assessment:
-
Fluorescence Microscopy/High-Content Imaging: If using fluorescently labeled cells, the viability of the Ag- population can be specifically monitored by quantifying the fluorescent cells.[13][15]
-
Flow Cytometry: This method can differentiate and quantify the viability of each cell population based on fluorescent labels and viability dyes (e.g., Propidium Iodide or DAPI).[15]
-
Luminescence-Based Assays: If the Ag- cells express luciferase, their viability can be measured by adding a luciferase substrate and measuring the resulting luminescence.[15]
In Vivo Admixed Tumor Model
This model evaluates the bystander effect in a more physiologically relevant setting by implanting a mixture of antigen-positive and antigen-negative tumor cells in immunodeficient mice.
1. Cell Preparation and Implantation:
-
Prepare a suspension of Ag+ and Ag- tumor cells at a specific ratio (e.g., 1:1). The Ag- cells may be engineered to express a reporter gene like luciferase for non-invasive monitoring.[15]
-
Subcutaneously inject the cell mixture into the flanks of immunodeficient mice (e.g., NOD/SCID or NSG mice).
2. Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Administer the ADC and control antibodies (e.g., vehicle, isotype control ADC) to the mice via intravenous injection.
3. Efficacy Evaluation:
-
Tumor Volume Measurement: Measure tumor dimensions with calipers regularly to monitor tumor growth inhibition.[16]
-
In Vivo Imaging: If using luciferase-expressing Ag- cells, the bystander effect can be quantified by imaging the bioluminescent signal over time.[15]
-
Immunohistochemistry: At the end of the study, tumors can be excised, sectioned, and stained for markers of apoptosis (e.g., cleaved caspase-3) or DNA damage (e.g., γH2A.X) to visualize the extent of cell killing in both Ag+ and Ag- populations.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of bystander effect for cleavable vs. non-cleavable linker ADCs.
Caption: Experimental workflow for the in vitro co-culture bystander assay.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Mal-PEG3-C1-NHS Ester: A Comprehensive Guide for Laboratory Professionals
[IMMEDIATE SAFETY NOTICE] This document provides guidance on the proper disposal of Mal-PEG3-C1-NHS ester. All procedures should be performed in a designated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. It is imperative to consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible disposal of unused, expired, or residual this compound and its associated waste.
Waste Segregation and Handling
Proper segregation is the first critical step in the safe disposal of this compound.
-
Solid Waste:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container.
-
Contaminated consumables, such as pipette tips, tubes, and gloves, must be collected in a designated, sealed, and chemical-resistant container or bag. Label this container as "Hazardous Chemical Waste" and specify "this compound contaminated debris."
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions (e.g., in DMSO or DMF) must be collected as hazardous liquid chemical waste.
-
Aqueous Solutions: All aqueous solutions from experiments, including reaction buffers and washes containing this compound, should be collected in a dedicated, leak-proof, and chemical-resistant container.
-
Labeling: All liquid waste containers must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and an estimated concentration.
-
-
Storage: Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Deactivation of Reactive Functional Groups
Due to the reactive nature of the N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functional groups, it is best practice to deactivate or "quench" these moieties in liquid waste streams before final disposal. This significantly reduces the hazard potential of the waste. Two primary methods for deactivation are detailed below.
Both the NHS ester and the maleimide group are susceptible to hydrolysis under basic pH conditions. This method is effective for aqueous waste streams.
Experimental Protocol for Hydrolysis:
-
Ensure the aqueous waste solution is in a suitable, chemical-resistant container with adequate headspace for mixing and potential gas evolution.
-
While stirring, slowly add a base, such as 1 M sodium hydroxide (B78521) (NaOH), to adjust the pH of the solution to ≥ 9.0. Monitor the pH using a calibrated pH meter.
-
Maintain the pH at ≥ 9.0 and continue stirring the solution at room temperature for a minimum of 4 hours. This duration is to ensure the complete hydrolysis of both the NHS ester and the maleimide groups.
-
After the incubation period, neutralize the solution by slowly adding an acid, such as 1 M hydrochloric acid (HCl), until the pH is between 6.0 and 8.0.
-
The deactivated solution is still considered hazardous chemical waste. Securely cap and label the container and arrange for disposal through your institution's EHS office.
This method involves adding a chemical agent that specifically reacts with and neutralizes the NHS ester and maleimide groups. This is a suitable method for both aqueous and organic solvent-based waste.
Experimental Protocol for Chemical Quenching:
-
To the liquid waste container, add a quenching agent for the NHS ester. A stock solution of Tris-HCl or glycine (B1666218) can be used. Add to a final concentration of 50-100 mM.
-
Next, add a quenching agent for the maleimide group. A thiol-containing compound such as 2-mercaptoethanol (B42355) or glutathione (B108866) is effective. Add a 5- to 10-fold molar excess relative to the estimated amount of this compound in the waste.
-
Securely cap the container and gently mix the contents.
-
Allow the quenching reaction to proceed at room temperature for at least 2 hours.
-
The quenched solution is still considered hazardous chemical waste. Ensure the container is properly labeled with all constituents, including the quenching agents, and arrange for disposal through your institution's EHS office.
Quantitative Data for Deactivation Procedures
The following tables summarize key quantitative parameters for the deactivation of the NHS ester and maleimide functional groups.
Table 1: NHS Ester Hydrolysis Rate
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Conditions for Chemical Quenching
| Functional Group | Quenching Agent | Recommended Final Concentration | Minimum Reaction Time |
| NHS Ester | Tris or Glycine | 50 - 100 mM | 15 - 30 minutes |
| Maleimide | 2-Mercaptoethanol or Glutathione | 5- to 10-fold molar excess | 2 hours |
Final Disposal Procedures
-
Deactivated Liquid Waste: Even after deactivation, the waste must be treated as hazardous. Do not pour any of the treated or untreated waste down the drain. Arrange for pickup and disposal by your institution's EHS office or a licensed chemical waste disposal service.
-
Solid Waste: Solid waste, including empty containers and contaminated labware, should be disposed of through your institution's hazardous waste program.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, if permitted by your institution.
Workflow and Decision-Making Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Mal-PEG3-C1-NHS ester
For researchers, scientists, and drug development professionals utilizing Mal-PEG3-C1-NHS ester, a comprehensive understanding of its handling, storage, and disposal is paramount for ensuring laboratory safety and experimental success. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Disclaimer: This document provides guidance based on available safety information for similar compounds and general laboratory safety protocols. An official Safety Data Sheet (SDS) for this compound was not located. It is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and the supplier's instructions before handling this chemical.
Immediate Safety and Handling Precautions
This compound is a moisture-sensitive and reactive compound. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, while the maleimide (B117702) group can react with thiols. Proper handling is crucial to maintain its integrity and prevent unintended reactions.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to minimize exposure.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles or Glasses | ANSI Z87.1 compliant | Protects against chemical splashes. |
| Face Shield | Worn over safety glasses/goggles | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Disposable Nitrile Gloves | Powder-free | Provides primary protection against skin contact. Should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols. |
Storage and Stability
Proper storage is critical to prevent degradation of this compound. The compound is sensitive to moisture, which can hydrolyze the NHS ester, rendering it inactive for conjugation to primary amines.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[1] | Minimizes degradation and preserves the reactivity of the NHS ester and maleimide groups. |
| Atmosphere | Store in a desiccated environment. | Prevents moisture from hydrolyzing the NHS ester. |
| Container | Keep the container tightly sealed. | Prevents exposure to atmospheric moisture. |
| In Solution | Do not store in solution. Prepare fresh solutions for immediate use. | The NHS ester is prone to hydrolysis in aqueous solutions and even in organic solvents containing trace amounts of water. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound from retrieval to use in an experiment.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood.
-
Prepare all necessary equipment, including anhydrous solvents (e.g., DMSO, DMF), vials, and syringes.
-
-
Equilibration:
-
Before opening, allow the vial of this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture inside the cold vial upon opening.
-
-
Weighing and Dissolving:
-
Once at room temperature, briefly open the vial in the fume hood and quickly weigh the desired amount of the solid compound into a clean, dry vial.
-
Immediately reseal the stock vial and return it to the desiccator and then to the -20°C freezer.
-
Add the appropriate volume of anhydrous solvent to the weighed compound to achieve the desired concentration. Gently vortex or pipette to dissolve.
-
-
Use in Reaction:
-
Use the freshly prepared solution immediately in your conjugation reaction. The NHS ester reacts with primary amines at a pH of 7-9, while the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to your institution's EHS guidelines for chemical waste disposal is mandatory.[2]
Waste Segregation and Collection:
| Waste Type | Collection Procedure | Labeling |
| Solid Waste | Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed, chemical-resistant container. | "Hazardous Chemical Waste," "this compound" |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. | "Hazardous Chemical Waste," "this compound in [Solvent Name]" |
| Contaminated Consumables | Pipette tips, tubes, gloves, and absorbent paper contaminated with the compound should be collected in a designated, sealed plastic bag or container.[2] | "Hazardous Chemical Waste," "this compound Contaminated Debris" |
Deactivation of Reactive Groups (Optional Pre-treatment):
For liquid waste containing significant amounts of unreacted this compound, quenching the reactive groups before collection can be a good laboratory practice. This procedure does not negate the need for disposal as hazardous waste.
-
Quenching the Maleimide Group: Add a slight molar excess of a thiol-containing compound (e.g., mercaptoethanol or glutathione) to the waste solution. Allow it to react for at least two hours at room temperature.[2]
-
Hydrolyzing the NHS Ester: The NHS ester will hydrolyze over time in the presence of water.
The resulting solution is still considered hazardous and must be disposed of through your institution's EHS office.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
